3-Amino-5-cyclobutyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclobutyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELFRVWPWUEOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623259 | |
| Record name | 5-Cyclobutyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326827-21-8 | |
| Record name | 5-Cyclobutyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclobutyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-5-cyclobutyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-cyclobutyl-1H-pyrazole is a heterocyclic amine that holds significant interest as a building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the presence of an amino group provides a key reactive handle for further molecular elaboration. The cyclobutyl moiety can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved lipophilicity. This guide provides a detailed examination of a robust and scientifically sound synthetic pathway to this compound, offering insights into the reaction mechanisms, experimental protocols, and key analytical data.
Proposed Synthetic Pathway: A Two-Step Approach
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[1][2] Following this established strategy, the synthesis of this compound can be efficiently achieved in two primary steps:
-
Synthesis of the β-Ketonitrile Intermediate: Formation of 3-cyclobutyl-3-oxopropanenitrile via a Claisen condensation reaction.
-
Cyclization to the Aminopyrazole: Reaction of the β-ketonitrile intermediate with hydrazine hydrate to yield the final product.
This pathway is advantageous due to the ready availability of starting materials and the generally high yields and selectivity of the individual transformations.
Part 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile
The cornerstone of this synthesis is the formation of the β-ketonitrile, 3-cyclobutyl-3-oxopropanenitrile. A highly effective method for this transformation is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base.[3][4][5] In this proposed synthesis, we will utilize a mixed Claisen condensation between cyclobutyl methyl ketone and a suitable acylating agent, such as diethyl carbonate.[6][7]
Reaction Mechanism
The reaction is initiated by the deprotonation of the α-carbon of cyclobutyl methyl ketone by a strong base, typically sodium ethoxide or sodium hydride, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide leaving group yields the β-keto ester. In the context of our target, a similar acylation of acetonitrile with a cyclobutanecarboxylic acid derivative could also be envisioned.[8] However, the condensation with cyclobutyl methyl ketone is often more practical.
Experimental Protocol: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile
Materials:
-
Cyclobutyl methyl ketone
-
Diethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
In a separate flask, prepare a solution of cyclobutyl methyl ketone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF.
-
Slowly add the ketone/carbonate solution to the sodium hydride slurry at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 3-cyclobutyl-3-oxopropanenitrile.
Part 2: Synthesis of this compound
The final step in the synthesis is the cyclization of the β-ketonitrile intermediate with hydrazine. This reaction is a classic and highly efficient method for the formation of 5-aminopyrazoles.[1][2]
Reaction Mechanism
The reaction proceeds through an initial nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the nitrile carbon. The resulting cyclized intermediate then undergoes tautomerization to yield the aromatic this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Cyclobutyl-3-oxopropanenitrile
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclobutyl-3-oxopropanenitrile (1.0 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.
Visualizing the Synthesis Pathway
Caption: Synthetic pathway for this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Cyclobutyl methyl ketone | C₆H₁₀O | 98.14 | Liquid | N/A |
| 3-Cyclobutyl-3-oxopropanenitrile | C₇H₉NO | 123.15 | Oil/Solid | N/A |
| This compound | C₇H₁₁N₃ | 137.18 | Solid | Not reported |
Conclusion
The described two-step synthesis provides a reliable and efficient route to this compound, a valuable building block for the development of novel therapeutic agents. The pathway leverages well-established and understood chemical transformations, ensuring its accessibility and reproducibility for researchers in the field. The provided experimental protocols offer a practical guide for the laboratory synthesis of this important molecule. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 326827-21-8|this compound|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. soc.chim.it [soc.chim.it]
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-cyclobutyl-1H-pyrazole
Abstract
3-Amino-5-cyclobutyl-1H-pyrazole is a heterocyclic amine that serves as a valuable building block in the synthesis of complex organic molecules. Its unique structural combination of a reactive aminopyrazole core and a bulky cyclobutyl moiety makes it a compound of significant interest for applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for researchers engaged in drug discovery, agrochemical development, and organic synthesis. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, detailing its structural features, empirical and predicted properties, and robust analytical methodologies for its characterization. The protocols herein are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability for scientists in the field.
Introduction and Scientific Context
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The introduction of an amino group to this scaffold dramatically increases its utility, providing a key reactive handle for further chemical modification and a critical hydrogen-bonding moiety for molecular recognition in biological systems. This compound (Figure 1) is an exemplar of this class, identified as an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2]
The rationale for focusing on this specific molecule stems from two key aspects:
-
The Aminopyrazole Core: This moiety is a privileged scaffold in medicinal chemistry. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, while the amino group provides a site for derivatization, enabling the exploration of vast chemical space to optimize biological activity and pharmacokinetic properties.
-
The Cyclobutyl Group: Compared to smaller alkyl or cyclopropyl groups, the cyclobutyl ring imparts a distinct steric and conformational profile. This can be exploited to modulate a molecule's binding affinity to a biological target, improve metabolic stability, or fine-tune its lipophilicity.
Therefore, a precise characterization of the physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective deployment in any research and development program. Properties such as solubility, pKa, and lipophilicity (LogP) directly govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a primary determinant of its success as a therapeutic agent.
Figure 1: Chemical Structure of this compound
Core Physicochemical and Structural Properties
A fundamental understanding of a molecule begins with its identity and intrinsic properties. The data presented in Table 1 has been aggregated from various chemical suppliers and predictive databases. It is crucial to note that many values are computationally predicted and should be confirmed experimentally for critical applications.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value | Source / Comment |
| IUPAC Name | 5-Cyclobutyl-1H-pyrazol-3-amine | --- |
| CAS Number | 326827-21-8 | [3][4][5] |
| Molecular Formula | C₇H₁₁N₃ | [3] |
| Molecular Weight | 137.18 g/mol | [3] |
| Appearance | Solid powder | [2] |
| Solubility | Slightly soluble in water | [4] |
| Boiling Point | 368.1 ± 30.0 °C | (Predicted)[4] |
| Density | 1.258 ± 0.06 g/cm³ | (Predicted)[4] |
| Flash Point | 204.0 °C | (Predicted)[4] |
| pKa | 15.68 ± 0.10 | (Predicted)[4] |
| LogP (Octanol/Water) | Not Reported | Requires Experimental Determination |
| Sensitivity | Air Sensitive | --- |
| Storage | 2–8 °C under inert atmosphere (Argon or Nitrogen) | [5] |
Structural Analysis: The Significance of Tautomerism
A critical, yet often overlooked, feature of 3(5)-substituted pyrazoles is prototropic tautomerism. The proton on the pyrazole ring nitrogen is not fixed and can rapidly equilibrate between the two nitrogen atoms. This results in two distinct tautomeric forms for this compound, as illustrated below. This equilibrium is fundamental to its reactivity and molecular recognition properties. For instance, N-alkylation reactions can yield a mixture of products, and the molecule may bind to a biological target in either tautomeric form. The relative stability of these tautomers can be influenced by the solvent, pH, and the solid-state packing forces in a crystal.
Caption: Tautomeric equilibrium of the title compound.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of this compound before its use in any application. The causality behind this multi-technique approach is to build a self-validating system: each analysis provides orthogonal data that, when combined, creates an unambiguous molecular profile.
Caption: General analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR is crucial to confirm the presence and integrity of both the cyclobutyl and pyrazole moieties.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for aminopyrazoles as it allows for the observation of exchangeable N-H protons.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Acquire a ¹H spectrum followed by a ¹³C spectrum.
-
Data Acquisition & Processing: For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is used. Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction.
Expected Spectral Features:
-
¹H NMR:
-
Cyclobutyl Protons: A series of complex multiplets in the aliphatic region (~1.5-3.5 ppm).
-
Pyrazole C4-H: A singlet in the aromatic region (~5.5-6.5 ppm).
-
NH₂ Protons: A broad singlet (~4.0-6.0 ppm, depending on solvent and concentration).
-
NH Proton: A very broad singlet (~10.0-12.0 ppm in DMSO-d₆).
-
-
¹³C NMR:
-
Cyclobutyl Carbons: Signals in the aliphatic region (~20-40 ppm).
-
Pyrazole Carbons: Three signals in the aromatic/heteroaromatic region (~90-160 ppm).
-
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, serving as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, leaving no doubt as to the molecular formula. This is a self-validating check on the compound's synthesis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis Method: Infuse the sample directly or inject it into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Electrospray ionization (ESI) in positive mode is typically effective for aminopyrazoles due to the basicity of the nitrogen atoms.
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. For this compound (MW = 137.18), the expected [M+H]⁺ ion would be at m/z 138.19.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. For this molecule, it serves to confirm the presence of the N-H bonds of the amine and pyrazole ring, which show characteristic stretching frequencies.
Step-by-Step Protocol:
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place a small amount of the powder on the ATR crystal and acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
Expected Spectral Features:
-
N-H Stretch: A pair of bands (symmetric and asymmetric) in the 3200-3400 cm⁻¹ region, characteristic of a primary amine (NH₂). A broader absorption in the same region may correspond to the pyrazole N-H.
-
C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutyl group and just above 3000 cm⁻¹ for the sp² C-H of the pyrazole ring.
-
C=C / C=N Stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.
Key Drug-like Properties: Solubility and Lipophilicity
For professionals in drug development, aqueous solubility and lipophilicity are two of the most critical physicochemical parameters. They dictate how a compound will behave in a biological system.
Aqueous Solubility
Expertise & Rationale: Poor aqueous solubility is a major cause of failure for drug candidates.[6] A compound must dissolve in the aqueous environment of the gut and bloodstream to be absorbed and distributed to its target. The "slightly soluble" designation is qualitative; a quantitative measurement is essential. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[7]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation is reached.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation or filtration (using a low-binding filter, e.g., PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with the same compound.[8] The resulting concentration is the thermodynamic solubility.
Lipophilicity (LogP)
Expertise & Rationale: Lipophilicity, the "greasiness" of a molecule, is measured as the partition coefficient (P) between an organic phase (n-octanol) and an aqueous phase. Expressed in its logarithmic form, LogP is a key predictor of membrane permeability, plasma protein binding, and metabolism. An optimal LogP (typically between 1 and 3) is often sought for oral drugs. The HPLC method provides a rapid and material-sparing alternative to the traditional shake-flask method for determining LogP.[9][10]
Experimental Protocol: RP-HPLC Method for LogP Estimation
-
System Setup: Use a reverse-phase HPLC system with a C18 column.
-
Calibration: Prepare a set of 5-7 standard compounds with well-established, literature LogP values that span the expected range of the test compound.
-
Standard Analysis: Inject each standard compound and measure its retention time (t_R). Also, measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot the known LogP values of the standards against their corresponding log(k') values. A linear regression of this plot yields a calibration curve.[9]
-
Test Compound Analysis: Inject the this compound sample under the identical chromatographic conditions and determine its retention time and calculate its log(k').
-
LogP Determination: Interpolate the log(k') of the test compound onto the calibration curve to determine its experimental LogP value.
Conclusion
This compound is a chemical intermediate with significant potential, particularly in the pharmaceutical and agrochemical sectors. This guide has detailed its fundamental physicochemical properties, emphasizing the importance of a multi-faceted analytical approach for its characterization. The predicted properties provide a useful starting point, but for any rigorous scientific or developmental application, the experimental determination of key parameters like solubility and LogP, using the protocols described herein, is non-negotiable. By grounding experimental choices in solid scientific rationale, researchers can confidently utilize this versatile building block to advance their discovery programs.
References
- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 2. nanochemazone.com [nanochemazone.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. 326827-21-8|this compound|BLD Pharm [bldpharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
3-Amino-5-cyclobutyl-1H-pyrazole CAS number lookup
An In-Depth Technical Guide to 3-Amino-5-cyclobutyl-1H-pyrazole (CAS: 326827-21-8) for Advanced Drug Discovery
Executive Summary
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its derivatives, 3-amino-5-substituted pyrazoles have emerged as particularly valuable building blocks, especially in the development of kinase inhibitors for oncology.[2][3] This guide provides a comprehensive technical overview of this compound, a specific and potent intermediate for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, strategic importance, a detailed representative synthesis protocol, and its application in modern drug discovery workflows, grounding all claims in authoritative scientific context.
PART 1: Core Compound Profile and Safety Mandates
A foundational understanding of a chemical intermediate begins with its fundamental properties and safety requirements. This information is critical for experimental design, risk assessment, and successful implementation in a laboratory setting.
Physicochemical and Safety Data Summary
All quantitative data for this compound has been consolidated into the table below for efficient access and comparison.
| Property | Value | Source(s) |
| CAS Number | 326827-21-8 | [4][5][6] |
| Molecular Formula | C7H11N3 | [5][6] |
| Molecular Weight | 137.18 g/mol | [5][6][7] |
| Appearance | Powder / Liquid | [4] |
| Purity | Commercially available up to ≥97% | [8] |
| Solubility | Slightly soluble in water | [7][8] |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from light and air | [4][5][8] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [5][9] |
| Precautionary Statements | P280, P305+P351+P338, P310 | [5] |
Expert Handling & Storage Protocol
Given its classification as an irritant and its sensitivity to air, proper handling of this compound is paramount.[8][9]
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to mitigate inhalation risks (H332, H335).
-
Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, nitrile gloves (wear double gloves if neat handling is required), and chemical safety goggles, is mandatory. Face protection should be considered (P280).[9]
-
Dispensing : When weighing or transferring the powder, use techniques that minimize dust generation. A dedicated, contained balance enclosure is recommended.
-
Storage : The compound must be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5] Vials should be tightly sealed with paraffin film as a secondary barrier. Store in a designated, refrigerated (2-8°C), and dark location.[5]
-
Spill & Waste : In case of a spill, cordon off the area and clean with appropriate absorbent materials, avoiding dust creation. All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.
PART 2: The Strategic Value of the this compound Scaffold
The utility of this molecule extends beyond its basic structure; its design incorporates features that are highly advantageous in medicinal chemistry. The 3-aminopyrazole moiety acts as a potent "hinge-binding" group, a critical pharmacophore for engaging with the ATP-binding site of many protein kinases.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime drug targets.[3]
The cyclobutyl group at the 5-position is not merely a placeholder. It serves as a rigid, three-dimensional substituent that can probe deeper, often hydrophobic, pockets within the kinase active site. This can lead to significant gains in both potency and selectivity compared to smaller (e.g., methyl) or more flexible (e.g., propyl) alkyl groups. This strategic design choice allows for the development of highly selective inhibitors that can differentiate between closely related kinases, a key challenge in the field.
Diagram: Role in Kinase Inhibition Signaling
The diagram below illustrates the central role of kinase inhibitors built from scaffolds like 3-aminopyrazole. They interrupt oncogenic signaling cascades, preventing downstream events like cell proliferation and survival.
Caption: Aminopyrazole inhibitors block key nodes like RAF in the MAPK/ERK pathway.
PART 3: Synthesis and Characterization Protocol
While specific proprietary synthesis routes may vary, a robust and common method for constructing 5-substituted 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[10] The following is a representative, self-validating protocol for the laboratory-scale synthesis of this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from cyclobutylacetonitrile.
Step 1: Claisen Condensation to form β-ketonitrile
-
Rationale: This step creates the core carbon backbone (cyclobutyl-C(O)-CH2-CN) required for cyclization. Sodium ethoxide is a strong base necessary to deprotonate the α-carbon of cyclobutylacetonitrile, initiating the condensation with ethyl acetate.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (150 mL).
-
Carefully add sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Add cyclobutylacetonitrile (1.0 eq) dropwise, followed by the dropwise addition of ethyl acetate (1.1 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).
-
Cool the reaction, quench carefully with ice-cold water, and acidify to pH ~5-6 with dilute HCl.
-
Extract the product, 3-cyclobutyl-3-oxopropanenitrile, with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product is often used directly in the next step.
Step 2: Cyclization with Hydrazine
-
Rationale: Hydrazine acts as a dinucleophile. It first attacks the ketone carbonyl, followed by an intramolecular attack on the nitrile carbon, leading to the formation of the stable 5-membered aminopyrazole ring. Acetic acid serves as a catalyst.
-
Dissolve the crude 3-cyclobutyl-3-oxopropanenitrile (1.0 eq) in ethanol (100 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux for 8-12 hours. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The resulting residue is then subjected to purification.
Purification and Characterization
-
Rationale: Purification is essential to remove unreacted starting materials and byproducts. Characterization validates the structure and purity of the final compound.
-
Purification : The crude product is purified by column chromatography on silica gel, typically using a gradient elution system of ethyl acetate in hexanes.
-
Structure Verification : The identity of the purified fractions is confirmed using:
-
¹H NMR & ¹³C NMR : To confirm the chemical structure, proton environment, and carbon backbone.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : To confirm the molecular weight (m/z = 138.1 [M+H]⁺) and purity.
-
-
Purity Assessment : Final purity is assessed by HPLC (High-Performance Liquid Chromatography).
Diagram: Proposed Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanochemazone.com [nanochemazone.com]
- 5. 326827-21-8|this compound|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
The Aminocyclobutyl Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This technical guide delves into a specific, highly promising chemotype: aminocyclobutyl pyrazoles. We will explore the rationale behind the focus on the cyclobutyl moiety, detailing its potential to enhance biological activity, particularly in the realm of kinase inhibition. This guide will provide a comprehensive overview of the potential biological activities of aminocyclobutyl pyrazoles, with a focus on their applications in oncology and inflammatory diseases. Furthermore, we will present detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, alongside visualizations of key signaling pathways and experimental workflows to provide a holistic understanding for researchers in the field.
Introduction: The Strategic Significance of the Aminocyclobutyl Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[3][4][5] The introduction of an amino group to the pyrazole ring further enhances its drug-like properties by providing a key hydrogen bond donor-acceptor motif, facilitating interactions with biological targets.[1]
Our focus on the aminocyclobutyl pyrazole core is underpinned by structure-activity relationship (SAR) studies of pyrazole-based inhibitors of cyclin-dependent kinases (CDKs). These studies have revealed that a cyclobutyl group at a specific position on the pyrazole ring is more optimal for activity than other alkyl or aryl substituents.[6] This finding suggests that the cyclobutyl moiety may confer a unique combination of steric and conformational properties that enhance binding affinity and selectivity for target proteins. This guide will, therefore, explore the potential of this specific scaffold as a launchpad for the development of novel therapeutics.
Potential Biological Activities and Therapeutic Applications
While research specifically on aminocyclobutyl pyrazoles is emerging, the extensive literature on aminopyrazoles and other pyrazole derivatives allows us to extrapolate their likely biological activities and therapeutic potential.
Kinase Inhibition: A Primary Focus for Drug Development
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] The aminopyrazole scaffold has been extensively explored for the development of kinase inhibitors.[3][6][8][9][10]
Cyclin-Dependent Kinases (CDKs): As mentioned, SAR studies have identified the cyclobutyl group as being optimal for the activity of pyrazole-based CDK inhibitors.[6] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[11] Therefore, aminocyclobutyl pyrazoles represent a highly promising class of compounds for the development of novel anticancer agents targeting CDKs.
Other Kinase Targets: The broader family of aminopyrazoles has been shown to inhibit a range of other kinases, including:
-
p38 MAP Kinase: Involved in inflammatory responses, making it a target for anti-inflammatory therapies.[1][3]
-
Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, making it a target for B-cell malignancies.[3]
-
Aurora Kinases: Essential for mitosis, representing another important target in oncology.[6]
The inherent versatility of the aminopyrazole scaffold suggests that aminocyclobutyl pyrazoles could be developed as potent and selective inhibitors of a wide array of kinases.
Anticancer Activity: Beyond Kinase Inhibition
The potential of aminocyclobutyl pyrazoles as anticancer agents extends beyond their role as kinase inhibitors. Pyrazole derivatives have been shown to induce apoptosis and disrupt microtubule formation in cancer cells.[12][13] A novel pyrazole-based derivative, P3C, was found to be potently cytotoxic against a panel of 27 human cancer cell lines, inducing apoptosis through the generation of reactive oxygen species (ROS) and altering multiple signaling pathways.[12]
Anti-inflammatory Properties
The inhibition of key inflammatory mediators, such as p38 MAP kinase and cyclooxygenase-2 (COX-2), is a well-established activity of many pyrazole-containing compounds.[1][3][14] This suggests that aminocyclobutyl pyrazoles could be developed as novel anti-inflammatory agents for the treatment of a range of inflammatory conditions.
Mechanistic Insights and Key Signaling Pathways
The biological activities of aminocyclobutyl pyrazoles are intrinsically linked to their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.
The CDK/Rb/E2F Pathway in Cancer
As potent CDK inhibitors, aminocyclobutyl pyrazoles are expected to exert their anticancer effects by modulating the CDK/Rb/E2F pathway, a critical regulator of the G1/S phase transition of the cell cycle.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 2. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 3-Amino-5-cyclobutyl-1H-pyrazole in Common Laboratory Solvents
Executive Summary
The aqueous and organic solvent solubility of a drug candidate is a critical physicochemical property that dictates its journey through the drug discovery and development pipeline. Poor solubility can severely hamper absorption, lead to unpredictable in vivo results, and create significant formulation challenges.[1][2] This guide provides an in-depth technical overview of the solubility profile of 3-Amino-5-cyclobutyl-1H-pyrazole (CAS: 326827-21-8), a heterocyclic compound of interest in medicinal chemistry. We will explore the structural attributes influencing its solubility, present detailed protocols for both kinetic and thermodynamic solubility assessment, and provide a predictive analysis of its behavior in a range of common laboratory solvents. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical framework for working with this and structurally related molecules.
Introduction: The Critical Role of Solubility in Drug Development
In the realm of pharmaceutical sciences, solubility is not merely a physical parameter but a cornerstone of a molecule's potential success. It is a key determinant of bioavailability, directly impacting how much of a drug is absorbed from the gastrointestinal tract and reaches systemic circulation to exert its therapeutic effect.[1][3] Early and accurate assessment of a compound's solubility profile allows for informed decisions in lead optimization, prevents costly late-stage failures, and guides the development of viable formulations.[2]
This compound is a molecule that incorporates several key structural motifs common in modern medicinal chemistry: a heterocyclic pyrazole core, a primary amine, and a saturated carbocyclic cyclobutyl group. Understanding how these components collectively influence solubility is paramount for its effective utilization in research and development.
Physicochemical Profile and Structural Analysis
To predict the solubility behavior of this compound, we must first dissect its molecular architecture.
-
Molecular Formula: C₇H₁₁N₃[4]
-
Molecular Weight: 137.18 g/mol [4]
-
Structure:
-
Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. The pyrazole moiety can act as both a hydrogen bond donor (the N-H group) and acceptor (the sp² nitrogen).[5] It is generally less lipophilic than a benzene ring, which can contribute favorably to aqueous solubility.[5]
-
Amino Group (-NH₂): As a primary amine, this group is a strong hydrogen bond donor and acceptor. It also imparts basicity to the molecule.[6] Amines with fewer than six carbon atoms tend to be water-soluble.[7][8] The presence of this polar functional group is expected to significantly enhance solubility in polar protic solvents.
-
Cyclobutyl Group: This four-membered saturated ring is a non-polar, hydrophobic component. In drug design, cyclobutyl fragments are often used to add three-dimensionality and can favorably influence properties like metabolic stability and aqueous solubility compared to more planar or linear alkyl groups.[9][10] The increase in saturation associated with the cyclobutane can lead to higher water solubility and lower melting points, which reduces the crystal lattice energy that must be overcome for dissolution.[9]
-
The overall solubility of this molecule will be a balance between the polar, hydrogen-bonding contributions of the amino-pyrazole core and the non-polar, hydrophobic nature of the cyclobutyl substituent.
Methodologies for Experimental Solubility Determination
A robust assessment of solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility. Both are valuable at different stages of the drug discovery process.[2][11]
Kinetic Solubility Assay
Kinetic solubility is a high-throughput measurement of how quickly a compound precipitates from a solution when diluted from a high-concentration DMSO stock into an aqueous buffer.[12][13] It is often used in early discovery to quickly flag compounds with potential solubility liabilities.[11]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[14]
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate. Prepare a serial dilution series in DMSO for a multi-point concentration curve.
-
Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 2%.[13] This initiates the precipitation process.
-
Mixing and Incubation: Mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.[11]
-
Measurement: Measure the light scattering in each well using a nephelometer or a plate reader capable of turbidity measurements. The intensity of scattered light is proportional to the amount of precipitate formed.[11]
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to buffer-only controls.
Thermodynamic Solubility Assay
Thermodynamic (or equilibrium) solubility measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[1][15] This is a more accurate representation of a compound's true solubility and is critical for lead optimization and formulation development.[15][16]
-
Compound Dispensing: Add an excess of solid (crystalline powder) this compound to a series of 1.5 mL glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required (e.g., 1 mg).[15]
-
Solvent Addition: Add 1 mL of the desired solvent (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile) to each vial.
-
Equilibration: Seal the vials and place them in a thermomixer or on a shaker. Agitate at a consistent speed (e.g., 700 rpm) and controlled temperature (e.g., 25°C) for 24 hours.[15] This extended time is crucial to ensure the system reaches equilibrium between the dissolved and solid states.
-
Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For maximum accuracy, pass the supernatant through a 0.45 µm filter plate.[11][17]
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Analyze the filtered supernatant and standards by LC-MS/MS or HPLC-UV to determine the concentration of the dissolved compound.[16][17] The resulting concentration is the thermodynamic solubility.
Workflow for Solubility Assessment
The following diagram outlines the decision-making process and experimental flow for determining the solubility of a target compound.
Caption: Experimental workflow for kinetic and thermodynamic solubility determination.
Predicted Solubility Profile of this compound
Based on the structural analysis and established chemical principles, a predicted solubility profile in common laboratory solvents is presented below. Note that supplier data indicates the compound is "Slightly soluble in water."[18][19]
| Solvent Class | Solvent | Predicted Solubility (Qualitative) | Predicted Solubility (Quantitative, µg/mL) | Rationale |
| Polar Protic | Water | Slightly Soluble | 10 - 100 | The polar amine and pyrazole groups can hydrogen bond with water, but this is counteracted by the hydrophobic cyclobutyl group and the overall molecular size. |
| Methanol / Ethanol | Soluble | > 1000 | These alcohols are excellent hydrogen bond donors and acceptors and have a lower polarity than water, which better accommodates the cyclobutyl moiety.[20] | |
| Polar Aprotic | DMSO | Very Soluble | > 10000 | DMSO is a powerful, highly polar aprotic solvent capable of disrupting crystal lattice forces and solvating a wide range of compounds.[12] |
| Acetonitrile (ACN) | Soluble | > 500 | ACN is polar but less so than DMSO; it should effectively solvate the molecule, though perhaps to a lesser extent than alcohols or DMSO. | |
| Tetrahydrofuran (THF) | Moderately Soluble | 100 - 500 | THF has lower polarity and acts primarily as a hydrogen bond acceptor, making it less effective than protic solvents for this molecule. | |
| Non-Polar | Toluene | Sparingly Soluble | < 50 | The aromatic nature of toluene may have some minor π-stacking interactions with the pyrazole ring, but overall polarity mismatch limits solubility.[21] |
| Hexane | Insoluble | < 10 | As a non-polar aliphatic solvent, hexane cannot effectively solvate the polar amine and pyrazole groups, leading to very poor solubility.[22] | |
| Aqueous Buffer | PBS (pH 7.4) | Slightly Soluble | 10 - 100 | Similar to water, as the compound is a weak base and will be predominantly in its neutral form at this pH. |
| Aqueous HCl (pH 2) | Soluble | > 500 | The basic amino group will be protonated to form a hydrochloride salt, which is ionic and therefore significantly more water-soluble.[6] |
Discussion: The Interplay of Structure and Solvation
The predicted solubility profile is a direct consequence of the "like dissolves like" principle.[22] The molecule's dual character—a polar, hydrogen-bonding head (amino-pyrazole) and a non-polar tail (cyclobutyl)—governs its interactions with different solvents.
Molecular Interactions Influencing Solubility
Caption: Key molecular interactions governing solubility in different solvent classes.
-
In Polar Protic Solvents (Water, Ethanol): Solubility is driven by hydrogen bonding. The -NH₂ and pyrazole N-H groups act as H-bond donors, while the nitrogen atoms act as acceptors. Ethanol is a better solvent than water because its ethyl group provides a more favorable hydrophobic environment for the cyclobutyl moiety.
-
In Polar Aprotic Solvents (DMSO, ACN): These solvents cannot donate hydrogen bonds but are excellent acceptors. They effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the amine and pyrazole groups.
-
In Non-Polar Solvents (Hexane): The energy required to break the intermolecular hydrogen bonds and crystal lattice forces of the solid compound is not compensated by the weak van der Waals interactions offered by non-polar solvents, resulting in poor solubility.
-
Effect of pH: The primary amine group (pKa estimated ~4-5) provides a handle to dramatically increase aqueous solubility. In acidic solutions (pH < 4), the amine will be protonated to form a cationic ammonium salt. This ionic species is significantly more polar than the neutral molecule and will exhibit much greater solubility in water.[6] This is a common strategy used to formulate basic drug compounds.[3]
Conclusion and Recommendations
This compound possesses a classic amphiphilic structure, leading to a nuanced solubility profile. It is predicted to be highly soluble in polar organic solvents (DMSO, alcohols, ACN) but only slightly soluble in water at neutral pH. Its non-polar cyclobutyl group limits aqueous solubility, while the amino-pyrazole core renders it insoluble in non-polar hydrocarbon solvents.
For researchers, the key takeaways are:
-
For Reaction Chemistry: THF, ACN, and alcohols are suitable reaction solvents.
-
For Biological Assays: High-concentration stock solutions should be prepared in 100% DMSO. Subsequent dilutions into aqueous buffers must maintain a low final DMSO concentration (typically <1%) to avoid precipitation artifacts.
-
For Formulation: The basicity of the amino group is the most promising avenue for enhancing aqueous solubility. Development of a hydrochloride or other pharmaceutically acceptable salt is a viable strategy for creating an aqueous formulation.
This guide provides a predictive framework and robust experimental protocols. It is imperative that these predictions are confirmed through rigorous thermodynamic solubility testing using the methods described herein to generate precise data for any drug development program.
References
- 1. evotec.com [evotec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. scbt.com [scbt.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15.13 Amines as Bases | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. fiveable.me [fiveable.me]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 18. chembk.com [chembk.com]
- 19. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. benchchem.com [benchchem.com]
- 22. chem.ws [chem.ws]
A Senior Application Scientist's In-depth Technical Guide to the Theoretical Modeling of 3-Amino-5-cyclobutyl-1H-pyrazole Interactions
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for a Computational Approach
In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is arduous and resource-intensive. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific compound, 3-Amino-5-cyclobutyl-1H-pyrazole, presents a unique combination of a hydrogen-bonding capable amino group and a bulky, lipophilic cyclobutyl moiety. Understanding how these features dictate its interactions with biological targets is paramount for its development. This guide provides a comprehensive framework for the theoretical modeling of this compound, offering a robust, in-silico approach to elucidate its structure-activity relationships (SAR) and guide rational drug design. By leveraging computational chemistry, we can predict and analyze molecular interactions at an atomic level, thereby accelerating the optimization of lead compounds and reducing the reliance on costly and time-consuming experimental screening.[2]
Section 1: Foundational Analysis – Unveiling the Electronic Landscape with Density Functional Theory (DFT)
Before investigating intermolecular interactions, it is crucial to understand the intrinsic electronic properties of this compound. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, providing insights into the molecule's geometry, electronic structure, and reactivity.[3]
The "Why" Behind DFT: Causality in Method Selection
DFT is chosen over simpler methods due to its balance of accuracy and computational cost. For a molecule of this size, DFT can provide reliable predictions of various electronic properties that are essential for understanding its behavior in a biological environment. These properties, such as electrostatic potential and frontier molecular orbitals, are critical for predicting how the molecule will "see" and "be seen" by a protein target.
Self-Validating Protocol for DFT Analysis
A robust DFT protocol ensures the reliability of the calculated properties. This protocol is designed to be self-validating by including steps for convergence testing and comparison with known chemical principles.
Experimental Protocol: DFT Calculation with Gaussian
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular builder like GaussView.
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.
-
-
Input File Preparation for Gaussian:
-
Create an input file specifying the DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-31G(d) basis set.[3]
-
The input file should include keywords for geometry optimization (Opt) and frequency calculation (Freq). The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Specify the charge (0) and spin multiplicity (singlet) of the molecule.
-
-
Execution of Gaussian Calculation:
-
Submit the input file to the Gaussian program.
-
-
Analysis of Output:
-
Optimized Geometry: Extract the optimized Cartesian coordinates.
-
Thermodynamic Properties: Analyze the output of the frequency calculation to confirm the absence of imaginary frequencies and to obtain thermodynamic data like zero-point energy.
-
Electronic Properties: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the regions of electron donation and acceptance. Generate a molecular electrostatic potential (MEP) map to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of potential hydrogen bonding sites.[3]
-
Data Presentation: Key DFT-Derived Properties
| Property | Predicted Value/Observation | Significance in Drug-Receptor Interactions |
| Dipole Moment | To be calculated | Influences solubility and long-range electrostatic interactions. |
| HOMO Energy | To be calculated | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | To be calculated | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | To be calculated | Relates to the chemical reactivity and stability of the molecule. |
| MEP Map | To be visualized | Highlights regions prone to electrostatic interactions, such as hydrogen bonding. The amino group and pyrazole nitrogens are expected to be electron-rich, while the N-H protons are electron-poor. |
Section 2: Target Identification and Binding Mode Prediction – Molecular Docking
With a solid understanding of the ligand's intrinsic properties, the next logical step is to investigate its potential interactions with a biological target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[4]
Rationale for Target Selection and Docking Strategy
Given that pyrazole derivatives are well-known kinase inhibitors, we will use a representative kinase, such as a Cyclin-Dependent Kinase (CDK), as a hypothetical target to illustrate the docking workflow.[5][6][7] The choice of docking software, AutoDock Vina, is based on its widespread use, accuracy, and open-source nature.[4][8][9][10]
A Self-Validating Docking Protocol
This protocol includes a critical re-docking step to validate the docking parameters, ensuring that the methodology can reproduce a known binding pose.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor and Ligand Preparation:
-
Obtain the crystal structure of the target kinase (e.g., from the Protein Data Bank - PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges using AutoDock Tools.[9]
-
Prepare the this compound ligand by assigning rotatable bonds and saving it in the required pdbqt format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the kinase. If a co-crystallized ligand is present, the grid box should be centered on it.[4]
-
-
Validation via Re-docking (Self-Validation Step):
-
Extract the co-crystallized ligand from the PDB structure.
-
Dock the extracted ligand back into the receptor using the defined grid box and docking parameters.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[11]
-
-
Docking of this compound:
-
Dock the prepared ligand into the validated receptor active site using AutoDock Vina.
-
-
Analysis of Docking Results:
-
Binding Affinity: Analyze the predicted binding affinity (in kcal/mol). More negative values indicate stronger binding.[11]
-
Binding Pose: Visualize the top-ranked binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues using software like PyMOL or Discovery Studio.[8][11]
-
Visualization of the Docking Workflow
Caption: Molecular docking workflow from preparation to analysis.
Section 3: Elucidating Dynamic Behavior – Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of the complex, providing insights into its stability and the nuances of the binding interactions.[12][13][14]
The Imperative for Dynamics
MD simulations are computationally intensive but provide a more realistic representation of the biological environment. They allow us to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy than docking scores alone.[13][14]
A Validating Protocol for MD Simulations
This protocol incorporates equilibration and production phases, with analysis of key metrics to ensure the simulation has reached a stable state.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-kinase complex as the starting structure.
-
Generate the ligand topology and parameters using a force field like CHARMM or AMBER.[15][16]
-
Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.[17][18]
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes in the initial system.[18]
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature, typically 300 K, with position restraints on the protein and ligand heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure, typically 1 bar, while maintaining the temperature. Gradually release the position restraints.[17][18]
-
-
-
Production MD:
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the simulation has converged.[19]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Analyze the occupancy of hydrogen bonds between the ligand and the receptor throughout the simulation.
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA): Use the MD trajectory to calculate the binding free energy, which provides a more accurate estimation of binding affinity than the docking score.[20][21][22][23]
-
MD Simulation Workflow Visualization
Caption: Workflow for Molecular Dynamics simulation and analysis.
Section 4: Predicting Activity and Guiding Synthesis – QSAR and Pharmacophore Modeling
While DFT, docking, and MD focus on a single molecule, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling leverage data from a series of related compounds to build predictive models.[24][25][26]
The Power of Predictive Modeling
QSAR models establish a mathematical relationship between the structural properties of a set of molecules and their biological activity.[24][26] Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.[2][27][28][29] These models are invaluable for prioritizing the synthesis of new derivatives with potentially improved activity.
Protocol for Predictive Model Development
Experimental Protocol: QSAR and Pharmacophore Modeling
-
Data Set Preparation:
-
Compile a dataset of pyrazole derivatives with experimentally determined biological activity against the target of interest.
-
Divide the dataset into a training set for model building and a test set for model validation.[24]
-
-
QSAR Model Development:
-
Calculate a variety of molecular descriptors (e.g., constitutional, topological, quantum chemical) for each molecule in the dataset.
-
Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that correlates the descriptors with the biological activity.[24]
-
Validate the model using the test set to assess its predictive power.[24][30]
-
-
Pharmacophore Model Generation:
-
Align the most active molecules from the dataset to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).
-
Generate a 3D pharmacophore model that represents this common feature arrangement.[27][28]
-
Validate the pharmacophore model by its ability to distinguish between active and inactive molecules.
-
Logical Relationship of Predictive Modeling
Caption: Logical flow from data to predictive models for new compound design.
Conclusion: A Synergistic and Iterative Approach
The theoretical modeling of this compound is not a linear process but rather a synergistic and iterative cycle. The insights gained from DFT inform the parameterization for docking and MD simulations. The stable binding modes identified through MD can be used to refine pharmacophore models, which in turn, along with QSAR models, guide the design of new derivatives. These new designs can then be subjected to the same computational workflow, creating a feedback loop that propels the drug discovery process forward with greater efficiency and a higher probability of success. This in-depth technical guide provides the foundational protocols and the strategic rationale to embark on this computational journey.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. columbiaiop.ac.in [columbiaiop.ac.in]
- 3. medium.com [medium.com]
- 4. youtube.com [youtube.com]
- 5. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. youtube.com [youtube.com]
- 17. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 18. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 19. m.youtube.com [m.youtube.com]
- 20. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. peng-lab.org [peng-lab.org]
- 24. neovarsity.org [neovarsity.org]
- 25. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 26. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 27. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 28. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
- 29. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]
- 30. m.youtube.com [m.youtube.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-5-cyclobutyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential and Prudence Required for a Novel Building Block
3-Amino-5-cyclobutyl-1H-pyrazole is a heterocyclic amine that presents significant opportunities as a key intermediate in the synthesis of novel pharmaceutical compounds and other advanced materials.[1][2] Its unique structural combination of a reactive aminopyrazole core and a cyclobutyl moiety makes it a valuable building block in medicinal chemistry for the development of agents targeting a range of biological pathways.[3][4][5] However, as with any reactive chemical intermediate, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, grounded in established principles of laboratory safety and chemical reactivity.
Physicochemical and Toxicological Profile
A foundational aspect of safe handling is a comprehensive understanding of the compound's intrinsic properties and potential hazards.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 326827-21-8 | [6][7][8] |
| Molecular Formula | C₇H₁₁N₃ | [6][8] |
| Molar Mass | 137.18 g/mol | [6] |
| Appearance | Solid (powder) | [9] |
| Melting Point | ~110-115 °C | [6] |
| Boiling Point | 368.1 ± 30.0 °C (Predicted) | [6] |
| Density | 1.258 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Slightly soluble in water. Soluble in dichloromethane and dimethyl sulfoxide. | [1][6] |
| Flash Point | 204.049 °C | [6] |
| Air Sensitivity | Noted as air-sensitive. | [1][2][10] |
Toxicological Overview and Hazard Identification
While specific toxicological data for this compound is not extensively documented, the known hazards of the aminopyrazole class of compounds necessitate a cautious approach. The Globally Harmonized System (GHS) classifications for analogous compounds indicate the following potential hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[11][12]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[11][12]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[11][12]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[13]
Furthermore, research into the metabolic pathways of aminopyrazole derivatives suggests the potential for bioactivation into reactive metabolites.[14] These electrophilic species could covalently bond to macromolecules, which is a mechanism associated with idiosyncratic drug-induced toxicities.[14] Studies on other pyrazole compounds have also indicated potential for organ damage (spleen, thyroid) with prolonged or repeated exposure and, in some cases, inhibition of mitochondrial respiration.[15] Therefore, it is imperative to handle this compound with the assumption that it is toxic upon ingestion, skin contact, and inhalation, and may have long-term health effects.
Core Handling and Storage Protocols
Given its air-sensitive nature and potential toxicity, this compound requires handling within a controlled environment using specific techniques to prevent exposure and maintain compound integrity.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is the implementation of robust engineering controls. All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood or, for more sensitive operations, in an inert atmosphere glove box.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves prior to use and dispose of them properly after handling.
-
Protective Clothing: A lab coat must be worn. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Storage and Stability
Proper storage is crucial to maintain the quality of this compound and to prevent hazardous reactions.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2][10]
-
Light: Protect from light.[9]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[9][16] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[9][16]
Experimental Methodologies: A Step-by-Step Approach
The following protocols are designed to provide a framework for the safe handling of this compound in a research laboratory setting.
Protocol 1: Weighing and Transfer of the Solid Compound
Objective: To accurately weigh and transfer the solid compound while minimizing exposure and contamination.
Methodology:
-
Preparation: Ensure the chemical fume hood is clean and functioning correctly. Assemble all necessary equipment (spatula, weighing paper/boat, receiving flask, and solvent).
-
Inert Atmosphere (if required): For highly sensitive reactions, perform weighing inside a glove box.
-
Weighing:
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid creating dust.
-
Promptly and securely close the main container.
-
-
Transfer:
-
Carefully transfer the weighed solid into the reaction vessel.
-
If any solid adheres to the weigh boat, it can be rinsed into the vessel with a small amount of a compatible solvent.
-
-
Decontamination: Wipe the spatula and any contaminated surfaces with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Protocol 2: Dissolution and Solution Handling
Objective: To safely dissolve the compound and handle the resulting solution.
Methodology:
-
Solvent Selection: Choose a compatible solvent in which this compound is soluble (e.g., dichloromethane, dimethyl sulfoxide).[6]
-
Dissolution:
-
In a chemical fume hood, add the weighed solid to the reaction vessel.
-
Slowly add the desired volume of solvent to the vessel.
-
If necessary, stir the mixture using a magnetic stir bar or gentle agitation until the solid is fully dissolved.
-
-
Solution Transfer: Use a glass pipette or syringe to transfer the solution. Avoid splashing.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness and Response
Spill Response
A chemical spill should be treated with immediate and appropriate action to mitigate risks.
For a Minor Spill (small quantity in a contained area):
-
Alert Personnel: Notify others in the immediate vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Consult SDS: Refer to the Safety Data Sheet for specific instructions.
-
Wear PPE: Ensure you are wearing appropriate PPE before cleaning the spill.
-
Cleanup:
-
Decontaminate: Clean the spill area with a suitable solvent.
-
Waste Disposal: Seal and label the waste container for hazardous waste disposal.
For a Major Spill (large quantity, uncontained, or in a public area):
-
Evacuate: Immediately evacuate the area.
-
Activate Alarm: Activate the nearest fire alarm or emergency response system.
-
Call for Help: Contact your institution's emergency response team and provide details of the spill.
-
Assist if Safe: If trained and safe to do so, attend to any injured personnel.
Personnel Exposure
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17]
-
Seek immediate medical attention.
Skin Contact:
-
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[17]
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Conclusion: A Commitment to Safety in Innovation
This compound is a compound with considerable promise for advancing drug discovery and materials science. Realizing this potential requires an unwavering commitment to safety. By understanding its physicochemical properties, recognizing its potential hazards, and rigorously adhering to the handling, storage, and emergency protocols outlined in this guide, researchers can confidently and safely incorporate this valuable building block into their synthetic endeavors. The principles of expertise, trustworthiness, and authoritative grounding in safety practices are not merely procedural; they are the bedrock of responsible scientific innovation.
References
- 1. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 2. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 7. 3-AMINO-5-CYCLOBUTYL--PYRAZOLE 250MG ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 8. scbt.com [scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 11. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. 326827-21-8|this compound|BLD Pharm [bldpharm.com]
- 14. Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. ehs.mst.edu [ehs.mst.edu]
- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Methodological & Application
Application Note & Protocols: Utilizing 3-Amino-5-cyclobutyl-1H-pyrazole for Novel Kinase Inhibitor Discovery
Abstract
The protein kinase family represents one of the most critical and extensively pursued target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. This document provides a comprehensive guide for researchers on how to approach the screening and characterization of a novel pyrazole-based compound, 3-Amino-5-cyclobutyl-1H-pyrazole , for its potential as a kinase inhibitor. We present detailed protocols for both biochemical profiling and cell-based validation, alongside a framework for data interpretation and subsequent hit-to-lead development.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a common driver of human diseases, making them high-value therapeutic targets. The ATP-binding site of kinases, while conserved, possesses subtle but exploitable differences that allow for the design of selective inhibitors.
The aminopyrazole core is a bioisostere of adenine, the purine base in ATP, enabling it to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction is a critical anchor for many potent inhibitors. Marketed drugs such as Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor) feature a pyrazole core, validating its utility. The subject of this note, this compound, combines this privileged scaffold with a cyclobutyl group. The cyclobutyl moiety provides a three-dimensional character that may confer unique selectivity by probing deeper, less conserved pockets adjacent to the ATP-binding site, potentially reducing off-target effects compared to more planar molecules.
This guide outlines a systematic approach to determine the kinase inhibitory profile of this novel compound, starting from broad biochemical screening to validation in a cellular context.
Compound Profile: this compound
| Property | Value (Predicted/Typical) | Significance for Screening |
| Structure | Provides a rigid core for hinge binding with a non-planar group for selectivity. | |
| Molecular Weight | ~151.2 g/mol | Low molecular weight, favorable for "Rule of Five" compliance. |
| Solubility | DMSO > 10 mM | High solubility in DMSO is essential for creating stock solutions for screening. |
| Purity | >95% (Required) | High purity is critical to ensure that observed activity is from the compound itself. |
| Stability | Stable in DMSO at -20°C | Important for maintaining compound integrity during storage and experiments. |
Strategic Workflow for Kinase Inhibitor Screening
A successful screening campaign follows a logical progression from broad, high-throughput methods to more focused, biologically relevant assays. This workflow ensures that resources are directed toward the most promising hits.
Topic: A Validated Protocol for the Synthesis of 3-Amino-5-cyclobutyl-1H-pyrazole Derivatives
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Amino-5-cyclobutyl-1H-pyrazole, a key intermediate for drug discovery programs. The incorporation of a 3-amino group provides a crucial vector for further functionalization, while the 5-cyclobutyl moiety offers a unique spatial and metabolic profile increasingly sought after in modern drug design.[4][5] We present a robust and reproducible two-step synthetic route commencing from commercially available cyclobutyl methyl ketone. The methodology is based on the classical cyclocondensation of a β-ketonitrile intermediate with hydrazine, a highly efficient and well-documented pathway to 3-aminopyrazole derivatives.[6][7] This document details the reaction mechanism, provides a step-by-step experimental workflow, outlines characterization data, and explains the scientific rationale behind key procedural choices to ensure successful replication and adaptation.
Scientific Foundation and Strategic Rationale
The synthesis of substituted pyrazoles is a mature field, yet the demand for specific, functionally rich derivatives for high-throughput screening and lead optimization remains high. The target molecule, this compound, combines two privileged structural motifs.
-
The 3-Aminopyrazole Core: This moiety acts as a versatile building block.[4] The amino group is a potent nucleophile, readily participating in amide bond formations, reductive aminations, and substitutions, allowing for the systematic exploration of the chemical space around the pyrazole core.[8] Furthermore, 3-aminopyrazoles are precursors to a wide range of fused heterocyclic systems with significant biological activity, such as pyrazolo[1,5-a]pyrimidines.[9][10]
-
The 5-Cyclobutyl Group: Small cycloalkyl groups, particularly cyclobutyl rings, are increasingly utilized in drug design to improve metabolic stability, binding affinity, and physicochemical properties like lipophilicity.[5] The unique three-dimensional structure of the cyclobutyl group can provide a vector that is not achievable with simple alkyl or aryl substituents, potentially leading to enhanced target engagement and selectivity.[5]
The chosen synthetic strategy is a two-step process:
-
Formation of a β-Ketonitrile Intermediate: Claisen condensation of cyclobutyl methyl ketone with acetonitrile provides the critical 1,3-dielectrophilic precursor, 3-cyclobutyl-3-oxopropanenitrile.
-
Cyclocondensation with Hydrazine: Reaction of the β-ketonitrile with hydrazine hydrate yields the target this compound. This is a variation of the Knorr pyrazole synthesis, which is a robust and straightforward method for creating the pyrazole ring from 1,3-dicarbonyl compounds or their equivalents.[11][12][13] This specific pathway is highly regioselective, as the more electrophilic ketone carbonyl reacts preferentially with one nitrogen of the hydrazine, followed by intramolecular cyclization of the second nitrogen onto the nitrile group.
Reaction Mechanism Overview
The overall transformation is outlined below. The process begins with the base-mediated formation of the β-ketonitrile, which then undergoes cyclocondensation.
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocols
Disclaimer: All procedures should be conducted by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. A thorough risk assessment should be performed before starting any chemical synthesis.
Materials and Reagents
| Reagent | Formula | CAS No. | Grade | Supplier | Notes |
| Cyclobutyl methyl ketone | C₆H₁₀O | 3019-25-8 | ≥98% | Commercial | |
| Sodium hydride | NaH | 7646-69-7 | 60% disp. in mineral oil | Commercial | Highly reactive with water. Handle under inert gas. |
| Acetonitrile | CH₃CN | 75-05-8 | Anhydrous, ≥99.8% | Commercial | |
| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | Anhydrous, ≥99.9% | Commercial | |
| Hydrazine hydrate | N₂H₄·H₂O | 7803-57-8 | 80% solution | Commercial | Toxic and corrosive. Handle with extreme care. |
| Ethanol | C₂H₅OH | 64-17-5 | 200 proof, absolute | Commercial | |
| Diethyl ether | (C₂H₅)₂O | 60-29-7 | ACS Grade | Commercial | |
| Saturated NaCl solution | NaCl(aq) | N/A | N/A | Lab Prepared | "Brine" |
| Anhydrous MgSO₄ / Na₂SO₄ | N/A | ACS Grade | Commercial | Drying agent | |
| Hydrochloric acid | HCl | 7647-01-0 | 1 M solution | Lab Prepared | For neutralization |
| Ethyl acetate | C₄H₈O₂ | 141-78-6 | ACS Grade | Commercial | For chromatography |
| Hexanes | C₆H₁₄ | 110-54-3 | ACS Grade | Commercial | For chromatography |
Protocol 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile (Intermediate)
This procedure is adapted from established methods for β-ketonitrile formation.[14]
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with sodium hydride (4.4 g, 110 mmol, 1.1 eq, 60% dispersion). Wash the NaH dispersion three times with dry hexanes to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent Addition: Add 150 mL of anhydrous THF to the flask.
-
Ketone Addition: Add cyclobutyl methyl ketone (10.0 g, 102 mmol, 1.0 eq) to the suspension.
-
Acetonitrile Addition: Add anhydrous acetonitrile (6.3 mL, 122 mmol, 1.2 eq) dropwise to the stirring suspension over 20 minutes. The internal temperature may rise; maintain it below 30°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is neutral (pH ~7). Be prepared for gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Work-up: Combine the organic layers, wash with 50 mL of saturated NaCl solution (brine), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can often be used in the next step without further purification. If necessary, purify via vacuum distillation or flash column chromatography.
Protocol 2: Synthesis of this compound (Final Product)
This cyclocondensation follows the principles of the Knorr pyrazole synthesis.[1][11][13]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 3-cyclobutyl-3-oxopropanenitrile (approx. 100 mmol, 1.0 eq) in 200 mL of absolute ethanol.
-
Hydrazine Addition: To the stirring solution, add hydrazine hydrate (6.0 mL, approx. 120 mmol, 1.2 eq, 80% solution) dropwise. The addition may be mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.
Workflow Visualization and Data
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
Expected Results and Characterization
The following table summarizes the expected outcomes and key analytical data for the final product.
| Parameter | Expected Value | Method |
| Yield | 75-85% (overall) | Gravimetric |
| Appearance | Off-white to pale yellow crystalline solid | Visual Inspection |
| Melting Point | To be determined experimentally | Melting Point Apparatus |
| ¹H NMR | Peaks corresponding to cyclobutyl protons, pyrazole C4-H, and NH/NH₂ protons | 400 MHz NMR |
| ¹³C NMR | Peaks for cyclobutyl carbons and pyrazole ring carbons | 100 MHz NMR |
| Mass Spec (HRMS) | Calculated m/z for C₇H₁₁N₃: [M+H]⁺ | ESI-TOF |
| Purity | ≥98% | HPLC / NMR |
Trustworthiness and Self-Validation
This protocol is designed to be self-validating through clear checkpoints and robust analytical verification.
-
Causality of Choices:
-
Solvent: Anhydrous THF is used in Step 1 as it is inert to the strong base (NaH) and effectively solubilizes the reactants.[14] Ethanol is the solvent of choice for the cyclization as it readily dissolves the reactants and the product at elevated temperatures, but allows for precipitation upon cooling, simplifying isolation.[11][13]
-
Base: Sodium hydride is a powerful, non-nucleophilic base ideal for deprotonating the α-carbon of the ketone to initiate the Claisen condensation.
-
Temperature Control: The initial addition in Step 1 is controlled to prevent runaway reactions. Refluxing provides the necessary activation energy for both the condensation and cyclization steps to proceed at a reasonable rate.
-
-
In-Process Controls (IPCs): TLC is a critical tool to ensure the reaction goes to completion. For Step 1, a typical mobile phase would be 20% ethyl acetate in hexanes. For Step 2, 50-70% ethyl acetate in hexanes would be appropriate. Complete consumption of the starting material before work-up is key to maximizing yield and simplifying purification.
-
Final Product Validation: The identity and purity of the final product must be confirmed by a suite of analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while ¹H and ¹³C NMR confirm the specific structure and connectivity of the this compound.
Safety Precautions
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. It is pyrophoric in air if finely divided. Always handle under an inert atmosphere (Nitrogen or Argon).
-
Hydrazine Hydrate (N₂H₄·H₂O): It is highly toxic, a suspected carcinogen, and corrosive.[14] All manipulations must be performed in a certified chemical fume hood. Avoid inhalation and skin contact. Have an appropriate spill kit ready.
-
Solvents: THF and diethyl ether are highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 7. chim.it [chim.it]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
experimental setup for testing 3-Amino-5-cyclobutyl-1H-pyrazole in cell-based assays
An Application Guide for the Cellular Characterization of 3-Amino-5-cyclobutyl-1H-pyrazole
Introduction: The Pyrazole Scaffold and a Strategy for Cellular Evaluation
The pyrazole nucleus is a five-membered heterocyclic ring that has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique chemical properties and metabolic stability have made it a cornerstone in a multitude of FDA-approved drugs targeting a wide array of diseases, from cancer to inflammatory disorders.[2][3][4] Compounds built upon this core, such as this compound, represent promising starting points for identifying novel therapeutic agents. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related, is found in potent kinase inhibitors, suggesting that this compound class may exhibit activity against such targets.[5]
This guide provides a comprehensive, multi-tiered strategy for the initial cell-based characterization of this compound. It is designed for researchers in drug discovery and chemical biology, offering a logical progression from broad phenotypic screening to more specific, mechanism-of-action studies. Our approach is built on a foundation of self-validating protocols that integrate key decision points, ensuring that experimental efforts are both efficient and conclusive. We will proceed through three main stages:
-
Primary Screening: Quantifying the compound's impact on cell viability and proliferation to determine its potency (IC50).
-
Secondary Assay: Investigating the direct interaction of the compound with its intracellular target to confirm on-target engagement.
-
Mechanistic Follow-Up: Characterizing the mode of cell death induced by the compound, should it prove to be cytotoxic.
Part 1: Primary Screening - Assessing Cellular Viability and Potency
The first critical step in evaluating any new compound is to understand its effect on overall cell health and growth.[6][7] Cell viability assays provide a quantitative measure of how a compound affects a cell population, indicating whether it is cytotoxic (kills cells) or cytostatic (inhibits proliferation).[8] This initial screen is fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
We will utilize a tetrazolium reduction assay (MTS) for this purpose. This method is robust, high-throughput, and relies on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases convert the MTS reagent into a colored formazan product, the amount of which is directly proportional to the number of living cells.[8]
Experimental Workflow: Primary Viability Screening
Caption: Workflow for IC50 determination using an MTS-based viability assay.
Protocol 1: MTS Proliferation and Cytotoxicity Assay
Rationale: This protocol is designed to generate a reliable dose-response curve. A 72-hour incubation period is chosen to allow for multiple cell doublings, enabling the detection of both cytotoxic and slower-acting cytostatic effects.
Materials:
-
Target cancer cell line (e.g., MCF-7 for breast cancer, based on literature for similar compounds[9])
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
Procedure:
-
Cell Culture and Seeding:
-
Culture cells under standard conditions (37°C, 5% CO2). Ensure cells are healthy and in the logarithmic growth phase.[10] Never use cells that are over-confluent.[11]
-
Harvest cells using trypsin and perform a cell count. Resuspend cells in fresh medium to the optimized seeding density (e.g., 5,000 cells/100 µL for MCF-7).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate, excluding the outer perimeter wells which are filled with 200 µL of sterile PBS to reduce evaporation.[12]
-
Incubate the plate for 24 hours to allow cells to attach and resume normal growth.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series in complete growth medium to create 2X working concentrations of the compound. A common 8-point dilution series might range from 200 µM to 0.01 µM (2X).
-
Plate Layout: Design the plate to include vehicle controls (medium with DMSO, 0.1% final concentration) and a blank control (medium only).
-
| Plate Column | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| Treatment | Blank | Vehicle | 100 µM | 30 µM | 10 µM | 3 µM | 1 µM | 0.3 µM | 0.1 µM | 0.03 µM | 0.01 µM | Vehicle |
| Final Conc. | (Media) | (0.1% DMSO) | (Cpd) | (Cpd) | (Cpd) | (Cpd) | (Cpd) | (Cpd) | (Cpd) | (Cpd) | (Cpd) | (0.1% DMSO) |
-
Cell Treatment and Incubation:
-
Carefully remove 100 µL of medium from each well containing cells.
-
Add 200 µL of the appropriate 2X compound working solution or control solution to the wells. This results in a final volume of 200 µL and a 1X final compound concentration.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay and Data Acquisition:
-
Add 40 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C. Monitor the plate for color development in the vehicle control wells.
-
Read the absorbance at 490 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent viability for each compound concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Part 2: Secondary Assay - Confirming Target Engagement
A positive result in the primary screen (i.e., a potent IC50) is a measure of a phenotypic outcome, not necessarily a confirmation of the compound's mechanism of action.[13] It is crucial to demonstrate that the compound physically interacts with its intended molecular target within the complex environment of the cell.[14] Target engagement assays provide this critical evidence, validating the mechanism and reducing the risk of advancing compounds that work through off-target effects.[13][15]
Given the structural similarities of the pyrazole scaffold to known kinase inhibitors, a logical next step is to test for engagement with a specific kinase. The Cellular Thermal Shift Assay (CETSA) is an ideal method as it is label-free and relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[5][16]
Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Principle of CETSA for measuring compound-target engagement in cells.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Rationale: This protocol outlines the steps to generate a "melting curve" for a hypothetical target protein (e.g., CDK2) in the presence and absence of this compound. A shift in this curve indicates stabilization of the protein by the compound, confirming engagement.
Materials:
-
Cell line expressing the target protein of interest (e.g., K562 cells[5])
-
This compound and DMSO
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler with a temperature gradient function
-
Microcentrifuge or plate centrifuge
-
Equipment for protein quantification (e.g., Western Blot or ELISA)
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment:
-
Culture and harvest cells as previously described.
-
Resuspend cells at a high density (e.g., 20 million cells/mL) in growth medium.
-
Treat one aliquot of cells with the compound at a concentration known to be effective (e.g., 10x IC50) and another aliquot with the equivalent percentage of DMSO.
-
Incubate for 1 hour at 37°C to allow for cell entry and target binding.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes (e.g., 50 µL per tube).
-
Place the tubes in a thermal cycler pre-programmed with a temperature gradient (e.g., 44°C to 66°C in 2°C increments).
-
Heat the samples for 3 minutes, followed by cooling to 4°C for 3 minutes.[5]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This releases the intracellular proteins.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble target protein remaining in each supernatant sample using Western Blot or an ELISA-based method.
-
Quantify the band intensity or signal for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control (37°C) against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Part 3: Mechanistic Follow-Up - Characterizing Cell Death
If the primary assay reveals significant cytotoxicity, the next logical question is how the compound is killing the cells. The two major pathways of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these is crucial, as compounds that induce apoptosis are often preferred in therapeutic contexts like oncology.[17]
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for this analysis. Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Decision Logic for Follow-up Assays
Caption: Decision tree for selecting follow-up assays based on primary screen results.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
Rationale: This protocol quantifies the different cell populations (live, early apoptotic, late apoptotic/necrotic) after compound treatment, providing a clear picture of the induced cell death mechanism.
Materials:
-
Cells treated with compound (e.g., at IC50 and 5x IC50) and vehicle for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with kit)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells in a 6-well plate with the compound and controls for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer immediately.
-
Set up quadrants based on unstained and single-stained controls.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
The data will be plotted on a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (Q3) | Negative | Negative | Live, healthy cells |
| Lower Right (Q4) | Positive | Negative | Early apoptotic cells |
| Upper Right (Q2) | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left (Q1) | Negative | Positive | Necrotic/dead cells |
Conclusion
This application guide presents a robust, integrated workflow for the initial characterization of this compound. By systematically progressing from broad phenotypic screening to specific target engagement and mechanistic studies, researchers can efficiently build a comprehensive profile of the compound's cellular activity. This structured approach ensures that resources are directed effectively, generating the critical data needed to validate novel compounds and advance promising candidates in the drug discovery pipeline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 12. marinbio.com [marinbio.com]
- 13. Target Engagement Assay Services [conceptlifesciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. news-medical.net [news-medical.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methodologies for the Radiolabeling of 3-Amino-5-cyclobutyl-1H-pyrazole for Preclinical Research
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 3-Amino-5-cyclobutyl-1H-pyrazole, a member of this important class of heterocyclic compounds, represents a valuable template for drug discovery programs. To elucidate the in vivo behavior of such molecules—including their absorption, distribution, metabolism, and excretion (ADME), as well as target engagement and pharmacodynamics—radiolabeling is an indispensable tool.[4][5][6] Radioactive isotopes act as highly sensitive tracers, allowing for the precise quantification of a compound and its metabolites in biological systems without altering its fundamental chemical properties.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on established methods for radiolabeling this compound. We present detailed, field-proven protocols for the introduction of Tritium ([³H]), Carbon-14 ([¹⁴C]), and Iodine-131 ([¹³¹I]), explaining the causality behind experimental choices to empower researchers to select the optimal labeling strategy for their specific scientific objectives.
Strategic Selection of a Radioisotope
The choice of radionuclide is a critical first step that dictates the experimental possibilities. The ideal isotope depends on the intended application, required sensitivity, and the desired metabolic stability of the label.[8] The three most common isotopes for small molecule drug discovery each offer distinct advantages.
-
Tritium ([³H]): With its high maximum specific activity (~28.8 Ci/mmol), tritium is the isotope of choice for in vitro receptor binding assays and autoradiography, where sensitivity is paramount.[9] Tritium labeling often does not alter the molecular structure, which is critical for preserving biological interactions.[10]
-
Carbon-14 ([¹⁴C]): Considered the "gold standard" for ADME and mass balance studies, ¹⁴C offers exceptional metabolic stability as the label is incorporated into the carbon backbone of the molecule.[8][11] Its long half-life (~5,730 years) is suitable for long-term studies, although its specific activity is significantly lower than that of tritium.[9][11]
-
Radioiodine (e.g., [¹²⁵I], [¹³¹I]): These gamma-emitting isotopes are primarily used for non-invasive in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).[12] [¹³¹I] also emits beta particles, making it suitable for theranostic applications where both imaging and therapy are desired.[12]
| Isotope | Half-Life | Emission Type | Max. Specific Activity | Primary Applications |
| Tritium (³H) | 12.3 years[13] | Low-energy β⁻ | ~28.8 Ci/mmol[9] | Receptor Binding Assays, Autoradiography, In Vitro Metabolism |
| Carbon-14 (¹⁴C) | ~5,730 years[4][11] | Low-energy β⁻ | ~62.4 mCi/mmol[9] | ADME, Mass Balance, Pharmacokinetics (PK) |
| Iodine-131 (¹³¹I) | 8.02 days[12] | β⁻, γ | High | SPECT Imaging, Radiotherapy, Biodistribution |
Method 1: Tritium ([³H]) Labeling via Catalytic Hydrogen Isotope Exchange
This protocol describes a late-stage labeling method that introduces tritium directly onto the parent molecule, this compound, by exchanging existing hydrogen atoms with tritium. This approach is efficient as it does not require a complex de novo synthesis of a labeled precursor. The C-H bonds on the pyrazole ring (position C4) and the cyclobutyl moiety are potential sites for this exchange.
3.1 Principle of the Method
Heterogeneous catalytic hydrogen isotope exchange involves reacting the substrate in a suitable solvent with high-purity tritium gas (³H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The catalyst facilitates the activation of both the C-H bonds on the substrate and the ³H-³H bond, enabling isotopic exchange.
3.2 Experimental Protocol
Safety Precaution: All operations involving tritium gas must be performed by trained personnel in a certified radiochemistry laboratory equipped with a specialized high-vacuum manifold and appropriate tritium monitoring systems.[13]
-
Preparation:
-
Place 1-2 mg of this compound into a reaction vessel suitable for use on a tritium manifold.
-
Add 5-10 mg of 10% Palladium on Carbon (Pd/C) catalyst.
-
Add 0.5-1.0 mL of a suitable anhydrous solvent (e.g., ethyl acetate, dioxane, or DMF). The choice of solvent can influence the position and efficiency of labeling and should be optimized.
-
-
Tritiation Reaction:
-
Attach the reaction vessel to the tritium manifold.
-
Freeze the reaction mixture using liquid nitrogen and evacuate the vessel to remove atmospheric gases.
-
Warm the vessel to room temperature to thaw the mixture. Repeat this freeze-pump-thaw cycle three times to ensure complete degassing.
-
Introduce tritium gas (³H₂) into the reaction vessel to the desired pressure (typically 0.5-1.0 atm, corresponding to several Curies of activity).
-
Stir the reaction mixture vigorously at room temperature (or with gentle heating, e.g., 40-60°C) for 4-24 hours. Reaction time is a key parameter to optimize for desired specific activity.
-
-
Work-up and Purification:
-
After the reaction period, freeze the vessel with liquid nitrogen and recover the unreacted tritium gas into a storage vessel.
-
Introduce a small amount of a protic solvent like methanol to quench the reaction and exchange any labile tritium.
-
Filter the reaction mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the Pd/C catalyst.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Re-dissolve the crude product in a minimal amount of the HPLC mobile phase.
-
-
Purification and Analysis:
-
Purify the radiolabeled product using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) equipped with a radioactivity detector. A C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA) is a common starting point.
-
Collect the radioactive peak corresponding to the parent compound.
-
Evaporate the solvent from the collected fraction to yield the purified [³H]-3-Amino-5-cyclobutyl-1H-pyrazole.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) by re-injecting an aliquot of the final product onto the HPLC system. RCP should typically be >98%.
-
Measure the concentration of the product by UV spectroscopy, comparing it to a standard curve of the unlabeled compound.
-
Determine the specific activity by quantifying the radioactivity (using a liquid scintillation counter) and the mass.
-
References
- 1. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. moravek.com [moravek.com]
- 9. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. openmedscience.com [openmedscience.com]
- 12. Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tritium-labelling of Peptides and Proteins - DTU Health Tech [healthtech.dtu.dk]
Application Notes & Protocols: Leveraging 3-Amino-5-cyclobutyl-1H-pyrazole in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Aminopyrazole Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics, particularly for challenging protein targets.[1][2] This approach hinges on screening libraries of low molecular weight compounds (fragments) to identify those that bind with high ligand efficiency.[3] The pyrazole ring is a prominent scaffold in medicinal chemistry, present in numerous FDA-approved drugs, owing to its versatile chemical properties and ability to engage in diverse biological interactions.[4][5] Specifically, the 3-aminopyrazole moiety has emerged as a privileged fragment, frequently identified in screens targeting protein kinases, where it can act as a "hinge-binder," forming critical hydrogen bonds with the protein backbone.[2][6]
This document provides a detailed guide to the application of 3-Amino-5-cyclobutyl-1H-pyrazole , a specific and strategically designed fragment, in FBDD campaigns. The inclusion of the cyclobutyl group offers a key advantage: it provides a non-polar, three-dimensional element that can probe hydrophobic pockets within a target's binding site, while maintaining a low molecular weight and structural simplicity, key tenets of the "Rule of Three" for optimal fragments.[7] Its structure presents multiple vectors for synthetic elaboration, making it an ideal starting point for fragment growing or linking strategies.[7] These notes are intended for researchers, medicinal chemists, and structural biologists engaged in early-stage drug discovery.
Physicochemical Properties of this compound
A thorough understanding of a fragment's properties is crucial for designing effective screening experiments and interpreting results. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 326827-21-8 | [8] |
| Molecular Formula | C₇H₁₁N₃ | [9] |
| Molecular Weight | 137.18 g/mol | [9] |
| Predicted Density | 1.258 ± 0.06 g/cm³ | [9] |
| Predicted Boiling Point | 368.1 ± 30.0 °C | [9] |
| Predicted Refractive Index | 1.648 | [9] |
| Solubility | Slightly soluble in water | [9] |
Synthetic Protocol: Synthesis of this compound
Access to a reliable supply of the fragment is paramount. The following protocol outlines a common and effective method for the synthesis of 3-amino-5-alkyl-pyrazoles, adapted for the cyclobutyl derivative. This procedure is based on the condensation of a β-ketonitrile with hydrazine.[10]
Reaction Scheme:
-
Formation of the β-ketonitrile: Cyclobutylacetonitrile is reacted with a suitable acylating agent (e.g., ethyl formate) in the presence of a strong base (e.g., sodium ethoxide) to yield 3-cyclobutyl-3-oxopropanenitrile.
-
Cyclization with Hydrazine: The resulting β-ketonitrile is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is heated to drive the cyclization, which, after workup and purification, yields the target compound, this compound.
Detailed Step-by-Step Protocol:
-
Step 1: Synthesis of 3-cyclobutyl-3-oxopropanenitrile.
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add cyclobutylacetonitrile (1.0 eq) dropwise.
-
Add ethyl formate (1.1 eq) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the β-ketonitrile.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the purified 3-cyclobutyl-3-oxopropanenitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Fragment-Based Screening Workflow
The successful application of this compound in an FBDD campaign involves a multi-stage process of screening, validation, and structural characterization.
Caption: FBDD Workflow using this compound.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its low protein consumption and ability to provide real-time kinetic data.[11][12]
Objective: To identify fragments from a library, including this compound, that bind to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chips (e.g., CM5, CAP)
-
Target protein (purified, >95% homogeneity)
-
This compound and other fragment library members (dissolved in 100% DMSO)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+, PBS) with a matched percentage of DMSO (typically 1-5%)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a 1:1 mixture of EDC/NHS.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 1000-3000 RU for fragment screening).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into the running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration matches the running buffer precisely to minimize solvent artifacts.[13]
-
Inject the fragment solutions over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) in real-time. A binding event is indicated by an increase in RU on the target surface relative to the reference surface.
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and buffer-only injection data from the target flow cell data.
-
Identify "hits" as fragments that produce a reproducible and concentration-dependent binding response.
-
Prioritize hits based on ligand efficiency (LE), calculated as: LE = -ΔG / N, where ΔG is the free energy of binding and N is the number of non-hydrogen atoms.
-
Protocol 2: Hit Validation by NMR Spectroscopy
NMR is a gold-standard technique for validating fragment hits due to its ability to directly detect binding and provide information on the binding site.[14][15] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly powerful.
Objective: To confirm the binding of this compound (and other primary hits) to the target protein and map the interaction site.
Materials:
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe.
-
Uniformly ¹⁵N-labeled target protein (50-100 µM in NMR buffer, e.g., 50 mM phosphate, 150 mM NaCl, pH 7.0, with 10% D₂O).
-
Fragment hit solution (e.g., 100 mM stock in d6-DMSO).
Methodology:
-
Reference Spectrum Acquisition:
-
Prepare a sample of the ¹⁵N-labeled target protein.
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.
-
-
Fragment Addition and Spectrum Acquisition:
-
Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration of 250-1000 µM (a 5-10 fold molar excess).
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum under identical conditions.
-
-
Data Analysis and Interpretation:
-
Overlay the reference and fragment-containing spectra.
-
Binding is confirmed by observing Chemical Shift Perturbations (CSPs) , where specific peaks in the HSQC spectrum shift their position upon fragment addition.[16]
-
The residues experiencing the most significant CSPs are likely at or near the fragment's binding site.
-
This information can be mapped onto a 3D structure of the protein to visualize the binding pocket.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex provides the definitive proof of binding and the atomic details of the interaction, which is invaluable for structure-based drug design.[17][18]
Objective: To determine the three-dimensional structure of this compound bound to the target protein.
Materials:
-
Purified, homogenous, and crystallizable target protein.
-
Crystallization screening kits and reagents.
-
This compound (high purity, solid or high-concentration solution).
-
X-ray diffraction equipment (in-house or synchrotron source).
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein (protein without ligand) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Optimize initial crystallization hits to obtain diffraction-quality crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo-protein crystals into a solution containing a high concentration of the fragment (typically 1-10 mM) for a defined period (minutes to hours). This is the most common method for fragment screening.[18]
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment. This is used if soaking disrupts the crystal lattice.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal (if necessary) and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.[17]
-
Build the fragment into the density, refine the model, and validate the final structure.
-
Application Example: Targeting a Protein Kinase
The 3-aminopyrazole scaffold is a well-known hinge-binding motif for many protein kinases.[2] The amino group and the adjacent ring nitrogen are perfectly positioned to form two hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for inhibitors.
References
- 1. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. scbt.com [scbt.com]
- 8. chembk.com [chembk.com]
- 9. mdpi.com [mdpi.com]
- 10. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Scale-Up Synthesis of 3-Amino-5-cyclobutyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Amino-5-cyclobutyl-1H-pyrazole Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its unique combination of a hydrogen bond-donating amino group, a hydrogen bond-accepting pyrazole ring, and a lipophilic cyclobutyl group has made it a cornerstone in the design of potent and selective kinase inhibitors and other therapeutic agents.[1][2] The cyclobutyl group, in particular, offers a desirable vector for exploring hydrophobic pockets within enzyme active sites, often leading to enhanced potency and improved pharmacokinetic profiles. Given its therapeutic potential, the development of robust and scalable synthetic routes to this compound is of paramount importance for advancing drug discovery programs from the bench to clinical development.
This guide provides a detailed examination of scalable synthetic strategies, focusing on the critical considerations for process optimization, safety, and economic viability. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-tested protocols for the synthesis of this vital building block.
Retrosynthetic Analysis and Strategic Considerations for Scale-Up
The most common and industrially viable approach to the synthesis of aminopyrazoles is the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine or a hydrazine surrogate.[3][4] This strategy is underpinned by the readily available starting materials and the generally high efficiency of the ring-forming reaction.
Our retrosynthetic analysis identifies two primary routes for the synthesis of this compound, both of which will be explored in detail.
Caption: Retrosynthetic analysis of this compound.
When considering scale-up, several factors must be carefully evaluated:
-
Cost and Availability of Starting Materials: The economic viability of a synthetic route is heavily dependent on the cost of the raw materials.
-
Reaction Safety and Hazard Analysis: The use of hazardous reagents, such as hydrazine, requires stringent safety protocols and engineering controls.[5][6][7]
-
Process Efficiency and Throughput: High-yielding reactions with simple work-up and purification procedures are essential for maximizing throughput.
-
Environmental Impact and Green Chemistry Principles: The use of greener solvents and reagents, and the minimization of waste streams, are increasingly important considerations in process development.[8]
Recommended Scale-Up Synthesis Route: Cyclocondensation of a β-Ketonitrile with Hydrazine
This route is often preferred for its high regioselectivity and the commercial availability of the requisite starting materials. The key steps involve the synthesis of the β-ketonitrile intermediate followed by the cyclization with hydrazine.
Workflow for the Recommended Synthetic Route
Caption: Workflow for the synthesis of this compound.
Part 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile
The Claisen condensation of cyclobutyl acetonitrile with an appropriate ester, such as ethyl acetate, provides the key β-ketonitrile intermediate. Sodium ethoxide is a commonly used base for this transformation.
Protocol: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile
-
Reagent Preparation:
-
To a clean, dry, nitrogen-purged reactor, add anhydrous ethanol (5 volumes).
-
Carefully add sodium metal (1.1 equivalents) in portions, maintaining the temperature below 50 °C. Stir until all the sodium has dissolved to form sodium ethoxide.
-
-
Reaction:
-
Cool the sodium ethoxide solution to 0-5 °C.
-
Add cyclobutyl acetonitrile (1.0 equivalent) dropwise, maintaining the internal temperature below 10 °C.[9][10]
-
Add ethyl acetate (1.2 equivalents) dropwise, again maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water (10 volumes).
-
Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-cyclobutyl-3-oxopropanenitrile.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
| Parameter | Value | Reference |
| Starting Material | Cyclobutyl Acetonitrile | [9][11] |
| Reagents | Sodium Ethoxide, Ethyl Acetate | N/A |
| Solvent | Anhydrous Ethanol | N/A |
| Temperature | 0-25 °C | N/A |
| Typical Yield | 75-85% | N/A |
Part 2: Cyclocondensation to form this compound
The cyclization of the β-ketonitrile with hydrazine hydrate is a robust and high-yielding reaction.[12][13] Ethanol is a common solvent for this transformation.
Protocol: Synthesis of this compound
-
Reaction Setup:
-
To a clean, dry reactor, add 3-cyclobutyl-3-oxopropanenitrile (1.0 equivalent) and ethanol (5 volumes).
-
Stir the mixture to obtain a clear solution.
-
-
Hydrazine Addition:
-
Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Add water to the residue and stir for 30 minutes. The product should precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the desired this compound.
-
-
Purification:
-
The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from ethanol/water or by column chromatography.
-
| Parameter | Value | Reference |
| Starting Material | 3-Cyclobutyl-3-oxopropanenitrile | N/A |
| Reagent | Hydrazine Hydrate | [12][13] |
| Solvent | Ethanol | N/A |
| Temperature | Reflux (78 °C) | N/A |
| Typical Yield | 90-95% | N/A |
Alternative Scale-Up Route: From Cyclobutanecarboxylic Acid
An alternative approach begins with the more readily available cyclobutanecarboxylic acid. This route involves the formation of a 1,3-diketone intermediate, followed by cyclization with hydrazine.
Workflow for the Alternative Synthetic Route
Caption: Alternative workflow starting from cyclobutanecarboxylic acid.
Safety Considerations for Handling Hydrazine
Hydrazine and its hydrate are highly toxic and corrosive substances.[6][16][17] They are also suspected carcinogens.[7] Therefore, strict safety precautions must be implemented when handling these reagents on a large scale.
-
Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood or a glove box. A closed-system for reagent transfer is highly recommended.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, a lab coat, and splash goggles are mandatory. For larger scale operations, a full-face respirator with an appropriate cartridge may be necessary.[16]
-
Spill and Emergency Procedures: A spill kit specifically for hydrazine should be readily available. In case of a spill, the area should be evacuated, and trained personnel should handle the cleanup.[6]
-
Waste Disposal: All hydrazine-containing waste must be disposed of as hazardous waste according to local regulations.
Alternatives to Hydrazine: Due to the hazards associated with hydrazine, research into safer alternatives is ongoing. Semicarbazide hydrochloride has been reported as a viable alternative for the synthesis of N-unsubstituted pyrazoles under "on water" conditions, which aligns with green chemistry principles.[18]
Conclusion
The synthesis of this compound is a critical process for the advancement of numerous drug discovery programs. The route proceeding through the cyclocondensation of 3-cyclobutyl-3-oxopropanenitrile with hydrazine hydrate offers a robust, high-yielding, and scalable method for the production of this key intermediate. While the alternative route starting from cyclobutanecarboxylic acid provides a viable option, it is generally less efficient.
For any scale-up campaign, a thorough process hazard analysis (PHA) is essential, particularly when working with hazardous reagents like hydrazine. By implementing stringent safety protocols and optimizing reaction conditions, researchers and drug development professionals can ensure the safe and efficient production of this compound, thereby accelerating the development of new and life-saving medicines.
References
- 1. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. jetir.org [jetir.org]
- 9. CAS 4426-03-3: cyclobutylacetonitrile | CymitQuimica [cymitquimica.com]
- 10. CYCLOBUTYLACETONITRILE | 4426-03-3 [m.chemicalbook.com]
- 11. Cyclobutanecarbonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
- 16. arxada.com [arxada.com]
- 17. nj.gov [nj.gov]
- 18. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
3-Amino-5-cyclobutyl-1H-pyrazole for studying neurodegenerative disease pathways
Application Notes & Protocols: 3-Amino-5-cyclobutyl-1H-pyrazole for Studying Neurodegenerative Disease Pathways
Prepared by: Senior Application Scientist, Gemini Division Document ID: ANP-ND-260104 Version: 1.0
Abstract & Introduction
The study of neurodegenerative diseases, such as Alzheimer's (AD) and Parkinson's (PD), necessitates the development of specific molecular probes to dissect complex and interconnected signaling pathways. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, widely utilized for developing protein kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases[1][2][3]. This document provides detailed application notes and protocols for the use of this compound (herein referred to as 'ACBP'), a novel aminopyrazole compound, as a research tool for investigating key kinase pathways implicated in neurodegeneration.
A patent for 3(5)-amino-pyrazole derivatives with a C3-C6 cycloalkyl group suggests their utility in treating neurodegenerative diseases like Alzheimer's, potentially through the modulation of cyclin-dependent kinases (CDKs) involved in tau protein phosphorylation[4]. Based on this structural class, we hypothesize that ACBP acts as an inhibitor of key kinases that are central to neurodegenerative pathology, such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (Cdk5). Both GSK-3β and Cdk5 are strongly implicated in the hyperphosphorylation of the tau protein, a primary component of neurofibrillary tangles (NFTs) in AD, and play roles in amyloid-β (Aβ) production and neuronal apoptosis[5][6][7][8][9][10].
These notes will guide the researcher through the theoretical basis and practical application of ACBP, from initial biochemical target validation to its use in cell-based models of neurotoxicity and disease-relevant pathway modulation.
Hypothesized Mechanism of Action
ACBP is proposed to function as an ATP-competitive inhibitor of serine/threonine kinases, primarily GSK-3β and Cdk5. The 3-amino group of the pyrazole ring is positioned to act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP[3]. The cyclobutyl group at the 5-position is hypothesized to occupy a hydrophobic pocket, conferring selectivity over other kinases.
By inhibiting GSK-3β and Cdk5, ACBP is expected to intervene in the following neurodegenerative processes:
-
Tau Hyperphosphorylation: Both GSK-3β and a hyperactive Cdk5/p25 complex directly phosphorylate tau protein at numerous sites associated with NFT formation[5][6][9][11]. Inhibition by ACBP should reduce tau phosphorylation.
-
Amyloid-β (Aβ) Production: GSK-3β can modulate the processing of Amyloid Precursor Protein (APP), potentially increasing the production of toxic Aβ peptides[6][7]. ACBP may reduce Aβ generation.
-
Neuroinflammation and Apoptosis: Aberrant kinase activity contributes to neuroinflammatory signaling and apoptotic cascades[12]. ACBP may exert neuroprotective effects by dampening these pathways.
The following diagram illustrates the proposed intervention points of ACBP in the Alzheimer's disease pathway.
Caption: Hypothesized mechanism of ACBP in neurodegenerative pathways.
Application I: Biochemical & Cellular Target Validation
The primary step in utilizing a novel inhibitor is to confirm its activity and selectivity against the hypothesized targets, both in a purified system and within a cellular context.
Protocol: In Vitro Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of ACBP on recombinant GSK-3β and Cdk5/p25 activity. The principle involves quantifying the transfer of a phosphate group from ATP to a specific substrate.[13][14][15][16]
Materials:
-
Recombinant human GSK-3β and Cdk5/p25 enzymes
-
Kinase-specific peptide substrates (e.g., GSK-3 substrate peptide)
-
ACBP (dissolved in 100% DMSO)
-
Positive Control Inhibitor: CHIR-99021 for GSK-3β[17][18][19][20]
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at Km concentration for each enzyme)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of ACBP in DMSO. A typical starting concentration is 10 mM. Also prepare serial dilutions of the positive control inhibitor.
-
Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the kinase/substrate mixture in kinase buffer.
-
Add 100 nL of serially diluted ACBP, control inhibitor, or DMSO (vehicle control) to respective wells.
-
Mix and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization.
-
Detect Activity: Stop the reaction and detect kinase activity by measuring the amount of ADP produced or remaining ATP, following the manufacturer's protocol for the chosen detection reagent.
-
Data Analysis:
-
Normalize the data with vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Vehicle Control | A control containing the solvent (e.g., DMSO) used to dissolve the test compound. |
| Positive Control | A known inhibitor of the target kinase used to validate the assay. |
Protocol: Cellular Target Engagement via Western Blot
This protocol verifies that ACBP can inhibit its target kinase inside a relevant cell line, measured by a change in the phosphorylation of a downstream substrate, such as Tau.[21][22] The human neuroblastoma cell line SH-SY5Y is a common model for these studies.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
ACBP and CHIR-99021
-
Aβ₂₅₋₃₅ or Aβ₁₋₄₂ oligomers (to induce kinase activity)[23]
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary Antibodies:
-
Anti-phospho-Tau (Ser396)[21]
-
Anti-total-Tau
-
Anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture: Plate SH-SY5Y cells and grow to ~80% confluency.
-
Pre-treatment: Treat cells with various concentrations of ACBP (e.g., 0.1, 1, 10 µM) or CHIR-99021 (positive control) for 1-2 hours. Include a vehicle (DMSO) control.
-
Stimulation: Induce kinase activity by treating cells with prepared Aβ oligomers (e.g., 10 µM) for 24 hours.[24][25][26] An unstimulated control group should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibodies)[27].
-
Incubate with primary antibody (e.g., anti-p-Tau Ser396) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL reagent and an imaging system.
-
Analysis: Strip the membrane and re-probe for total Tau and β-Actin. Quantify band intensities and present the p-Tau/total-Tau ratio normalized to the loading control.
Application II: Neuroprotection & Pathway Analysis
After confirming target engagement, ACBP can be used to investigate its protective effects against neurotoxic insults and to further map its influence on downstream signaling pathways.
Experimental Workflow for Neuroprotection Assay
The following workflow outlines the process of assessing whether ACBP can protect neuronal cells from Aβ-induced toxicity.
Caption: Workflow for assessing the neuroprotective effects of ACBP.
Protocol: Aβ Oligomer-Induced Neurotoxicity Assay
This protocol quantifies the ability of ACBP to rescue neuronal cells from cell death induced by toxic Aβ oligomers.
Materials:
-
SH-SY5Y cells or primary neurons
-
Synthetic Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP) and DMSO for peptide preparation[28]
-
F-12 media (serum-free) for oligomerization
-
ACBP
-
Cell viability assay kit (e.g., MTT, LDH release, CellTiter-Glo®)
Procedure:
-
Prepare Aβ Oligomers:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with serially diluted ACBP for 2 hours.
-
Add the prepared Aβ oligomers to a final concentration known to induce ~50% cell death (e.g., 5-10 µM).
-
Controls: Include wells with (1) untreated cells (100% viability), (2) cells treated with Aβ only (toxic control), and (3) cells treated with ACBP only (to check for compound toxicity).
-
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Assess Viability: Measure cell viability using a chosen method (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize viability data to the untreated control wells.
-
Plot percent viability against the log of ACBP concentration.
-
Calculate the EC₅₀, the concentration of ACBP that restores viability by 50% relative to the Aβ-only control.
-
Table 1: Example Data from Neuroprotection Assay
| Treatment Group | ACBP Conc. (µM) | % Cell Viability (Mean ± SD) |
| Untreated Control | 0 | 100 ± 4.5 |
| Aβ Oligomers Only | 0 | 48 ± 5.2 |
| Aβ + ACBP | 0.1 | 55 ± 4.9 |
| Aβ + ACBP | 1.0 | 72 ± 6.1 |
| Aβ + ACBP | 10.0 | 89 ± 5.5 |
| ACBP Only | 10.0 | 98 ± 3.8 |
Troubleshooting & Considerations
-
Compound Solubility: ACBP, like many small molecules, may have limited aqueous solubility. Ensure the final DMSO concentration in cell culture media is non-toxic, typically ≤ 0.5%.
-
Western Blot Variability: Phospho-protein detection can be variable.[27] Always use fresh lysis buffer with phosphatase inhibitors, block with BSA instead of milk, and optimize antibody concentrations.
-
Aβ Oligomer Preparation: The toxicity of Aβ preparations can vary.[25] Consistency is key. Characterize oligomer preparations by methods like AFM or Western blot (using 6E10/4G8 antibodies) if possible.
-
Off-Target Effects: While the pyrazole scaffold can be designed for selectivity, off-target effects are always possible. Consider screening ACBP against a kinase panel to understand its selectivity profile.
Conclusion
This compound (ACBP) represents a promising chemical tool for the exploration of kinase-driven neurodegenerative pathways. Its structural similarity to known kinase inhibitors suggests potent activity against key targets like GSK-3β and Cdk5. The protocols outlined in this document provide a systematic framework for validating its mechanism of action and demonstrating its potential neuroprotective efficacy in cellular models. By confirming target engagement and quantifying its impact on pathological endpoints like tau phosphorylation and Aβ-induced toxicity, researchers can effectively leverage ACBP to uncover novel insights into the complex signaling cascades underlying neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 5. Cdk5 as a drug target for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of glycogen synthase kinase 3 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. revvity.com [revvity.com]
- 17. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agscientific.com [agscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. stemcell.com [stemcell.com]
- 21. researchgate.net [researchgate.net]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. reddit.com [reddit.com]
- 28. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Amino-5-cyclobutyl-1H-pyrazole
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Amino-5-cyclobutyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to help you consistently achieve high yields and purity in your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions and adapt the protocol to your specific needs.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most reliable and widely adopted method for synthesizing 3-amino-5-substituted-pyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1] This approach, a variation of the classic Knorr pyrazole synthesis, is efficient and generally provides good yields of the desired product.[2][3]
The key starting materials for our target molecule are 3-cyclobutyl-3-oxopropanenitrile (the β-ketonitrile precursor) and hydrazine hydrate .
The reaction proceeds through a well-understood mechanism:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks the ketone carbonyl of 3-cyclobutyl-3-oxopropanenitrile.
-
Dehydration & Imine Formation: A molecule of water is eliminated to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazone then performs an intramolecular nucleophilic attack on the nitrile carbon.
-
Tautomerization: The resulting cyclic intermediate tautomerizes to form the stable aromatic this compound ring.
Below is a workflow diagram illustrating this synthetic strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for ensuring a high-yield reaction?
A: From our experience, three parameters are paramount:
-
Purity of the β-Ketonitrile: The stability of 3-cyclobutyl-3-oxopropanenitrile can be a concern. It can undergo self-condensation or degradation. Ensure it is freshly prepared or has been stored under inert, anhydrous conditions.
-
Quality of Hydrazine Hydrate: Use a fresh, reputable source of hydrazine hydrate. Older bottles can have a lower effective concentration due to oxidation or absorption of CO₂, which impacts stoichiometry.
-
Temperature Control: The initial addition of hydrazine is exothermic. This step should be performed at a controlled temperature (e.g., 0-5 °C) to minimize side reactions. The subsequent cyclization often requires heating, but excessive temperatures can lead to decomposition and discoloration.
Q2: I see two primary tautomers for the product: 3-amino-5-cyclobutyl and 5-amino-3-cyclobutyl. Which one is it, and does it matter?
A: This is an excellent question. The product exists as a mixture of rapidly equilibrating tautomers. For unsubstituted pyrazoles, the 3- and 5-positions are equivalent due to this tautomerism. By convention, it is often named as this compound. For the purpose of subsequent reactions (e.g., N-alkylation), you should consider that both nitrogen atoms are available for reaction, which can lead to isomeric products.
Q3: Can I use a substituted hydrazine, like methylhydrazine, to synthesize an N-substituted product directly?
A: Yes, this is a common strategy. However, using an unsymmetrical hydrazine like methylhydrazine with an unsymmetrical precursor like 3-cyclobutyl-3-oxopropanenitrile will almost certainly lead to a mixture of two regioisomers: 1-methyl-3-amino-5-cyclobutyl-1H-pyrazole and 1-methyl-5-amino-3-cyclobutyl-1H-pyrazole.[4][5] The ratio of these isomers depends heavily on the reaction conditions (especially pH) and the steric/electronic properties of the substituents.[5][6] Separating these regioisomers can be challenging, so careful optimization is required.
Q4: What is the best solvent for this reaction?
A: Ethanol is the most commonly used and recommended solvent. It effectively dissolves the starting materials, is protic which can facilitate the reaction, and allows for a good temperature range from cooling to reflux. Acetic acid is sometimes used as a solvent and catalyst, but it can complicate the work-up procedure.[3]
Section 3: Troubleshooting Guide
This section is designed to help you diagnose and solve common issues encountered during the synthesis.
Problem 1: Low or No Product Formation
Q: My reaction has stalled or is giving a very low yield (<20%). I've checked my setup, and there are no obvious errors. What should I investigate first?
A: This is a common issue that can almost always be traced back to reagents or conditions.
-
Causality - Reagent Integrity:
-
β-Ketonitrile: As mentioned, this precursor can be unstable. Confirm its identity and purity via ¹H NMR before starting. If it's old or discolored, consider re-synthesis.
-
Hydrazine Hydrate: The concentration of hydrazine hydrate solutions can decrease over time. If you suspect your reagent is old, use a new bottle or titrate it to confirm the concentration.
-
-
Causality - Reaction Conditions:
-
Stoichiometry: A slight excess of hydrazine hydrate (1.1-1.2 equivalents) is often used to ensure the complete conversion of the limiting β-ketonitrile. Ensure your calculations are correct, especially if using a solution of hydrazine.
-
Temperature Profile: The initial exothermic reaction needs to be controlled. If the temperature rises uncontrollably upon addition, side reactions can consume your starting material. After the initial addition, the reaction often requires heating to reflux to drive the cyclization to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reflux time.
-
Acid/Base Catalyst: While this reaction often proceeds without a catalyst in refluxing ethanol, some protocols report the use of a catalytic amount of acid (like acetic acid) to speed up the initial hydrazone formation.[2] If your reaction is sluggish, this may be an option, but be mindful of the impact on the work-up.
-
Problem 2: Significant Impurity Formation
Q: My crude NMR is messy, showing several byproducts. What are the likely side reactions?
A: Impurities typically arise from competing reaction pathways.
-
Causality - Incomplete Cyclization: The intermediate hydrazone may be stable under your reaction conditions and fail to cyclize. This can be addressed by increasing the reaction temperature or time, or by adding a catalytic amount of acid.
-
Causality - Dimerization/Polymerization: Under harsh conditions (e.g., excessively high temperatures or presence of strong acid/base), the starting materials or product can polymerize, leading to an intractable baseline on your NMR and a dark-colored reaction mixture.
-
Causality - Michael Addition: If the β-ketonitrile exists significantly in its enol form, hydrazine could potentially act as a Michael donor, leading to other undesired products, although this is less common.
Problem 3: Difficult Product Isolation and Purification
Q: My crude product is a dark oil that streaks badly on a silica column. How can I effectively purify it?
A: 3-aminopyrazoles can be challenging to purify due to their basicity and polarity.[7]
-
Solution - Column Chromatography:
-
Deactivate Silica: The basic amino group can interact strongly with acidic silica gel, causing streaking. To mitigate this, you can either use alumina as your stationary phase or pre-treat your silica gel by flushing the column with your eluent containing 1-2% triethylamine or ammonia (in methanol). This neutralizes the acidic sites.
-
Solvent System: A gradient of ethyl acetate in hexanes is often a good starting point. If the product is very polar, a dichloromethane/methanol system may be required.
-
-
Solution - Recrystallization:
-
If the crude product solidifies or is an oil that can be induced to crystallize, recrystallization is an excellent method for purification. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good first choices to screen for a suitable solvent system.[7]
-
-
Solution - High-Vacuum Distillation:
Section 4: Optimized Experimental Protocol
This protocol is a self-validating system, incorporating in-process controls (IPCs) to ensure success.
Materials:
-
3-cyclobutyl-3-oxopropanenitrile (1.0 eq)
-
Hydrazine hydrate (~64% solution, 1.2 eq)
-
Ethanol (200 proof)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Triethylamine (TEA)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-cyclobutyl-3-oxopropanenitrile (1.0 eq). Dissolve it in ethanol (approx. 0.2 M concentration).
-
Hydrazine Addition: Cool the solution to 0 °C in an ice bath. Add hydrazine hydrate (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes), checking for the consumption of the starting β-ketonitrile. The reaction is typically complete within 3-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and water.
-
Carefully wash the organic layer with saturated aq. NaHCO₃ to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Option A (Chromatography): Prepare a silica gel column and equilibrate with hexanes containing 1% TEA. Load the crude product and elute with a gradient of 10% to 60% ethyl acetate in hexanes (maintaining 1% TEA throughout). Combine fractions containing the pure product (as determined by TLC) and concentrate to yield the final product.
-
Option B (Recrystallization): If the crude product is a solid, dissolve it in a minimum amount of hot ethanol or isopropanol. Allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Impure/degraded reagents; Incorrect stoichiometry; Sub-optimal temperature. | Verify reagent purity via NMR/titration; Use 1.1-1.2 eq of hydrazine; Control exotherm, then reflux for 3-5h. |
| Impure Product | Incomplete reaction; Side reactions from overheating. | Increase reflux time and monitor by TLC; Maintain controlled heating. |
| Purification Difficulty | Product streaking on silica; Product is an oil. | Use deactivated silica (1-2% TEA in eluent); Attempt high-vacuum distillation or recrystallization. |
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
overcoming solubility issues with 3-Amino-5-cyclobutyl-1H-pyrazole in aqueous solutions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Amino-5-cyclobutyl-1H-pyrazole (CAS: 326827-21-8). This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. We provide troubleshooting protocols, mechanistic explanations, and answers to frequently asked questions to facilitate your experimental success.
Compound at a Glance: Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for troubleshooting solubility issues. The structure combines a hydrophilic aminopyrazole core with a lipophilic cyclobutyl moiety, creating a delicate solubility balance.
| Property | Value / Description | Source(s) |
| CAS Number | 326827-21-8 | [1][2][3] |
| Molecular Formula | C₇H₁₁N₃ | [1][2][3] |
| Molecular Weight | 137.18 g/mol | [1][3] |
| Appearance | Solid (Crystalline Powder) | [4] |
| Aqueous Solubility | Slightly soluble in water. | [1][2][5] |
| Organic Solvents | Expected to have higher solubility in solvents like ethanol, methanol, and DMSO. | [6][7] |
| Predicted pKa | 15.68 ± 0.10 | [1] |
| Sensitivity | Air sensitive; store under inert gas (Nitrogen or Argon) at 2–8 °C. | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound at neutral pH?
At neutral pH, this compound is classified as "slightly soluble" to "sparingly soluble" in water.[1][2][5] The molecule's structure dictates this behavior. The pyrazole ring itself has limited water solubility due to its partial non-polar character.[6][8] While the amino group (-NH₂) can form hydrogen bonds with water, this hydrophilic contribution is counteracted by the non-polar, hydrophobic cyclobutyl group. This lipophilic substituent significantly lowers the overall affinity for aqueous media.
Q2: My compound is "crashing out" (precipitating) during my aqueous workup or when I dilute my DMSO stock solution. Why is this happening?
This is a classic sign of a compound exceeding its solubility limit in a given solvent system. This phenomenon often occurs under two conditions:
-
During Extraction/Workup: When transitioning from a highly soluble organic solvent (e.g., ethyl acetate, DCM) to an aqueous phase, the compound's solubility dramatically decreases, causing it to precipitate.[7]
-
Diluting Stock Solutions: High-concentration stock solutions, typically made in DMSO, are common. When a small volume of this stock is diluted into a large volume of aqueous buffer (e.g., PBS for a biological assay), the final DMSO concentration may be too low to keep the compound dissolved. The compound, now primarily in an aqueous environment, precipitates.
Q3: How do the amino and pyrazole functional groups influence solubility?
Both nitrogen-containing groups are critical. The pyrazole ring contains two nitrogen atoms. One is a pyridine-like nitrogen that is weakly basic and can be protonated under acidic conditions.[9] The exocyclic amino group (-NH₂) is also basic. Protonation of these sites under acidic conditions (pH < pKa of the conjugate acid) forms a cationic salt (a pyrazolium salt). This salt formation dramatically increases aqueous solubility due to the favorable ion-dipole interactions with water molecules.[7]
Q4: How can I leverage pH to improve the solubility of my compound?
Given that this compound is a basic compound, adjusting the pH of the aqueous solution to be acidic is a highly effective strategy to enhance its solubility.[7] By lowering the pH with a strong acid like hydrochloric acid (HCl), you protonate the molecule, forming the more soluble hydrochloride salt. A full pH-solubility profile is recommended to identify the optimal pH range where the compound remains in solution at your target concentration.
Troubleshooting Guide: A Systematic Workflow for Solubility Enhancement
Researchers encountering solubility issues should adopt a systematic approach. The following workflow moves from simple, rapid methods to more complex formulation strategies.
Caption: A decision-making workflow for addressing solubility issues.
Step 1: Determine Baseline Aqueous Solubility
Causality: Before attempting to improve solubility, you must quantify the starting point. This provides a baseline against which you can measure the success of any intervention. Kinetic solubility is a rapid assessment, while thermodynamic solubility is the true equilibrium value.
Protocol: See Protocol 1: Determination of Kinetic Aqueous Solubility below for a detailed method.
Step 2: pH Modification Strategy
Causality: As a weakly basic compound, this compound can be converted into a more soluble salt form by protonation in an acidic medium.[7] This is often the most effective and simplest initial strategy.
Caption: Reversible protonation of the pyrazole to form a soluble salt.
Experimental Protocol:
-
Prepare a series of buffers (e.g., citrate, phosphate) ranging from pH 2.0 to 7.4.
-
Add an excess of solid this compound to each buffer in separate vials.
-
Equilibrate the samples for 24 hours at a controlled temperature (e.g., 25 °C) with constant agitation.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).
-
Plot solubility (µg/mL or µM) versus pH to generate a pH-solubility profile.
Expected Outcome: A significant increase in solubility should be observed as the pH decreases.
Step 3: Co-solvent Systems
Causality: If pH modification is not viable (e.g., due to assay constraints or compound instability), using a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the overall polarity of the solvent system.[7]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting % (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 5% | Widely used but can have effects on cell-based assays. |
| Ethanol (EtOH) | ≤ 10% | Generally well-tolerated in biological systems. |
| Propylene Glycol (PG) | ≤ 20% | Often used in preclinical formulations. |
| Polyethylene Glycol 400 (PEG-400) | ≤ 30% | A non-volatile co-solvent for in-vivo studies. |
Protocol: See Protocol 2: Systematic Screening of Co-solvent Systems below for a detailed method.
Detailed Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility
Objective: To rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Calibration Curve: Create a set of standards by diluting the stock solution in DMSO. Then, dilute these standards into the final aqueous buffer (e.g., PBS, pH 7.4) to generate a calibration curve (e.g., from 0.5 µM to 50 µM). Ensure the final DMSO concentration is constant across all standards (e.g., 1%).
-
Sample Preparation: In a 96-well plate, add 198 µL of aqueous buffer to multiple wells.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final theoretical concentration of 100 µM and 1% DMSO.
-
Incubation: Seal the plate and shake for 2 hours at room temperature.
-
Analysis: Measure the absorbance or fluorescence of the samples. For turbid samples indicating precipitation, use a nephelometry plate reader or filter the samples before measurement.
-
Calculation: Compare the reading of the sample wells to the calibration curve. The highest concentration that does not show precipitation is reported as the kinetic solubility.
Protocol 2: Systematic Screening of Co-solvent Systems
Objective: To determine the minimum percentage of a co-solvent required to dissolve the compound at a target concentration.
Methodology:
-
Target Concentration: Define the final concentration required for your experiment (e.g., 50 µM).
-
Co-solvent Series: Prepare a series of aqueous buffers containing increasing percentages of your chosen co-solvent (e.g., for Ethanol: 0%, 1%, 2%, 5%, 10%, and 20% EtOH in PBS).
-
Compound Addition: Add the required amount of solid this compound to each co-solvent mixture to achieve the target concentration.
-
Equilibration: Vortex each sample vigorously and then allow it to equilibrate with shaking for 2-4 hours at room temperature.
-
Visual Inspection: Visually inspect each sample for any undissolved solid or precipitation.
-
(Optional) Quantification: For the clear samples, confirm the concentration using an appropriate analytical method (HPLC-UV) to ensure no degradation has occurred.
-
Result: The lowest percentage of co-solvent that results in a clear, stable solution is the optimal condition for that system.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. scbt.com [scbt.com]
- 4. Pyrazole | 288-13-1 [chemicalbook.com]
- 5. fishersci.de [fishersci.de]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chim.it [chim.it]
Technical Support Center: Purification of 3-Amino-5-cyclobutyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-Amino-5-cyclobutyl-1H-pyrazole (CAS 326827-21-8). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block in their synthetic workflows. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredients (APIs).
This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the scientific rationale behind each purification strategy.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of this compound and related aminopyrazole derivatives.
Question: My post-synthesis TLC shows multiple spots, and the crude product has low purity. How do I identify the impurities and select a primary purification method?
Answer:
Multiple spots on a Thin Layer Chromatography (TLC) plate are indicative of unreacted starting materials, regioisomers, or other byproducts. A systematic approach is crucial for effective purification.
Causality: The synthesis of aminopyrazoles, often involving the condensation of a β-ketonitrile with hydrazine or its derivatives, can lead to various impurities.[1][2] The basic nature of the aminopyrazole ring can also complicate analysis and purification.
Troubleshooting Steps:
-
Impurity Identification (via TLC):
-
Co-spotting: On a single TLC plate, spot your crude reaction mixture, the relevant starting materials, and a co-spot (a mixture of the crude and starting materials). This will quickly identify if unreacted starting materials are present.[3]
-
Staining: Use multiple visualization techniques. While UV light is standard, stains like potassium permanganate or ninhydrin can help differentiate between impurity types.
-
-
Initial Purification Strategy:
-
Acid-Base Extraction: Given the basic amino group, an acid wash can be an effective first-pass cleanup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated aminopyrazole salt will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaHCO₃ or NaOH), and the purified product re-extracted into an organic solvent. This method is effective for removing non-basic impurities.
-
Salt Formation & Crystallization: For a more rigorous purification, the aminopyrazole can be converted into a crystalline salt.[3][4] Dissolve the crude product in a suitable solvent like isopropanol or acetone and add an acid (e.g., HCl in ether, or sulfuric acid) to precipitate the salt.[3] The salt can be recrystallized and then neutralized to recover the purified free base.
-
Below is a workflow to guide your initial purification choice.
Caption: Initial Purification Decision Workflow.
Question: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common problem in recrystallization that occurs when the compound separates from the solution as a liquid phase because the solution is supersaturated at a temperature above the compound's melting point.[5] For aminopyrazoles, this can be exacerbated by residual impurities that act as a melting point depressant.
Causality: The solute's solubility decreases so rapidly upon cooling that it crashes out of solution as a supercooled liquid (the oil) rather than undergoing the ordered process of crystal lattice formation.
Troubleshooting & Optimization:
-
Increase Solvent Volume: The most direct solution is to add more of the primary ("good") solvent to the hot mixture to decrease the saturation point, ensuring crystallization begins at a temperature below the compound's melting point.[5]
-
Slow Down Cooling: Rapid cooling favors precipitation over crystallization. Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to an ice bath. Using an insulated container (e.g., a beaker with glass wool) can promote very slow cooling.[5]
-
Change the Solvent System: The initial solvent choice may be inappropriate. Experiment with different solvents or mixed-solvent systems. A good mixed system involves dissolving the compound in a minimal amount of a hot "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) until the solution becomes turbid.[5]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for nucleation.
Caption: Troubleshooting Flowchart for "Oiling Out".
Question: I am seeing significant streaking and poor recovery when using silica gel column chromatography. Why is this happening?
Answer:
This is a classic issue when purifying basic compounds on standard silica gel.
Causality: Silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your pyrazole can undergo a strong acid-base interaction with the stationary phase. This leads to irreversible adsorption or very slow elution, causing broad, streaky bands and low product recovery.[3][6]
Troubleshooting & Optimization:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a volatile base to your mobile phase.
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative for purifying basic compounds. It is available in acidic, neutral, and basic grades; ensure you use neutral or basic alumina.[3][6]
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using solvent systems like water/acetonitrile or water/methanol can be an excellent option.
-
Question: My final product is off-white or yellowish. How can I remove colored impurities?
Answer:
Color in the final product often arises from trace, highly conjugated impurities or degradation products.[3]
Troubleshooting & Optimization:
-
Activated Charcoal Treatment: Dissolve the colored compound in a suitable hot solvent for recrystallization. Add a very small amount (1-2% by weight) of activated charcoal and swirl for a few minutes. The charcoal adsorbs the colored impurities. Hot-filter the solution through a pad of Celite (to remove the fine charcoal particles) and proceed with the recrystallization as usual.[3][5] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[5]
-
Recrystallization: Often, a careful recrystallization is sufficient, as the colored impurities may be more soluble in the mother liquor.[3][5]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of solvent and pass it through a short column ("plug") of silica gel. The polar, colored impurities are often strongly retained at the top of the plug while your less polar product elutes quickly.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for this compound?
A1: The two most effective and widely used methods for purifying substituted aminopyrazoles are column chromatography and recrystallization.[3][7][8]
-
Column Chromatography is excellent for separating compounds with different polarities, such as removing starting materials or byproducts.[3]
-
Recrystallization is highly effective for removing small amounts of impurities from a large amount of product, provided a suitable solvent can be found.[5] For many aminopyrazoles, crystallization from an alcohol (ethanol, methanol) or a mixed system like ethanol/water is a good starting point.[6]
Q2: How do I select an appropriate solvent system for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5]
| Solvent Class | Examples | Suitability for Aminopyrazoles |
| Alcohols | Methanol, Ethanol, Isopropanol | Excellent. Often a first choice due to good solubility at high temperatures.[5][6] |
| Esters | Ethyl Acetate | Good. Can be effective, often used in mixed systems with hexanes.[5] |
| Ketones | Acetone | Good. Similar properties to esters.[5] |
| Hydrocarbons | Hexanes, Cyclohexane | Poor (as single solvent). Typically used as an anti-solvent in mixed systems.[5] |
| Ethers | Diethyl Ether, THF | Moderate. Use with caution due to low boiling points and high flammability. |
| Water | Water | Poor (as single solvent). The compound is only slightly soluble.[9][10] Best used as an anti-solvent with alcohols.[5][6] |
Protocol: Start with small-scale tests. Place a few milligrams of your crude product in separate test tubes and add a few drops of different solvents. Observe solubility at room temperature and then upon gentle heating.
Q3: What are typical mobile phase systems for column chromatography of this compound?
A3: The polarity of this compound requires moderately polar solvent systems. The key is to find a system that gives a retention factor (Rf) of ~0.3 on TLC.
| Solvent System (Mobile Phase) | Polarity | Typical Ratios (v/v) | Notes |
| Hexane / Ethyl Acetate | Low to Medium | 2:1 to 1:2 | A standard starting point for many organic compounds.[3][8] |
| Dichloromethane / Methanol | Medium to High | 100:1 to 20:1 | A more polar system, effective for eluting more polar compounds. |
| Hexane / Acetone | Low to Medium | 3:1 to 1:1 | An alternative to the Hexane/EtOAc system.[5] |
Important: Always add 0.5-1% triethylamine (Et₃N) to your chosen mobile phase to prevent streaking on silica gel.[3][6]
Q4: How should I properly handle and store purified this compound?
A4: Proper handling and storage are crucial to maintain the purity of your compound.
-
Storage Conditions: The compound is listed as being air-sensitive.[9] It should be stored in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dry place away from light and oxidizing agents.[9][11]
-
Handling: Avoid prolonged exposure to air. When weighing or transferring the material, do so efficiently to minimize contact with atmospheric moisture and oxygen.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System
This protocol is effective when the compound is soluble in hot ethanol but less soluble in water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid).[5]
-
Clarification: Add a drop or two of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this process.[5]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography with Deactivated Silica
This protocol is designed to purify basic compounds like aminopyrazoles.
-
Prepare the Eluent: Choose a suitable mobile phase based on TLC analysis (e.g., 1:1 Hexane/Ethyl Acetate). Add 1% triethylamine (Et₃N) to the final mixture (e.g., 10 mL of Et₃N for every 990 mL of solvent).
-
Pack the Column: Prepare a slurry of silica gel in the prepared eluent and pack the column. Never dry-pack the silica when using Et₃N, as the heat of solvation can be uneven.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, applying gentle pressure. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. To remove the last traces of the high-boiling Et₃N, you may need to place the sample under a high vacuum for an extended period.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 10. chembk.com [chembk.com]
- 11. nanochemazone.com [nanochemazone.com]
Technical Support Center: Aminopyrazole Synthesis Troubleshooting Guide
Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your synthetic protocols for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of regioisomers when synthesizing N-substituted aminopyrazoles. How can I improve the regioselectivity?
A1: The formation of regioisomers is one of the most common challenges in aminopyrazole synthesis, particularly when using monosubstituted hydrazines with unsymmetrical 1,3-dielectrophilic precursors. The reaction can yield both N1-substituted 3-amino- and 5-aminopyrazoles, which are often difficult to separate due to their similar physical properties. The regiochemical outcome is primarily governed by the relative electrophilicity of the two reaction centers in the precursor and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1][2]
-
Solvent Selection: The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity in favor of a single isomer.[1][3] These solvents can stabilize intermediates through hydrogen bonding, thereby influencing the reaction pathway.
-
pH Control: The pH of the reaction medium can be adjusted to favor the formation of one regioisomer over the other.[3]
-
Acidic Conditions: Under acidic conditions, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl group, leading to a specific regioisomer.
-
Basic Conditions: Conversely, basic conditions can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the precursor, leading to the opposite regioisomer. For example, using sodium ethoxide in ethanol can favor the formation of 3-aminopyrazoles from 3-methoxyacrylonitrile and phenylhydrazine.[2]
-
-
Modification of Starting Materials: Introducing steric hindrance or strong electron-withdrawing groups on either the 1,3-dicarbonyl compound or the hydrazine can create a significant electronic or steric bias, directing the reaction towards a single product.[3]
-
Use of 1,3-Dicarbonyl Surrogates: Employing surrogates like β-enaminones can provide a more controlled reaction pathway, thus improving regioselectivity.[3]
| Precursor System | Condition | Predominant Regioisomer | Reference |
| 1,3-Diketone + Methylhydrazine | Ethanol (EtOH) | Mixture of regioisomers | [1] |
| 1,3-Diketone + Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Improved selectivity for 3-substituted pyrazole | [1] |
| 1,3-Diketone + Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High selectivity for 3-substituted pyrazole | [1] |
| 3-Methoxyacrylonitrile + Phenylhydrazine | Acetic Acid (AcOH) in Toluene | 5-Aminopyrazole | [2] |
| 3-Methoxyacrylonitrile + Phenylhydrazine | Sodium Ethoxide (EtONa) in Ethanol | 3-Aminopyrazole | [2] |
Q2: My reaction is producing a significant amount of dimeric byproducts. What are these and how can I prevent their formation?
A2: Dimerization of 5-aminopyrazoles can occur, particularly under oxidative conditions, leading to the formation of pyrazole-fused pyridazines and pyrazines. This is often promoted by transition metal catalysts, such as copper salts.[4][5][6][7] The reaction proceeds through the coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds.
-
Avoidance of Oxidizing Agents and Catalysts: If dimerization is undesired, avoid the use of strong oxidizing agents and catalysts known to promote such couplings, like Cu(OAc)₂ and K₂S₂O₈, unless they are essential for a subsequent step.[4][6]
-
Control of Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative dimerization.
-
Ligand and Additive Screening: If a copper catalyst is necessary, the choice of ligands and additives can influence the reaction outcome. For instance, the presence or absence of benzoic acid in a Cu(I)-catalyzed reaction can switch the product between a pyridazine and an E-diazo intermediate.[4][6]
Caption: Troubleshooting workflow for minimizing dimerization side reactions.
Q3: I am observing a significant amount of a non-aromatic byproduct, which I suspect is a pyrazoline. How can I promote the formation of the desired pyrazole?
A3: The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines proceeds through a pyrazoline intermediate. If the subsequent oxidation step to form the aromatic pyrazole is inefficient, the pyrazoline will be a major side product.[3]
-
In Situ Oxidation: Employing an in situ oxidizing agent can drive the reaction to completion. Common and effective oxidizing agents include bromine or simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.
-
Choice of Hydrazine Salt: Using hydrazine monohydrochloride can facilitate the reaction and subsequent aromatization under mild conditions.
-
Bromine Oxidation:
-
After the initial condensation to form the pyrazoline, cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in a suitable solvent (e.g., acetic acid or chloroform) until a persistent color is observed.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product.
-
-
DMSO/Oxygen Oxidation:
-
After formation of the pyrazoline, if isolated, dissolve it in DMSO.
-
Heat the solution under an oxygen atmosphere (a balloon of oxygen is often sufficient).
-
Monitor the reaction for the disappearance of the pyrazoline and the formation of the pyrazole.
-
Once complete, cool the reaction and isolate the product by precipitation with water or extraction.
-
Q4: I am attempting an N-alkylation of my aminopyrazole, but I'm getting low yields and multiple products. What are the potential pitfalls and how can I improve this reaction?
A4: N-alkylation of pyrazoles can be complicated by several factors, including the formation of regioisomers with unsymmetrical pyrazoles and potential side reactions if the conditions are not optimized. Traditional methods often require strong bases and high temperatures, which can lead to decomposition or undesired side reactions.[8][9]
-
Milder Alkylation Methods: Consider using milder N-alkylation methods to avoid harsh conditions. For example, using trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid) can provide good yields of N-alkyl pyrazoles under milder conditions.[8][9]
-
Control of Regioselectivity in N-Alkylation: For unsymmetrical pyrazoles, the N-alkylation will often yield a mixture of two regioisomers. The major product is typically controlled by sterics; the alkyl group will preferentially add to the less sterically hindered nitrogen atom.[8]
-
Phase-Transfer Catalysis: The use of phase-transfer catalysis can be an effective method for N-alkylation, often providing good yields without the need for harsh solvents.[9]
Caption: Acid-catalyzed N-alkylation of an unsymmetrical aminopyrazole leading to regioisomeric products.
Purification of Aminopyrazoles
The purification of aminopyrazoles can be challenging, especially when dealing with mixtures of regioisomers or closely related byproducts.
-
Column Chromatography: This is the most common method for separating isomers and impurities. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial.
-
Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification technique. It may be necessary to screen various solvents to find the optimal conditions. The formation of acid addition salts can sometimes facilitate crystallization and purification.[10]
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less scalable.
-
Cation-Exchange Chromatography: This technique can be useful for purifying aminopyrazole derivatives, especially for removing excess reagents.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 3-Amino-5-cyclobutyl-1H-pyrazole
Welcome to the technical support center for the N-alkylation of 3-Amino-5-cyclobutyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) to navigate the complexities of this specific synthetic transformation. The unique bifunctionality of the starting material, containing both a pyrazole core and an exocyclic amino group, presents distinct challenges in achieving regioselective alkylation. This resource aims to equip you with the knowledge to overcome these hurdles and achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity
The N-alkylation of unsymmetrically substituted pyrazoles is a well-known challenge in synthetic chemistry, often yielding a mixture of regioisomers.[1][2] The case of this compound is particularly complex due to the presence of three potential nucleophilic nitrogen atoms: the two pyrazole ring nitrogens (N1 and N2) and the exocyclic amino group. The desired outcome, typically alkylation at the N1 position for many pharmaceutical applications, requires careful control of reaction conditions to outcompete alkylation at the N2 and the amino group positions.
This guide will walk you through a systematic approach to troubleshooting and optimizing this reaction, drawing upon established principles of physical organic chemistry and leveraging insights from the broader literature on pyrazole chemistry.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity - A Mixture of N1 and N2 Isomers
Question: My reaction is producing a mixture of the N1 and N2 alkylated isomers of this compound, and they are difficult to separate. How can I improve the regioselectivity for the N1 isomer?
Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge.[1][2] The ratio of N1 to N2 alkylation is influenced by a combination of steric and electronic factors, as well as the reaction conditions. Here’s a breakdown of strategies to favor the N1 isomer:
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the cyclobutyl group at position 5. Using a bulkier alkylating agent can enhance the preference for the less hindered N1 position.[3]
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in determining the regioselectivity.
-
For N1-selectivity: A common and effective system is the use of a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][5] This combination is known to favor N1 alkylation for 3-substituted pyrazoles.[6]
-
Stronger bases: While strong bases like sodium hydride (NaH) are effective in deprotonating the pyrazole, they can sometimes lead to decreased selectivity. However, in some cases, NaH in a solvent like tetrahydrofuran (THF) can also provide good N1 selectivity.[4]
-
-
Cation Effects: The nature of the counter-ion from the base can influence the site of alkylation. Larger cations, such as Cs⁺, are known to favor N1 alkylation.[1]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable N1 product.
Decision Workflow for Improving N1-Selectivity:
Caption: Troubleshooting workflow for poor N1/N2 regioselectivity.
Issue 2: Alkylation on the Exocyclic Amino Group
Question: I am observing alkylation on the 3-amino group in addition to, or instead of, the pyrazole ring nitrogens. How can I prevent this side reaction?
Answer: The exocyclic amino group is a potent nucleophile and can compete with the pyrazole nitrogens for the alkylating agent.[7] To prevent this undesired reaction, the most effective strategy is to use a protecting group for the amino functionality.
-
Protecting Group Strategy: The introduction of a protecting group temporarily blocks the nucleophilicity of the amino group, directing the alkylation to the pyrazole ring.[8]
-
Common Amino Protecting Groups:
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid).[9]
-
Benzyloxycarbonyl (Cbz): Stable to acidic and basic conditions, it is typically removed by catalytic hydrogenation.[9]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and can be removed with piperidine, offering an orthogonal deprotection strategy to Boc and Cbz.[9]
-
-
Schematic of a Protected N-Alkylation Strategy:
Caption: Workflow for N-alkylation using an amino protecting group.
Issue 3: Low or No Product Yield
Question: My N-alkylation reaction is resulting in a very low yield of the desired product. What are the potential causes, and how can I improve it?
Answer: Low yields can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[4] A systematic evaluation of the reaction parameters is necessary.
-
Base Strength and Stoichiometry: Ensure the base is strong enough to deprotonate the pyrazole. For less reactive alkylating agents, a stronger base like NaH might be required.[4] A slight excess of the base is often beneficial.
-
Reactivity of the Alkylating Agent: The leaving group on the alkylating agent significantly impacts reactivity. The general trend is I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Anhydrous Conditions: Pyrazole anions are sensitive to water. Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.
-
Solubility: Poor solubility of the starting material or the base can hinder the reaction. Consider switching to a more polar aprotic solvent like DMF or DMSO to improve solubility.[4]
-
Temperature and Reaction Time: Some N-alkylation reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.
Table 1: Comparison of Common Bases for Pyrazole N-Alkylation
| Base | Strength | Common Solvents | Key Considerations |
| NaH | Strong | THF, DMF | Requires strictly anhydrous conditions. Can sometimes lead to lower regioselectivity. |
| K₂CO₃ | Moderate | DMF, DMSO, Acetonitrile | Often provides good N1-selectivity.[6] Less sensitive to trace amounts of water. |
| Cs₂CO₃ | Moderate | DMF, DMSO, Acetonitrile | Often provides high N1-selectivity due to the large cation effect.[1] More expensive. |
| KOH | Strong | DMSO, Ionic Liquids[10] | Can be effective, but the presence of water from the base can be an issue. |
Issue 4: Over-alkylation
Question: I am observing the formation of di-alkylated products or quaternary ammonium salts. How can I favor mono-alkylation?
Answer: Over-alkylation can occur if the mono-alkylated product is more nucleophilic than the starting material.[11][12] This is less common for pyrazole ring alkylation but can be a concern if alkylation occurs on the exocyclic amino group.
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. A large excess will drive the reaction towards over-alkylation.
-
Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) can help maintain a low concentration, reducing the likelihood of the product reacting further.[12]
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity and prevent subsequent alkylations.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the N-alkylation of this compound?
A robust starting point would be to first protect the amino group with a Boc group. Then, perform the N-alkylation using potassium carbonate (K₂CO₃) as the base in anhydrous DMF at room temperature, using the desired alkyl bromide as the alkylating agent. Monitor the reaction by TLC or LC-MS.
Q2: How do the electronic properties of the cyclobutyl and amino groups affect the alkylation?
The amino group is an electron-donating group, which increases the electron density of the pyrazole ring and enhances its nucleophilicity. The cyclobutyl group is a weakly electron-donating alkyl group. The increased nucleophilicity of the pyrazole ring due to the amino group should facilitate the alkylation reaction.
Q3: What analytical techniques are best for distinguishing between the N1 and N2 regioisomers?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The chemical shifts of the pyrazole ring protons and carbons will be different for the N1 and N2 isomers.
-
2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful. For the N1 isomer, a NOE may be observed between the protons of the alkyl group and the C5-cyclobutyl group, which would be absent in the N2 isomer.[3]
-
X-ray Crystallography: If suitable crystals can be obtained, this technique provides unambiguous structural confirmation of the regioisomer.[6]
Experimental Protocols
Protocol 1: Boc-Protection of this compound
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane or THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as triethylamine (1.2 equiv) or 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected pyrazole.
Protocol 2: N1-Alkylation of Boc-protected this compound
-
To a solution of the Boc-protected pyrazole (1.0 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkylating agent (e.g., an alkyl bromide, 1.1 equiv) to the suspension.
-
Stir the reaction at the appropriate temperature (start at room temperature and heat if necessary) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Boc-Deprotection
-
Dissolve the purified N-alkylated, Boc-protected pyrazole in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final N-alkylated this compound.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Item - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - American Chemical Society - Figshare [acs.figshare.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 3-Amino-5-cyclobutyl-1H-pyrazole in Solution
Welcome to the technical support center for 3-Amino-5-cyclobutyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for enhancing the stability of this compound in solution. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you achieve reliable and reproducible experimental outcomes.
Introduction to Stability Challenges
This compound is a valuable heterocyclic amine used as a building block in pharmaceutical and agrochemical research.[1][2] Like many aromatic amines, its utility can be hampered by chemical instability in solution, primarily due to oxidation. The electron-rich pyrazole ring, coupled with the nucleophilic amino group, makes the molecule susceptible to degradation under common laboratory conditions.[3][4] Supplier safety data sheets frequently note that the compound is "air sensitive" and should be stored away from light and oxidizing agents, underscoring the need for careful handling and formulation.[1][5]
This guide will walk you through the likely degradation pathways, provide structured troubleshooting advice, and offer detailed protocols for stability assessment and enhancement.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of this compound.
Q1: My solution of this compound is turning yellow/brown. What is happening?
A1: The color change is a classic indicator of oxidative degradation. The amino group is likely being oxidized to form colored impurities, such as azo dimers or quinone-imine-like structures.[4][6][7] This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal ions.
Q2: What is the primary cause of degradation for this compound?
A2: The primary degradation pathway is oxidation of the 3-amino group.[7] Aromatic amines are well-known to be susceptible to oxidation, which can be initiated by air, light (photo-oxidation), or radical initiators.[4] Ring-opening of the pyrazole nucleus is another potential, though typically less common, degradation route under harsh oxidative conditions.[8]
Q3: In which solvents is the compound most stable?
A3: While specific data for this molecule is limited, aprotic solvents that have been purged of dissolved oxygen (e.g., deoxygenated acetonitrile or THF) are generally preferred over protic solvents like methanol or water. Protic solvents can sometimes facilitate oxidative pathways. For aqueous solutions, the use of a buffered system is critical.
Q4: How does pH affect the stability of this compound?
A4: The stability of pyrazole derivatives can be significantly influenced by pH.[9] While pyrazole itself is a weak base, the amino substituent increases its basicity. At acidic pH, the amino group will be protonated (-NH3+), which generally makes it less susceptible to oxidation. However, extreme pH values (both acidic and basic) can catalyze other degradation pathways. The optimal pH is typically found to be in the weakly acidic range (pH 4-6), but this must be experimentally determined.
Q5: Is it necessary to protect my solutions from light?
A5: Yes. The supplier recommends protection from light, suggesting potential photosensitivity.[5] UV or even ambient light can provide the energy to initiate radical-based oxidation reactions. Always use amber vials or wrap your containers in aluminum foil.
Part 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving stability problems encountered during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Color Change (Minutes to Hours) | 1. High Oxygen Content: Solution prepared without deoxygenation. 2. Trace Metal Contamination: Metal ions (e.g., Fe³⁺, Cu²⁺) catalyzing oxidation. 3. High pH: Basic conditions promoting oxidation. | 1. Deoxygenate Solvents: Sparge all solvents with an inert gas (Nitrogen or Argon) for 15-20 minutes before use. Prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[4] 2. Use a Chelating Agent: Add a small amount (0.01-0.1% w/v) of EDTA to chelate and inactivate catalytic metal ions. 3. Control pH: For aqueous solutions, use a buffer system in the weakly acidic range (e.g., 50 mM acetate buffer, pH 5.0). |
| Precipitation from Solution Over Time | 1. Degradation Product Insolubility: Oxidized products may be less soluble. 2. Poor Initial Solubility: Compound concentration exceeds its solubility limit in the chosen solvent. | 1. Address Degradation: Implement the solutions for rapid color change to prevent the formation of insoluble degradants. 2. Verify Solubility: Perform a solubility assessment. Consider using a co-solvent system (e.g., DMSO/water) if aqueous solubility is low.[10] |
| Loss of Potency / Inconsistent Assay Results | 1. Slow Degradation: Gradual loss of the active parent compound over the course of the experiment. 2. Adsorption to Container: The compound may adsorb to the surface of plastic or glass containers. | 1. Incorporate Antioxidants: Add an antioxidant to the formulation. Common choices include ascorbic acid (for aqueous systems) or butylated hydroxytoluene (BHT) (for organic systems) at concentrations of 0.01-0.1%. 2. Use Freshly Prepared Solutions: Prepare solutions immediately before use. If storage is necessary, store at low temperatures (-20°C or -80°C) under an inert atmosphere. 3. Use Silanized Glassware: To minimize adsorption, use low-adsorption vials or silanized glassware. |
Part 3: Experimental Protocols and Methodologies
As a self-validating system, every protocol must be robust. The following sections provide detailed methodologies for assessing and improving the stability of your compound.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a more stable stock solution of this compound for use in downstream assays.
Materials:
-
This compound powder
-
Anhydrous, HPLC-grade solvent (e.g., Acetonitrile or DMSO)
-
Nitrogen or Argon gas source
-
Amber glass vials with PTFE-lined caps
-
EDTA disodium salt
-
Ascorbic acid (for aqueous buffers)
Procedure:
-
Solvent Deoxygenation: Sparge the chosen solvent with a gentle stream of nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the required amount of this compound in an amber vial.
-
Additive Incorporation (Optional but Recommended):
-
For organic stock solutions, consider adding a chelating agent like EDTA (final concentration ~0.1 mM).
-
For aqueous buffers, use an acetate or phosphate buffer (pH 4-6) containing EDTA (~0.1 mM) and ascorbic acid (~0.1% w/v).
-
-
Dissolution: Under a blanket of inert gas, add the deoxygenated solvent to the vial. Cap tightly and vortex until fully dissolved.
-
Storage: Immediately store the solution at -20°C or below, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Protocol 2: Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method.[11]
// Nodes Start [label="Prepare Stock Solution\nin Acetonitrile/Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Stress [shape=ellipse, label="Apply Stress Conditions\n(Parallel Experiments)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acid Hydrolysis\n(e.g., 0.1 M HCl, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base Hydrolysis\n(e.g., 0.1 M NaOH, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(e.g., 3% H2O2, RT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thermal [label="Thermal Stress\n(e.g., 60°C in dark)", fillcolor="#FBBC05", fontcolor="#202124"]; Photo [label="Photolytic Stress\n(ICH Q1B conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [shape=diamond, label="Analyze Samples by\nHPLC-UV/MS at t=0, 2, 8, 24h", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Identify Degradants &\nAssess Peak Purity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Stress [label="Divide into aliquots"]; Stress -> Acid; Stress -> Base; Stress -> Oxidation; Stress -> Thermal; Stress -> Photo; {Acid, Base, Oxidation, Thermal, Photo} -> Analysis [style=dashed]; Analysis -> End; } }
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water (50:50).
-
Expose aliquots of the stock solution to the following stress conditions in parallel:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Incubate at 60°C in the dark.
-
Photolytic: Expose to a light source compliant with ICH Q1B guidelines.
-
-
Analyze samples at various time points (e.g., 0, 2, 8, 24 hours) using a stability-indicating HPLC method.
-
Evaluate results by comparing chromatograms of stressed samples to the unstressed control. Look for new peaks (degradants) and a decrease in the area of the parent peak. Mass spectrometry (LC-MS) is invaluable for identifying the mass of the degradation products.
Protocol 3: Developing a Stability-Indicating HPLC Method
A robust analytical method is required to separate the parent compound from its degradation products.
Starting Point for Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will help elute both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of the compound (determine this by running a UV scan) and additionally at a lower wavelength (e.g., 220 nm) to detect degradants that may have different chromophores.
-
Column Temperature: 30-40°C to ensure reproducible retention times.
This method should be validated by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main compound peak.
Part 4: Understanding Degradation Pathways
Visualizing the potential degradation pathways can aid in troubleshooting and developing mitigation strategies. The primary concern is oxidation.
// Nodes Parent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="[O]\n(Air, H2O2, Light, Metal Ions)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radical [label="Amino Radical Cation", fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="Azo Dimer\n(Colored Impurity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinone [label="Quinone-imine type species\n(Colored Impurity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RingOpen [label="Ring-Opened Products\n(Under Harsh Conditions)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Parent -> Radical [label="Single Electron Transfer"]; Oxidant -> Radical [style=dashed, arrowhead=none]; Radical -> Dimer [label="Dimerization"]; Radical -> Quinone [label="Further Oxidation"]; Parent -> RingOpen [label="Harsh Oxidation", style=dotted]; } }
Caption: Potential oxidative degradation pathways.
The initial step in oxidation is often the formation of an amino radical cation.[7] This highly reactive intermediate can then undergo several reactions, including dimerization to form colored azo compounds or further oxidation to yield various quinone-like species. These oxidized products are often highly colored, explaining the yellow/brown appearance of degraded solutions.
By understanding these mechanisms, the rationale for the recommended solutions becomes clear:
-
Inert Atmosphere & Antioxidants: Prevent the initial formation of the radical cation.
-
Chelating Agents: Inactivate metal ions that catalyze the single-electron transfer step.
-
Acidic pH: Protonate the amino group, making it less susceptible to losing an electron.
-
Light Protection: Avoid providing the energy needed to initiate the reaction.
By implementing these scientifically grounded strategies, researchers can significantly enhance the stability of this compound in solution, leading to more reliable and accurate experimental results.
References
- 1. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. nanochemazone.com [nanochemazone.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
challenges in the scale-up production of aminopyrazole compounds
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive technical support center for the scale-up production of aminopyrazole compounds. This resource is built on a foundation of practical experience and established scientific principles to help you navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale manufacturing.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns that arise during the scale-up of aminopyrazole synthesis.
Q1: What are the most critical physical parameters to consider when scaling up aminopyrazole synthesis?
When moving from a laboratory to a production setting, physical parameters that were negligible at a small scale can become process-defining challenges. Key considerations include:
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases.[1][2] This makes heat dissipation from exothermic reactions, which are common in pyrazole synthesis, much less efficient.[2]
-
Mixing Efficiency: Achieving homogeneous mixing in a large reactor is more complex than in a small flask.[2] Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities.[2][3]
-
Reagent Addition Rate: The rate of reagent addition, especially for highly reactive components like hydrazine derivatives, becomes critical at scale to manage the reaction exotherm and prevent temperature spikes that can lead to undesirable side reactions.[2]
Q2: Why do I see new impurities in my large-scale reaction that were not present in the lab-scale synthesis?
The appearance of new impurities during scale-up is a frequent and often perplexing issue. This can be attributed to several factors:
-
Changes in Reaction Conditions: Even slight deviations in temperature, concentration, or mixing can alter the reaction pathway. For instance, a diazotization reaction that is run under acidic conditions at the lab scale might inadvertently become less acidic at a larger scale due to localized concentration gradients, leading to the formation of unexpected byproducts.[1]
-
Prolonged Reaction or Distillation Times: In a production environment, processes like distillation can take significantly longer. This extended exposure to heat can lead to the degradation of the product or the formation of new impurities.[3]
-
Materials of Construction: The materials of the reactor and other equipment can sometimes interact with the reactants or products, especially under prolonged exposure, leading to contamination or catalytic side reactions not observed in glassware.[3]
Q3: How can I improve the regioselectivity of my aminopyrazole synthesis at a larger scale?
Controlling regioselectivity, particularly when using unsymmetrical starting materials, is a common challenge.[4] Here are some strategies:
-
Solvent Screening: The choice of solvent can have a profound impact on the reaction pathway and selectivity. A solvent that works well at a small scale may not be optimal for a larger batch, especially concerning the solubility of intermediates and the final product.[1][2]
-
Base Selection and Stoichiometry: The type and amount of base used can significantly influence the regiochemical outcome. In some cases, increasing the amount of base at a larger scale can paradoxically lead to a decrease in selectivity.[4]
-
Temperature Control: Precise temperature control is crucial. Lowering the reaction temperature can sometimes favor the formation of the desired regioisomer by slowing down competing reaction pathways.
Q4: What are the primary safety concerns associated with the large-scale production of aminopyrazoles?
Safety is paramount in any chemical synthesis, and the risks are amplified at a larger scale. Key safety considerations include:
-
Runaway Reactions: The potential for a runaway reaction is a significant concern, especially with exothermic processes.[5] Proper thermal hazard assessment is essential before scaling up.
-
Handling of Hazardous Reagents: Many aminopyrazole syntheses involve hazardous materials such as hydrazine and its derivatives, which are toxic and potentially explosive.[6] Robust handling procedures and engineering controls are necessary.
-
Genotoxic Impurities: Some synthetic routes, particularly those involving nitration and reduction, can generate potentially genotoxic impurities (PGIs).[7] It's crucial to use analytical methods capable of detecting these impurities at very low levels.[8]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving specific problems encountered during the scale-up of aminopyrazole production.
Troubleshooting Scenario 1: Low Yield and/or Poor Product Purity
Symptoms:
-
The final product yield is significantly lower than what was achieved at the lab scale.
-
The isolated product is contaminated with significant amounts of impurities.
Diagnostic Workflow:
Caption: Diagnostic workflow for low yield and purity.
Troubleshooting Steps & Explanations:
| Step | Action | Rationale |
| 1. Reaction Monitoring | Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and the formation of impurities over time. | This will help determine if the issue is due to incomplete conversion of starting materials or the formation of side products.[8] |
| 2. Identify Impurities | Isolate and characterize the major impurities using techniques like LC-MS and NMR.[8] | Understanding the structure of the impurities provides valuable clues about the side reactions that are occurring. |
| 3. Optimize Reaction Parameters | Based on the impurity profile, systematically adjust reaction parameters such as temperature, concentration, and reagent stoichiometry. | For example, if an impurity results from a dimerization of a starting material, reducing its initial concentration might be beneficial.[1] |
| 4. Re-evaluate Solvent and Base | Conduct a solvent and base screen to identify conditions that maximize the yield of the desired product while minimizing impurity formation. | The choice of solvent can influence the solubility of intermediates and transition states, thereby affecting the reaction pathway.[2] Similarly, the strength and type of base can impact regioselectivity.[4] |
Troubleshooting Scenario 2: Product Isolation and Purification Challenges
Symptoms:
-
Difficulty in crystallizing the final product.
-
The product precipitates as an oil or an intractable solid.
-
Standard purification techniques (e.g., column chromatography) are not scalable or effective.
Troubleshooting Steps & Explanations:
| Step | Action | Rationale |
| 1. Crystallization Solvent Screening | Perform a systematic screening of different solvents and solvent mixtures to find suitable conditions for crystallization. | The solubility of the aminopyrazole compound can vary significantly with the solvent system.[9] |
| 2. Control Cooling Profile | Implement a controlled cooling profile during crystallization. | Rapid cooling can lead to the formation of small, impure crystals or oils. A slower, controlled cooling rate often yields larger, purer crystals. |
| 3. Seeding | If a small amount of pure product is available, use it to seed the crystallization. | Seeding can help overcome the kinetic barrier to nucleation and promote the formation of the desired crystal form. |
| 4. Alternative Purification Methods | Explore alternative purification methods such as acid-base extraction or salt formation. | For aminopyrazoles, which are basic, forming a salt with an acid can facilitate purification by crystallization.[10] The free base can then be regenerated. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the scale-up of aminopyrazole synthesis.
Protocol 1: General Procedure for the Synthesis of 3(5)-Aminopyrazoles from β-Ketonitriles and Hydrazine
This protocol is a widely used and versatile method for the synthesis of 3(5)-aminopyrazoles.[11]
Materials:
-
β-Ketonitrile (1.0 eq)
-
Hydrazine hydrate (1.1 - 1.5 eq)
-
Ethanol (or another suitable solvent)
Procedure:
-
To a solution of the β-ketonitrile in ethanol, add hydrazine hydrate dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC or HPLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by crystallization from a suitable solvent.
Causality behind Experimental Choices:
-
The use of a slight excess of hydrazine hydrate helps to ensure complete conversion of the β-ketonitrile.
-
Refluxing the reaction mixture provides the necessary activation energy for the cyclization step.
-
The choice of ethanol as a solvent is often a good starting point as it is relatively inexpensive, has a moderate boiling point, and can dissolve a wide range of organic compounds.
Protocol 2: In-Process Reaction Monitoring by HPLC
Objective: To monitor the consumption of starting materials and the formation of the aminopyrazole product and any significant impurities.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (ACN)
-
Water (with 0.1% formic acid or other suitable modifier)
-
Reaction samples
Procedure:
-
Prepare a mobile phase of ACN and water (with modifier). The exact ratio will depend on the specific compounds being analyzed and should be optimized to achieve good separation.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare a dilute solution of the reaction sample in the mobile phase.
-
Inject the sample onto the HPLC and record the chromatogram.
-
Identify the peaks corresponding to the starting materials, product, and any impurities by comparing their retention times with those of authentic standards.
-
Quantify the relative amounts of each component by integrating the peak areas.
Self-Validation System:
-
Run a blank injection (mobile phase only) to ensure there are no system peaks.
-
Inject a standard solution of the starting material and product to confirm their retention times and response factors.
-
Spike a reaction sample with a known amount of product to verify the accuracy of the quantification.
Part 4: Visualization of Key Concepts
General Synthesis Pathway for 3(5)-Aminopyrazoles
Caption: Synthesis of 3(5)-aminopyrazoles.
Scale-Up Considerations Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for consistent results in assays with 3-Amino-5-cyclobutyl-1H-pyrazole
A Guide to Method Refinement for Consistent Assay Results
Welcome to the technical support resource for 3-Amino-5-cyclobutyl-1H-pyrazole. As Senior Application Scientists, we understand that achieving reproducible and reliable data is paramount. This guide is designed to move beyond simple protocols and provide a deeper understanding of the chemical properties and handling requirements of this pyrazole derivative. Here, we address common challenges and offer field-proven solutions to ensure the integrity and consistency of your experimental results.
Section 1: Compound Characteristics & Critical Handling Parameters
This compound is an organic intermediate frequently used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its pyrazole core is a "privileged scaffold" in medicinal chemistry, often found in kinase inhibitors and other therapeutic agents.[3][4] However, its specific physicochemical properties demand careful attention to achieve consistent results in sensitive biological assays.
Key Compound Properties
| Property | Value / Observation | Source |
| Molecular Formula | C₇H₁₁N₃ | [5] |
| Molecular Weight | 137.18 g/mol | [6] |
| Appearance | Powder / Crystalline Solid | [7] |
| Solubility | Slightly soluble in water. | [1][2][5] |
| Stability | Air sensitive. | [2] |
| Storage | Store in a cool, dry, well-ventilated place away from air and oxidizing agents.[2][7] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers encounter when working with this compound.
Category 1: Compound Storage and Preparation
Question 1: I've observed a brownish discoloration of my solid compound over time. What's causing this and is the compound still usable?
Answer: This is a classic sign of degradation, likely due to oxidation. The 3-amino-1H-pyrazole moiety can be susceptible to oxidation, especially given that the compound is known to be air-sensitive.[2] This process can be accelerated by exposure to light and heat.[8][9]
-
Causality: The discoloration indicates the formation of oxidized byproducts, which will lower the effective concentration of your active compound and may introduce artifacts into your assay.
-
Recommendation: We strongly advise against using discolored compound. To prevent this, always store the solid under an inert atmosphere (argon or nitrogen), protected from light in a tightly sealed vial, and at the recommended cool temperature.[7][9]
Question 2: My compound won't fully dissolve in my aqueous assay buffer, even at low micromolar concentrations. What am I doing wrong?
Answer: This is the most prevalent issue and stems from the compound's low aqueous solubility.[1][10] Simply adding the solid to a buffer will not work. The standard practice is to first create a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[11]
-
Causality: Low solubility can lead to compound precipitation in your assay, drastically reducing the actual concentration at the target and causing significant data variability and underestimated potency (higher IC50 values).[10][12][13]
-
Solution Workflow:
-
Prepare a high-concentration primary stock (e.g., 10-30 mM) in 100% anhydrous DMSO. Ensure it is fully dissolved using sonication or gentle vortexing.
-
Create intermediate dilutions from this primary stock, still in 100% DMSO.
-
Perform the final "top-down" dilution into the aqueous assay buffer. This final dilution should ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Below is a workflow diagram for preparing assay-ready solutions.
Caption: Workflow for Compound Solubilization and Dilution.
Category 2: Assay Inconsistency and Data Variability
Question 3: My IC50 values for this compound vary significantly between experiments. How can I troubleshoot this?
Answer: High variability is a common challenge in drug discovery and can stem from multiple factors.[14] For a compound with solubility and stability concerns, a systematic approach is crucial. Distinguishing between technical variation and biological variation is the first step.[15]
-
Causality: Inconsistent results are often traced back to three main areas: the compound itself, the reagents/assay system, or procedural execution.[16][17]
-
Troubleshooting Flowchart: Use the following decision tree to diagnose the source of irreproducibility.
Caption: Troubleshooting Flowchart for Assay Variability.
Question 4: Could my choice of solvent be affecting my assay results beyond just solubility?
Answer: Absolutely. While DMSO is the most common solvent, it is not inert. High concentrations of DMSO can directly inhibit some enzymes or affect protein stability.[11][18] Furthermore, if your compound is stored in DMSO for extended periods, even at low temperatures, it can undergo degradation.
-
Causality: Solvents can act as co-solvents, altering the conformation of the target protein or competing for binding.[11] They can also impact the stability of the compound in solution.
-
Recommendations:
-
Solvent Titration: Always run a vehicle control with the highest concentration of DMSO used in your assay to quantify its baseline effect.
-
Alternative Solvents: For some systems, other solvents like PEG3350 or glycerol might be considered, but their compatibility with both the compound and the assay target must be rigorously validated.[11]
-
Fresh Dilutions: Avoid using old working solutions. Prepare fresh dilutions from your primary DMSO stock for each experiment to minimize the risk of solvent-mediated degradation.[8]
-
Section 3: Recommended Protocols
To ensure a validated, self-consistent workflow, we provide the following detailed protocols.
Protocol 1: Preparation of Primary Stock Solution
This protocol is designed to maximize solubility and stability.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a controlled environment, weigh out the desired amount of compound into a new, sterile, amber glass vial.
-
Solubilization: Add the calculated volume of anhydrous, molecular-biology-grade DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.
-
Inert Gas Overlay: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace air.
-
Storage: Seal the vial tightly with a PTFE-lined cap. Parafilm the cap for an extra seal. Store at -20°C for short-term use (< 1 month) or -80°C for long-term storage.
-
Documentation: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Log the details and track freeze-thaw cycles (limit to < 5 cycles).
Protocol 2: General In Vitro Kinase Inhibition Assay
This is a template protocol; concentrations and incubation times should be optimized for your specific kinase system.[3][19]
-
Reagent Preparation: Prepare 2X kinase reaction buffer containing the target kinase and its specific substrate.
-
Compound Plating:
-
Prepare a serial dilution of your compound in 100% DMSO.
-
In a 96-well or 384-well assay plate, add 1 µL of the DMSO serial dilutions. Include "vehicle only" (100% DMSO) and "no inhibitor" controls.
-
-
Kinase Reaction:
-
Add 50 µL of the 2X kinase reaction buffer to each well. Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Phosphorylation:
-
Prepare a 2X ATP solution in the reaction buffer.
-
Add 50 µL of the 2X ATP solution to all wells to start the kinase reaction. The final volume is now 101 µL.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction by adding a stop solution.
-
Quantify kinase activity using a suitable detection method (e.g., luminescence-based ATP quantification, fluorescence-based substrate phosphorylation).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. nanochemazone.com [nanochemazone.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 14. Potential Causes of Irreproducibility Revealed | The Scientist [the-scientist.com]
- 15. woah.org [woah.org]
- 16. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 17. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Methods for Confirming the Structure of 3-Amino-5-cyclobutyl-1H-pyrazole
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical research and development. In the realm of medicinal chemistry, pyrazole derivatives are of significant interest due to their wide range of pharmacological activities.[1] This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of a specific pyrazole derivative, 3-Amino-5-cyclobutyl-1H-pyrazole. We will delve into the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography.
The Importance of Orthogonal Analytical Techniques
No single analytical technique can unequivocally determine the structure of a novel compound. Each method provides a unique piece of the structural puzzle. By employing a suite of orthogonal techniques, we can build a self-validating system of evidence that leads to a confident structural assignment. This guide will explore how data from each method corroborates the others to confirm the presence of the pyrazole core, the amino and cyclobutyl substituents, and their specific arrangement in this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution.[2] It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
Causality Behind Experimental Choices in NMR
For this compound, ¹H NMR will reveal the number of different types of protons and their neighboring environments. ¹³C NMR will identify the number of unique carbon atoms and provide information about their hybridization. To definitively assign the connectivity between protons and carbons, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.[3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the synthesized this compound.[2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial, as protic solvents may lead to the exchange of the NH and NH₂ protons.[3]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish correlations.
-
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (pyrazole) | ~12.0 | Broad Singlet | - | 1H |
| NH₂ (amino) | ~5.0 | Broad Singlet | - | 2H |
| H4 (pyrazole) | ~5.5 | Singlet | - | 1H |
| CH (cyclobutyl) | ~3.5 | Quintet | ~8.5 | 1H |
| CH₂ (cyclobutyl, adjacent to CH) | ~2.2 | Multiplet | - | 4H |
| CH₂ (cyclobutyl, distant) | ~1.9 | Multiplet | - | 2H |
Note: Chemical shifts are illustrative and can be influenced by solvent and concentration.[3] The broadness of the NH and NH₂ signals is due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms.[3]
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C5 (pyrazole) | ~150 |
| C3 (pyrazole) | ~145 |
| C4 (pyrazole) | ~95 |
| CH (cyclobutyl) | ~35 |
| CH₂ (cyclobutyl) | ~28 |
| CH₂ (cyclobutyl) | ~18 |
Note: These are estimated chemical shifts based on typical values for pyrazole and cyclobutyl moieties.[2]
Visualization of NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[4]
Causality Behind Experimental Choices in MS
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound, and it will likely yield a strong signal for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition, which serves as a powerful confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) will be used to induce fragmentation and analyze the resulting daughter ions, providing evidence for the pyrazole ring and the cyclobutyl substituent.[2]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a liquid chromatography system to ensure purity before introduction to the mass spectrometer.
-
Mass Spectrometric Analysis:
-
Use an ESI source in positive ion mode.
-
Acquire a full scan mass spectrum to determine the molecular ion.
-
Perform HRMS to confirm the elemental composition.
-
Conduct an MS/MS experiment on the molecular ion to observe the fragmentation pattern.
-
Expected Mass Spectrometry Data
| Analysis | Expected Result | Interpretation |
| Molecular Formula | C₇H₁₁N₃ | - |
| Exact Mass | 137.0953 | - |
| ESI-MS (m/z) | 138.1031 | [M+H]⁺ |
| HRMS (m/z) | 138.1026 | Confirms elemental composition of [C₇H₁₂N₃]⁺ |
| Key MS/MS Fragments (m/z) | 111, 83, 68 | Loss of HCN, loss of cyclobutyl group, pyrazole ring fragment |
Note: The fragmentation pattern of pyrazoles is highly dependent on the nature and position of substituents.[4][5]
Visualization of MS Fragmentation Logic
Caption: Plausible MS/MS fragmentation of the target molecule.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Causality Behind Experimental Choices in FT-IR
For this compound, FT-IR is expected to show characteristic absorption bands for the N-H bonds of the pyrazole ring and the primary amine, C-H bonds of the cyclobutyl group, and C=N/C=C bonds within the pyrazole ring.
Experimental Protocol: FT-IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected FT-IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H stretching | Primary amine (NH₂) and Pyrazole (NH) |
| 2950-2850 | C-H stretching | Cyclobutyl group |
| ~1620 | N-H bending | Primary amine (NH₂) |
| ~1550 | C=N stretching | Pyrazole ring |
| ~1450 | C-H bending | Cyclobutyl group |
| ~1290 | C-N stretching | Pyrazole ring[6] |
Note: The N-H stretching region may show multiple bands due to symmetric and asymmetric stretching of the NH₂ group and the NH stretch of the pyrazole.[7]
IV. Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state.[1] It reveals precise bond lengths, bond angles, and intermolecular interactions.
Causality Behind Experimental Choices in X-ray Crystallography
The goal is to obtain a single crystal of sufficient quality for diffraction. This often requires screening various crystallization conditions (solvents, temperature, etc.). The resulting crystal structure will definitively confirm the connectivity and stereochemistry of this compound.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.[1]
-
Data Collection: Collect X-ray diffraction data using a diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[1]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
Expected Crystallographic Data
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | Precise measurements of a, b, c, α, β, γ |
| Bond Lengths & Angles | Confirms the pyrazole ring and substituent geometries |
| Intermolecular Interactions | Likely to show hydrogen bonding involving the NH and NH₂ groups |
Note: Obtaining a quality crystal is often the most challenging step in this analysis.
Visualization of Analytical Method Interconnectivity
Caption: Interconnectivity of analytical methods for structure confirmation.
Conclusion
The structural confirmation of this compound relies on a synergistic approach, integrating data from multiple analytical techniques. NMR spectroscopy provides the foundational framework of the molecule's connectivity. Mass spectrometry confirms the molecular weight and elemental composition, while its fragmentation pattern supports the proposed structure. FT-IR spectroscopy offers a quick verification of the key functional groups. Finally, single-crystal X-ray crystallography, when feasible, delivers the definitive and unambiguous three-dimensional structure. By employing these methods in concert, researchers can ensure the scientific integrity of their work and proceed with confidence in subsequent studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 3-Amino-5-cyclobutyl-1H-pyrazole and Other Kinase Inhibitors for Researchers
This guide provides a comparative analysis of the kinase inhibitor 3-Amino-5-cyclobutyl-1H-pyrazole against other notable kinase inhibitors, offering insights for researchers and professionals in drug development. By examining its efficacy alongside established inhibitors, this document aims to equip scientists with the necessary information to make informed decisions in their research endeavors.
Introduction to this compound and its Kinase Targets
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] The 3-amino-1H-pyrazole moiety, in particular, has been identified as a potent hinge-binding motif for a variety of kinases. Recent research has focused on developing derivatives of this scaffold to achieve higher potency and selectivity. One such area of investigation is the substitution at the 5-position of the pyrazole ring, which has been shown to significantly influence the inhibitor's interaction with the target kinase.
While specific data on the 5-cyclobutyl derivative is emerging, structure-activity relationship (SAR) studies on related 3-amino-1H-pyrazole compounds suggest that small alkyl groups at this position can enhance binding affinity and selectivity.[2] This guide will, therefore, discuss the anticipated efficacy of this compound in the context of its likely primary target, Cyclin-Dependent Kinase 16 (CDK16), a member of the understudied PCTAIRE family of kinases.[3][4] Dysregulation of CDK16 has been implicated in several cancers, including breast, prostate, and cervical cancer, making it a compelling therapeutic target.[3][4]
To provide a comprehensive comparison, we will evaluate this compound against two other well-characterized kinase inhibitors:
-
Tozasertib (VX-680): An Aurora kinase inhibitor that shares a similar N-(1H-pyrazol-3-yl)pyrimidin-4-amine core structure.[1][4]
-
AT7519: A multi-CDK inhibitor known to target several members of the cyclin-dependent kinase family.[5][6]
Comparative Efficacy Analysis
The following table summarizes the key efficacy parameters of this compound (with some extrapolated data based on SAR of related compounds) and the comparator inhibitors.
| Inhibitor | Primary Kinase Target(s) | Other Notable Targets | In Vitro Potency (IC50/EC50) | Cellular Activity |
| This compound (Predicted) | CDK16 | PCTAIRE and PFTAIRE family kinases | Likely in the low nanomolar range for CDK16 | Expected to induce G2/M cell cycle arrest and decrease cell viability. |
| Tozasertib (VX-680) | Aurora A, B, C | FLT3 | Aurora A (Ki app = 0.6 nM), Aurora B (Ki app = 18 nM)[7] | Induces G2/M arrest, endoreduplication, and apoptosis in various cancer cell lines.[7] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | GSK3β | CDK1 (IC50 = 210 nM), CDK2 (IC50 = 47 nM), CDK9 (IC50 <10 nM)[7] | Induces apoptosis and cell cycle arrest in G0/G1 and G2/M phases in multiple myeloma and other cancer cell lines.[1][2] |
Signaling Pathway Context: The Role of CDKs in Cell Cycle Regulation
Cyclin-dependent kinases are crucial regulators of the cell cycle. Their sequential activation, through binding to specific cyclins, drives the progression through the different phases of cell division. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: Simplified overview of key CDKs in cell cycle progression and the points of intervention for the discussed inhibitors.
Experimental Methodologies
To rigorously evaluate and compare the efficacy of these kinase inhibitors, a series of well-established in vitro and cellular assays are recommended.
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a purified kinase by detecting the amount of ADP produced during the phosphorylation reaction.
Principle: The ADP-Glo™ system is a luminescent ADP detection assay that provides a universal method for measuring kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
Protocol:
-
Reagent Preparation:
-
Thaw 5x Kinase Assay Buffer, ATP, and kinase substrate.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate peptide.
-
-
Assay Plate Setup:
-
Add the Master Mix to all wells of a 96-well plate.
-
Add the test inhibitor (e.g., this compound, Tozasertib, AT7519) at various concentrations to the appropriate wells. Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
-
Kinase Reaction:
-
Dilute the purified kinase (e.g., CDK16/Cyclin Y complex) in 1x Kinase Assay Buffer.
-
Initiate the reaction by adding the diluted kinase to the wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
-
Caption: Step-by-step workflow for the ADP-Glo™ in vitro kinase assay.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant measure of potency.
Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. When an unlabeled inhibitor is introduced, it competes with the tracer for binding, leading to a decrease in the BRET signal. This allows for the quantitative measurement of inhibitor affinity for the target kinase in a cellular context.[8][9]
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein (e.g., NanoLuc®-CDK16).
-
Culture the transfected cells for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest and resuspend the cells in Opti-MEM.
-
Dispense the cell suspension into a 96-well plate.
-
Add the test inhibitor at various concentrations.
-
Add the NanoBRET™ tracer at a fixed concentration.
-
-
BRET Measurement:
-
Add the NanoGlo® substrate to initiate the luminescent reaction.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emissions simultaneously using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50 value.
-
Cell Cycle Analysis (FUCCI Sensor and Flow Cytometry)
This method allows for the visualization and quantification of cells in different phases of the cell cycle, revealing the effects of kinase inhibitors on cell cycle progression.
Principle: The Fluorescence Ubiquitination-based Cell Cycle Indicator (FUCCI) system utilizes two fluorescent proteins, one fused to a protein that accumulates in the G1 phase and another to a protein that accumulates in the S/G2/M phases.[10][11] This results in cells fluorescing in different colors depending on their position in the cell cycle. Flow cytometry can then be used to quantify the number of cells in each phase.
Protocol:
-
Cell Transduction:
-
Transduce the target cancer cell line with the FUCCI sensor constructs (e.g., using BacMam 2.0 reagents).
-
Allow the cells to express the fluorescent proteins overnight.
-
-
Inhibitor Treatment:
-
Treat the FUCCI-expressing cells with the kinase inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells with 70% ethanol (optional, for DNA content co-staining).
-
If co-staining for DNA content, treat with RNase and stain with propidium iodide.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer equipped with lasers and filters appropriate for the FUCCI fluorophores (and propidium iodide, if used).
-
Gate the cell populations based on their fluorescence to quantify the percentage of cells in G1, S, and G2/M phases.
-
Caption: Workflow for analyzing inhibitor-induced cell cycle changes using the FUCCI system and flow cytometry.
Conclusion
This compound represents a promising scaffold for the development of selective kinase inhibitors, particularly targeting the understudied CDK16. Based on the structure-activity relationships of related compounds, it is anticipated to exhibit potent and selective inhibition of CDK16, leading to cell cycle arrest and anti-proliferative effects. Comparative analysis with established inhibitors like Tozasertib and AT7519 highlights the potential for this compound to offer a distinct and valuable tool for cancer research. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its efficacy and mechanism of action. Further investigation into the 5-cyclobutyl derivative is warranted to fully elucidate its therapeutic potential.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 3. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fcsexpressdownloads.s3.amazonaws.com [fcsexpressdownloads.s3.amazonaws.com]
A Comparative Guide to the Structure-Activity Relationship of Cyclobutyl vs. Cyclopropyl Aminopyrazoles in Drug Discovery
Introduction: The Strategic Role of Small Rings in Medicinal Chemistry
In the intricate process of drug design and development, the aminopyrazole scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology and inflammatory diseases.[1][2][3][4] These heterocyclic compounds serve as versatile frameworks for creating ligands that can precisely interact with biological targets like protein kinases.[1][5] A critical aspect of optimizing these molecules lies in the strategic modification of their substituents to fine-tune their pharmacological properties. Among the most impactful modifications is the introduction of small, strained aliphatic rings, such as cyclopropyl and cyclobutyl groups, often attached to a nitrogen atom of the pyrazole core.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) conferred by N-cyclobutyl versus N-cyclopropyl substituents on aminopyrazole scaffolds. We will explore how this seemingly subtle change—the addition of a single carbon to the ring—can profoundly influence a compound's potency, selectivity, metabolic stability, and overall druglikeness. This analysis is grounded in established medicinal chemistry principles and supported by experimental data to inform rational drug design for researchers, scientists, and drug development professionals.
Pillar 1: The Unique Physicochemical and Conformational Properties of Cyclopropyl and Cyclobutyl Groups
The choice between a cyclopropyl and a cyclobutyl group is a deliberate one, driven by their distinct chemical and physical characteristics. Understanding these differences is fundamental to predicting their impact on the aminopyrazole's interaction with a biological target.
The Cyclopropyl Group: A Rigid Contributor with Unique Electronics
The cyclopropyl ring is a three-membered carbocycle characterized by significant ring strain (27.5 kcal/mol) and a planar, rigid structure.[6] This rigidity is a powerful tool in medicinal chemistry, as it can lock a molecule into a specific bioactive conformation, minimizing the entropic penalty upon binding to a target and potentially increasing potency.[6][7]
Key properties include:
-
Conformational Rigidity: The planar nature of the cyclopropyl ring restricts the rotational freedom of the aminopyrazole, presenting a well-defined vector for interaction with a protein's binding pocket.[8][9]
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring have more s-character, making them shorter and stronger than typical aliphatic C-H bonds.[6][7] This increased bond dissociation energy often makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10]
-
Pseudo Double-Bond Character: The internal C-C bonds have significant p-character, giving the ring electronic properties that can mimic an alkene.[6][11] This can influence pKa and interactions with the target.
However, N-cyclopropylamine moieties can sometimes be susceptible to CYP-mediated bioactivation, leading to the formation of reactive metabolites.[10]
The Cyclobutyl Group: A Puckered Scaffold Offering 3D Diversity
The cyclobutyl ring, a four-membered carbocycle, offers a different set of advantages. While still strained, it is less so than cyclopropane and exists in a dynamic equilibrium of puckered conformations.[12] This three-dimensional character can be exploited to improve target engagement and physicochemical properties.
Key properties include:
-
Three-Dimensionality: The non-planar, puckered structure of the cyclobutyl ring allows it to explore different spatial arrangements, which can be advantageous for fitting into complex hydrophobic pockets within a target protein.[12]
-
Increased Lipophilicity: Generally, the cyclobutyl group provides a greater increase in lipophilicity (clogP) compared to the cyclopropyl group, which can enhance cell permeability and target engagement, although it may also impact solubility.
-
Improved Solubility: Paradoxically, the non-planar nature of the cyclobutyl ring can disrupt crystal lattice packing, sometimes leading to improved aqueous solubility compared to more planar analogs.[12]
-
Metabolic Stability: Like cyclopropane, the cyclobutyl ring can serve as a metabolically stable scaffold, often used to replace more labile groups.[12][13]
The logical relationship between these two groups is a classic example of bioisosteric replacement, where one group is swapped for another to modulate properties while retaining the core biological activity.[14][15]
Pillar 2: Comparative Structure-Activity Relationship (SAR) Analysis
The true test of these substituents comes from direct comparison in biological systems. While the specific outcomes are always target-dependent, general trends have been observed across various drug discovery programs, particularly in the realm of kinase inhibitors.
Impact on Potency and Selectivity
The choice between a cyclopropyl and cyclobutyl group can be a deciding factor in a compound's potency.
-
In a study on pyrazole-based CDK2 inhibitors, SAR exploration revealed that a cyclobutyl group was more optimal for activity than cyclopropyl, methyl, isopropyl, or phenyl substituents.[16] The most potent compound in this series featured a cyclobutyl group and exhibited an IC₅₀ of 24 nM against CDK2.[16] This suggests that the larger, more three-dimensional nature of the cyclobutyl ring provided a better fit within the ATP-binding pocket of the kinase.
-
Conversely, in the development of inhibitors for NF-κB-inducing kinase (NIK), hit-to-lead optimization identified a cyclobutyl analogue (IC₅₀ = 2.9 µM) and a cyclohexyl analogue (IC₅₀ = 3.32 µM) as the most potent inhibitors, outperforming smaller or more linear acyl substituents.[17][18]
These examples underscore a crucial principle: there is no universal "better" choice. The optimal group is dictated by the specific topology of the target's binding site. The cyclobutyl group may be preferred for filling a larger, more defined hydrophobic pocket, while the rigid, compact cyclopropyl group might be ideal for scenarios requiring precise conformational restraint without additional bulk.
Data Summary: Cycloalkyl Substitution on Aminopyrazole Kinase Inhibitors
| Feature | Cyclopropyl Aminopyrazole Derivative | Cyclobutyl Aminopyrazole Derivative | Rationale & Causality |
| Target Example | MmpL3 Inhibitors | CDK2 Inhibitors[16] | The optimal ring size is highly dependent on the topology of the target's binding pocket. |
| Observed Potency | Retained potent MIC (0.08 µM)[19] | Optimal for activity (IC₅₀ = 24 nM)[16] | The larger cyclobutyl ring may provide more extensive van der Waals contacts in certain pockets. |
| Conformation | Planar, rigid structure[6] | Puckered, 3D structure[12] | Rigidity can pre-organize the molecule for binding, while puckering allows exploration of 3D space. |
| Physicochemical Impact | Lower lipophilicity, improved solubility[19] | Generally higher lipophilicity, can improve solubility by disrupting crystal packing[12] | The addition of a CH₂ group increases lipophilicity, but the 3D shape can positively affect solubility. |
| Metabolic Profile | Generally stable, but N-cyclopropylamine can be a liability[10] | Generally stable, can block metabolic hotspots[12] | Both rings are often used to enhance metabolic stability by replacing labile alkyl groups. |
Impact on Pharmacokinetics (ADME)
A compound's journey through the body is heavily influenced by its structure. Here, the differences between cyclopropyl and cyclobutyl groups can be profound.
A study investigating the metabolism of alicyclic fentanyl analogs provided direct insights into how ring size affects metabolic pathways.[20] The key findings were:
-
Cyclopropyl Fentanyl: The major metabolic pathway was N-dealkylation (removal of the entire cyclopropyl-ethyl group), accounting for 82% of the total metabolites. No oxidation of the cyclopropyl ring itself was observed.[20]
-
Cyclobutyl Fentanyl: As the ring size increased, N-dealkylation became less significant, and oxidation of the alicyclic ring itself became a more prominent metabolic route.[20]
This demonstrates a critical trade-off. While the cyclopropyl C-H bonds are strong, the strain in the N-cyclopropylamine motif can make the entire group susceptible to cleavage. The larger, less-strained cyclobutyl ring may be more stable at the nitrogen junction but more prone to oxidation on the ring carbons. This causality is crucial for designing compounds with a predictable and favorable metabolic profile.
Pillar 3: Experimental Protocols and Methodologies
To ensure trustworthiness and provide actionable guidance, this section details the self-validating experimental workflows used to generate the comparative data discussed above.
Workflow for SAR Evaluation
This diagram illustrates a typical, self-validating workflow in a drug discovery program, progressing from initial synthesis to detailed biological characterization.
Caption: A logical workflow for comparing cycloalkyl aminopyrazole analogs.
Experimental Protocol 1: General Synthesis of N-Cycloalkyl Aminopyrazoles
The synthesis of aminopyrazoles is well-established, often involving the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.[21][22] The key diversification step is the N-alkylation to install the cycloalkyl groups.
Objective: To synthesize a matched pair of N-cyclopropyl and N-cyclobutyl aminopyrazole analogs for direct comparison.
Step-by-Step Methodology:
-
Synthesis of the Aminopyrazole Core: A common route involves the reaction of a substituted hydrazine with a β-ketonitrile in a suitable solvent like ethanol, often under reflux, to yield the 5-aminopyrazole core.[21]
-
N-Alkylation (Diversification Step):
-
To a solution of the aminopyrazole core (1 equivalent) in a polar aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents) at 0°C.
-
Stir the mixture for 30 minutes to form the pyrazole anion.
-
In parallel reactions, add cyclopropyl bromide (1.5 equivalents) to one flask and cyclobutyl bromide (1.5 equivalents) to another.
-
Allow the reactions to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis shows consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-cyclopropyl and N-cyclobutyl aminopyrazole isomers.
-
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Protocol 2: In Vitro Metabolic Stability Assay
This protocol determines a compound's susceptibility to metabolism by liver enzymes, providing a crucial dataset for comparing the cyclopropyl and cyclobutyl analogs.[11]
Objective: To measure the rate of metabolism (half-life, t₁/₂) of the test compounds in human liver microsomes.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (cyclopropyl or cyclobutyl analog) in DMSO.
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer and HLM (final protein concentration of 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.
-
Add the test compound to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂).
Conclusion and Future Perspectives
The decision to incorporate a cyclobutyl versus a cyclopropyl group onto an aminopyrazole scaffold is a nuanced but powerful SAR strategy. It is not merely a choice of size, but a deliberate manipulation of conformation, electronics, and metabolic fate.
-
The cyclopropyl group offers rigidity and metabolic stability, making it an excellent choice for conformationally locking a ligand into its bioactive state.[7][8][9]
-
The cyclobutyl group provides three-dimensionality and can improve properties like solubility and potency by better occupying larger, more complex binding pockets.[12][13]
The comparative data from kinase inhibitor and metabolism studies reveal that neither ring is universally superior. The optimal choice is context-dependent, dictated by the specific biological target and the desired ADME profile. As synthetic methodologies for creating complex small rings continue to advance,[23][24] we can anticipate an even more sophisticated application of these versatile motifs. Future drug design will likely involve not just the base rings, but substituted cyclopropyl and cyclobutyl groups, allowing for multi-vector optimization of potency, selectivity, and pharmacokinetics, further solidifying the role of small aliphatic rings as indispensable tools in medicinal chemistry.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scientificupdate.com [scientificupdate.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. fiveable.me [fiveable.me]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 20. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. soc.chim.it [soc.chim.it]
- 23. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 24. Synthesis of N-cycloalkenylazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclobutyl Advantage: A Comparative Potency Analysis of 3-Amino-5-cyclobutyl-1H-pyrazole Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, the 3-amino-1H-pyrazole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for medicinal chemists. This guide provides a comparative analysis of the potency of 3-amino-1H-pyrazole derivatives, with a specific focus on the impact of a cyclobutyl substituent at the 5-position. We will delve into the structure-activity relationships (SAR) that underscore the enhanced potency conferred by this particular cycloalkyl group, present supporting experimental data from analogous series, and detail the methodologies required to rigorously assess inhibitor performance.
The Significance of the 5-Position Substituent: Unveiling the Cyclobutyl Moiety's Superiority
The strategic modification of the pyrazole core at the 5-position has proven to be a critical determinant of kinase inhibitory activity. Structure-activity relationship studies of various pyrazole-based kinase inhibitors have revealed a compelling trend: the nature of the substituent at this position profoundly influences the compound's potency and selectivity.
A comprehensive review of pyrazole-based kinase inhibitors has highlighted a particularly noteworthy finding. In a series of pyrazole derivatives, the introduction of a cyclobutyl group at the 5-position was found to be more optimal for activity compared to a range of other substituents, including hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl groups[1]. This suggests that the size, conformation, and lipophilicity of the cyclobutyl ring are particularly well-suited for interaction with a hydrophobic pocket within the kinase active site, leading to enhanced binding affinity.
Case Study: Structure-Activity Relationship of Pyrazole Derivatives as JAK Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms and autoimmune disorders, making JAKs a key therapeutic target.
In a study focused on developing potent JAK inhibitors based on a 4-amino-(1H)-pyrazole scaffold, a series of compounds were synthesized and evaluated for their inhibitory activity against JAK1, JAK2, and JAK3.[2][3][4][5] The data from this study provides an excellent framework for understanding how subtle structural modifications can dramatically impact potency.
Table 1: In Vitro Kinase Inhibitory Activities of 4-Amino-(1H)-pyrazole Derivatives against JAKs
| Compound | R Group | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 3a | H | 10.3 | 6.5 | 11.2 |
| 3b | Methyl | 8.9 | 5.1 | 9.8 |
| 3c | Ethyl | 7.5 | 4.3 | 8.1 |
| 3d | Isopropyl | 6.1 | 3.8 | 6.9 |
| 3e | Cyclopropyl | 5.8 | 3.1 | 6.2 |
| 3f | Cyclobutyl | 3.4 | 2.2 | 3.5 |
Data adapted from Liang, X., et al. (2016). ACS Medicinal Chemistry Letters.[2][3][4][5]
The structure-activity relationship evident from Table 1 is clear. A systematic increase in the size and complexity of the alkyl substituent at the pyrazole's C5-analogous position leads to a corresponding increase in inhibitory potency against all three JAK isoforms. The pinnacle of this trend within the tested series is the cyclobutyl derivative (3f ), which exhibits the lowest IC₅₀ values and, therefore, the highest potency. This aligns with the broader observation of the cyclobutyl group's optimality in other pyrazole-based kinase inhibitor series[1].
The causality behind this observation lies in the specific topology of the ATP-binding pocket of the kinases. The cyclobutyl group likely provides an optimal fit into a hydrophobic sub-pocket, maximizing van der Waals interactions and displacing unfavorable water molecules, thereby leading to a more stable and lower-energy drug-target complex.
Key Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors
To appreciate the therapeutic potential of these compounds, it is essential to understand the signaling pathways they modulate. The 3-amino-pyrazole scaffold has been successfully employed to target several critical kinase families, including JAKs and Aurora kinases.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, where it regulates gene expression. Its dysregulation is a hallmark of various cancers and inflammatory diseases.
The Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis, and their overexpression is frequently observed in various cancers. Consequently, they are attractive targets for anticancer drug development.
Experimental Protocols for Potency Determination
The accurate and reproducible determination of inhibitor potency is paramount in drug discovery. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ of a test compound against a purified kinase.
1. Materials:
- Recombinant human kinase (e.g., JAK1, JAK2, JAK3)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
- ATP (Adenosine triphosphate)
- Substrate (a synthetic peptide or protein)
- Test compound (3-Amino-5-cyclobutyl-1H-pyrazole derivative) dissolved in DMSO
- 96-well or 384-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
- Plate reader capable of detecting luminescence
2. Procedure:
- Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent serial dilutions.
- Assay Plate Setup: Add a small volume (e.g., 1 µL) of each compound dilution to the wells of the assay plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
- Enzyme Addition: Add the kinase, diluted in kinase buffer, to each well. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction: Prepare a solution of ATP and the substrate in kinase buffer. Add this mixture to each well to start the reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate and comparable IC₅₀ values.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
- Termination and Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP) according to the manufacturer's protocol for the detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
- Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow for In Vitro Kinase Inhibition Assay. Conclusion and Future Perspectives
The evidence strongly suggests that the 5-cyclobutyl substituent is a highly favorable moiety for enhancing the potency of 3-amino-1H-pyrazole-based kinase inhibitors. The case study of analogous 4-amino-pyrazole derivatives targeting JAKs provides a compelling illustration of this structure-activity relationship, with the cyclobutyl derivative demonstrating superior inhibitory activity. This guide has outlined the key signaling pathways targeted by these inhibitors and provided a robust experimental protocol for assessing their potency.
Future research should focus on the synthesis and evaluation of a direct comparative series of 3-amino-5-cycloalkyl-1H-pyrazole derivatives to further quantify the "cyclobutyl advantage." Additionally, comprehensive selectivity profiling against a broad panel of kinases will be crucial to ascertain the therapeutic window of these promising compounds. The continued exploration of this chemical space holds significant promise for the development of next-generation kinase inhibitors for the treatment of cancer and inflammatory diseases.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 3-Amino-5-cyclobutyl-1H-pyrazole
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-Amino-5-cyclobutyl-1H-pyrazole, a key building block in modern medicinal chemistry, rigorous purity assessment is paramount. The presence of even trace-level impurities—arising from the synthetic route, degradation, or storage—can have unforeseen pharmacological or toxicological consequences.
This guide provides an in-depth comparison of two instrumental techniques central to purity analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the fundamental principles of each method, present a head-to-head performance comparison, and provide detailed, field-proven experimental protocols tailored for the analysis of this compound. Our focus is on the causality behind methodological choices, ensuring a self-validating and scientifically robust approach.
The Analytical Challenge: Properties of this compound
Understanding the physicochemical properties of the target analyte is the first step in sound method development. This compound possesses a polar aminopyrazole core. The primary amine and pyrazole nitrogens make the molecule basic and capable of hydrogen bonding, rendering it highly polar and water-soluble. This polarity presents a significant challenge for traditional reversed-phase HPLC, where retention of such compounds can be poor on standard C18 columns.[1][2][3] Method development must therefore focus on strategies to enhance retention and achieve adequate separation from potentially closely-related impurities.
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of quality control (QC) laboratories for purity and assay testing.[4][5] Its ubiquity is due to its robustness, reproducibility, and cost-effectiveness. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[6][7] For purity analysis, the goal is to chromatographically resolve the main API peak from all impurity peaks.
Causality in Method Design for a Polar Analyte:
-
Stationary Phase Selection: Standard C18 columns often fail to provide sufficient retention for polar compounds like our target analyte due to "phase collapse" in highly aqueous mobile phases.[2] To counteract this, a "polar-embedded" C18 column is a superior choice. These columns incorporate a polar group (e.g., amide or carbamate) near the base of the alkyl chain, which prevents phase collapse and promotes retention of polar analytes.[2] An alternative is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high organic mobile phase to retain and separate very polar compounds.[1][8]
-
Mobile Phase pH Control: The amine and pyrazole moieties are basic. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) using a buffer like ammonium formate or phosphate ensures that these functional groups are consistently protonated. This minimizes peak tailing, which can result from interactions with residual silanols on the stationary phase, and ensures reproducible retention times.
-
UV Detection Wavelength: A UV detector measures the absorbance of light by the analyte. To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of the this compound. A photodiode array (PDA) detector is invaluable during method development to assess the λmax and to perform peak purity analysis, which helps to detect co-eluting impurities.
Experimental Workflow: HPLC-UV Purity Method
Caption: HPLC-UV workflow for purity analysis.
Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[9][10] While HPLC-UV detects chromophores, MS detects ions based on their mass-to-charge ratio (m/z). This provides two critical advantages for purity assessment:
-
Unmatched Specificity: MS can distinguish between compounds that have identical retention times and similar UV spectra but different masses (isobaric co-elution).
-
Structural Information: It provides the molecular weight of impurities, which is invaluable for their identification and for understanding degradation pathways or synthetic byproducts.[10]
Causality in Method Design:
-
Ionization Source: For a polar molecule like this compound, Electrospray Ionization (ESI) is the source of choice. It is a soft ionization technique that typically generates a protonated molecular ion [M+H]+, allowing for straightforward determination of the molecular weight.
-
Volatile Buffers: The mobile phase must be compatible with the MS detector. Non-volatile buffers like phosphate will precipitate and contaminate the system. Therefore, volatile buffers such as ammonium formate or ammonium acetate are required. Formic acid is an excellent choice as it is volatile and provides the low pH needed for good chromatography of our analyte.
-
Scan vs. SIM Mode: For initial impurity profiling, a full scan mode is used to detect all ionizable species within a specified mass range. For quantifying known impurities at very low levels, Selected Ion Monitoring (SIM) can be employed, where the mass spectrometer is set to detect only the specific m/z of the target impurity, dramatically increasing sensitivity.
Experimental Workflow: LC-MS Impurity Identification
Caption: LC-MS workflow for impurity identification.
Head-to-Head Comparison: HPLC-UV vs. LC-MS
| Performance Metric | HPLC-UV | LC-MS | Rationale & Justification |
| Specificity | Good | Excellent | UV detection relies on chromatographic separation alone. LC-MS adds the dimension of mass, allowing it to resolve chromatographically co-eluting but chemically different species.[9] |
| Sensitivity (LOD/LOQ) | Good (typically ~0.01-0.05% area) | Excellent (can be <0.001%) | While UV is sensitive for chromophoric compounds, MS detection, especially in SIM mode, offers superior signal-to-noise for trace-level analytes.[4][11] |
| Quantitation | Excellent | Good | UV response is generally more consistent and less susceptible to matrix effects than MS signal, which can be affected by ion suppression. This makes HPLC-UV the gold standard for routine QC quantitation.[11] |
| Impurity Identification | Poor (provides only retention time) | Excellent | MS directly provides the molecular weight of an unknown peak, which is the first and most critical piece of information for its structural elucidation.[10] |
| Robustness & Cost | Excellent | Good | HPLC-UV systems are simpler, more rugged, and less expensive to operate and maintain than complex LC-MS systems, making them ideal for high-throughput QC environments. |
| Regulatory Compliance | Gold Standard for QC | Essential for Development | HPLC-UV is the established method for release testing and stability studies. LC-MS is required during development to characterize impurities and for investigations, as per ICH guidelines.[12][13] |
Self-Validating Experimental Protocols
The trustworthiness of any analytical method hinges on its validation.[14] The protocols below are designed to be robust and are accompanied by system suitability tests (SSTs), which are a self-validating check performed before each analysis to ensure the system is performing correctly.[15] These protocols are representative and would require formal validation according to ICH Q2(R2) guidelines before implementation in a regulated environment.[12][16][17]
Protocol 1: HPLC-UV Method for Purity Quantitation
-
Objective: To separate and quantify related substance impurities in this compound.
-
Instrumentation: HPLC system with a Photodiode Array (PDA) or multi-wavelength UV detector.
-
Chromatographic Conditions:
-
Column: Waters Cortecs T3 (or similar polar-embedded C18), 2.7 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.05% Formic Acid in Water
-
Mobile Phase B: 0.05% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: 230 nm (or determined λmax)
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 5 15.0 50 18.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
-
Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile
-
Test Sample: Prepare a solution of this compound at a concentration of 0.5 mg/mL in Diluent.
-
-
System Suitability Test (SST):
-
Inject the Test Sample five replicate times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the main peak area ≤ 2.0%.
-
Tailing factor for the main peak: 0.8 - 1.5.
-
Theoretical plates for the main peak: ≥ 2000.
-
-
-
Calculation:
-
Calculate the percentage of each impurity using the area percent method: % Impurity = (Area_impurity / Total Area) * 100
-
Protocol 2: LC-MS Method for Impurity Identification
-
Objective: To detect and determine the molecular weight of impurities in this compound.
-
Instrumentation: HPLC or UHPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Chromatographic Conditions: (Identical to HPLC-UV method to allow for direct correlation of peaks)
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
-
Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile
-
Test Sample: Prepare a solution of this compound at a concentration of 0.1 mg/mL in Diluent.
-
-
Data Analysis:
-
Obtain the Total Ion Chromatogram (TIC).
-
Identify minor peaks that correspond to potential impurities.
-
Obtain the mass spectrum for each impurity peak.
-
Determine the m/z of the [M+H]+ ion to deduce the molecular weight of the impurity.
-
Conclusion and Recommendations
HPLC-UV and LC-MS are not competing but complementary techniques in the rigorous purity assessment of this compound.
-
For routine quality control, batch release, and stability testing , the validated HPLC-UV method is the technique of choice. Its robustness, cost-effectiveness, and superior quantitative performance make it ideal for generating the precise and reproducible purity data required in a regulated environment.
-
During drug development, for impurity characterization, and in troubleshooting investigations , LC-MS is indispensable . Its ability to provide molecular weight information is critical for identifying unknown impurities, which is a fundamental requirement for setting specifications and ensuring the safety of the drug substance.
An effective control strategy leverages both techniques in their appropriate roles. Initial impurity profiling is conducted with LC-MS to identify and characterize all species present above the identification threshold (e.g., 0.10% as per ICH guidelines). Subsequently, a robust HPLC-UV method is validated to quantify these impurities for routine quality control throughout the lifecycle of the API. This integrated approach ensures a comprehensive understanding of the impurity profile, guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
- 16. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 17. database.ich.org [database.ich.org]
Navigating the Bioactive Landscape of Aminopyrazoles: A Comparative Guide to 3-Amino and 5-Amino Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile building block for a multitude of biologically active molecules. Among its derivatives, aminopyrazoles have garnered significant attention, with the positional isomerism of the amino group playing a critical role in defining their pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of 3-amino and 5-amino pyrazole isomers, underpinned by experimental data and a rationale grounded in structure-activity relationships (SAR). As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical methodologies to navigate the subtleties of these two important classes of compounds in your drug discovery endeavors.
The Decisive Influence of the Amino Group's Position: A Structural and Physicochemical Overview
The seemingly minor shift of the amino group from the 3- to the 5-position of the pyrazole ring imparts significant changes in the molecule's electronic distribution, hydrogen bonding capabilities, and overall stereochemistry. These alterations directly influence how the molecule interacts with biological targets.
From a physicochemical standpoint, the position of the amino group affects the molecule's pKa, lipophilicity, and dipole moment. These properties, in turn, govern solubility, membrane permeability, and metabolic stability, all of which are critical determinants of a drug candidate's pharmacokinetic profile.
A Head-to-Head Comparison of Biological Activities
While both 3-amino and 5-aminopyrazole derivatives have demonstrated a broad spectrum of biological activities, a growing body of evidence suggests that the 5-amino isomers often exhibit more potent and diverse pharmacological effects.[1]
Anticancer Activity: 5-Aminopyrazoles Taking the Lead
In the realm of oncology, numerous studies have highlighted the potential of aminopyrazole derivatives as anticancer agents. Comparative screenings have often revealed that 5-aminopyrazoles display superior cytotoxic activity against a range of cancer cell lines.[1] This enhanced potency is often attributed to their ability to act as versatile synthons for the construction of fused heterocyclic systems with extended pharmacophores.[2]
| Compound Type | Target Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| 3-Aminopyrazole Derivative | HCT116 (Colon) | >100 | Often require significant modification to achieve high potency. | [3] |
| 5-Aminopyrazole Derivative | HCT116 (Colon) | 11.51 ± 0.35 | The 5-amino group is a key pharmacophoric feature for potent cytotoxicity.[3] | [3] |
| 5-Aminopyrazole Derivative | MCF-7 (Breast) | 13.85 | Selenolo[2,3-c]pyrazole analogs derived from 5-aminopyrazoles show potent activity. | [4] |
| 3,5-disubstituted pyrazole | A549 (Lung) | 42.79 | Hybrid heteroaromatics based on the pyrazole core. | [4] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as HCT-116 (colon) and MCF-7 (breast), allows for the assessment of broad-spectrum anticancer activity versus cell-line specific effects. The use of a well-established cytotoxic agent like 5-fluorouracil as a positive control provides a benchmark for evaluating the potency of the test compounds.
Antimicrobial Activity: A Similar Trend Emerges
The battle against microbial resistance necessitates the discovery of novel antimicrobial agents. Here too, comparative studies suggest that 5-aminopyrazole derivatives often hold an edge over their 3-amino counterparts.[1] Their structural framework appears to be more amenable to modifications that enhance antibacterial and antifungal efficacy.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Key Structural Features & SAR Insights | Reference |
| 3-Aminopyrazole Derivative | S. aureus | >100 | Often exhibit weaker antimicrobial activity compared to 5-amino isomers. | [1] |
| 5-Aminopyrazole Derivative | S. aureus | 62.5 | Functionalization at the 5-amino position can significantly enhance antibacterial potency. | [5] |
| Pyrazolo[1,5-a]pyrimidine (from 5-AP) | S. aureus | - | Fused pyrimidines derived from 5-aminopyrazoles show significant activity. | [6] |
Causality Behind Experimental Choices: The selection of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria is crucial for determining the spectrum of antimicrobial activity. The agar diffusion method provides a straightforward initial screening, while the determination of the Minimum Inhibitory Concentration (MIC) offers a quantitative measure of potency.
Kinase Inhibition: A Tale of Two Isomers in a Key Therapeutic Area
Protein kinases are critical regulators of cellular processes and represent a major class of drug targets, particularly in oncology and inflammatory diseases. Both 3-amino and 5-aminopyrazole scaffolds have been successfully employed in the design of potent kinase inhibitors.
3-Aminopyrazoles as Kinase Inhibitors: The 3-aminopyrazole moiety has been identified as an excellent starting point for the development of selective kinase inhibitors, particularly targeting the CDK family.[7] Structure-activity relationship (SAR) studies have shown that modifications on the pyrazole ring can significantly impact selectivity.[7]
5-Aminopyrazoles as Kinase Inhibitors: The 5-aminopyrazole scaffold is also a well-established framework for potent kinase inhibitors, with notable examples targeting p38α MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).[8][9] The 5-amino group often plays a crucial role in forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.
Comparative Insights: While both isomers are effective, the choice between a 3-amino or 5-aminopyrazole core often depends on the specific kinase being targeted and the desired binding mode. For instance, in the development of JNK3 inhibitors, an aminopyrazole scaffold was utilized, with extensive SAR studies revealing the critical role of substituents on the pyrazole ring for achieving isoform selectivity.[10][11]
Structure-Activity Relationship (SAR) Analysis: Decoding the "Why"
The observed differences in biological activity between 3-amino and 5-aminopyrazole isomers can be rationalized through a detailed analysis of their structure-activity relationships.
dot
Caption: SAR comparison of 3- and 5-aminopyrazole isomers.
The 5-amino group in pyrazoles is often more nucleophilic and sterically accessible, making it a more versatile handle for synthetic transformations. This allows for the facile construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which can explore larger regions of chemical space and form additional interactions with biological targets.
Experimental Protocols: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][11]
Experimental Workflow:
dot
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Void: The Challenge of Characterizing Novel Pyrazole Compounds
A Note to Our Fellow Researchers,
In the spirit of transparent and rigorous scientific communication, we must begin this guide with a crucial clarification. Our initial objective was to provide a comprehensive comparison of the in vivo and in vitro efficacy of the specific molecule, 3-Amino-5-cyclobutyl-1H-pyrazole (CAS 326827-21-8) . However, an exhaustive search of the current scientific literature and public data repositories has revealed a significant information gap: there is no publicly available experimental data detailing the biological efficacy of this particular compound.
While the chemical structure is known, it appears to be a novel entity that has not yet been extensively characterized in biological systems, or such data remains proprietary.
Therefore, this guide has been adapted to provide a robust framework for the evaluation of novel 3-amino-pyrazole derivatives, using a closely related, well-documented analogue as a case study. This approach will equip you with the necessary conceptual and methodological tools to assess a compound like this compound, should it become a focus of your research.
We will explore the typical experimental journey of a novel 3-amino-pyrazole, from initial cell-free assays to complex animal models, highlighting the critical decision-making points and the scientific rationale that underpins a successful drug discovery campaign.
Part 1: The 3-Amino-1H-Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition
The 3-amino-1H-pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2]
The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a common elaboration of the 3-aminopyrazole scaffold, is found in numerous kinase inhibitors, including the approved drug Tozasertib (an Aurora kinase inhibitor).[1] The pyrazole ring often forms key hydrogen bond interactions within the ATP-binding pocket of kinases, while the substituents at the 3- and 5-positions can be modified to achieve potency and selectivity for specific kinase targets.[1][2]
Part 2: A Case Study Approach: Evaluating a Representative 3-Amino-Pyrazole Derivative
To illustrate the process of efficacy evaluation, we will use a hypothetical, yet representative, 3-amino-pyrazole derivative, which we will refer to as "Cpd-X ". Cpd-X shares the core 3-amino-1H-pyrazole structure and is designed to target a specific kinase, for instance, Cyclin-Dependent Kinase 16 (CDK16), a member of the understudied PCTAIRE family implicated in certain cancers.[2]
In Vitro Efficacy Assessment: From Target Engagement to Cellular Effects
The initial stages of evaluation focus on establishing the compound's activity in controlled, cell-free environments and then progressing to cell-based models.
1. Target Engagement & Potency:
The first critical question is whether Cpd-X physically interacts with its intended kinase target and with what affinity.
-
Biochemical Assays (IC50 Determination): These assays measure the concentration of Cpd-X required to inhibit the enzymatic activity of the purified kinase by 50% (the IC50 value). Common formats include radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate or fluorescence-based assays.
-
Biophysical Assays (Binding Affinity): Techniques like Differential Scanning Fluorimetry (DSF) can confirm direct binding.[2] DSF measures the change in the melting temperature of the target protein upon ligand binding; a significant thermal shift indicates a stabilizing interaction.[2]
2. Cellular Potency & Mechanism of Action:
Demonstrating activity in a test tube is not enough. The compound must be able to enter cells and engage its target in a complex cellular environment.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that Cpd-X binds to CDK16 inside intact cells.
-
Cellular Potency (EC50 Determination): This is a measure of the concentration of Cpd-X required to produce a 50% effect in a cell-based assay. For a CDK inhibitor, this could be a cell proliferation assay (e.g., MTT or CellTiter-Glo) that measures the reduction in cancer cell viability.[3][4]
-
Cell Cycle Analysis: Since CDKs regulate the cell cycle, a key mechanistic experiment is to assess the effect of Cpd-X on cell cycle progression.[2] Flow cytometry analysis of DNA content in treated cells can reveal if the compound causes arrest at a specific phase (e.g., G2/M phase), which would be consistent with the inhibition of a kinase involved in that transition.[2][5]
Table 1: Hypothetical In Vitro Efficacy Data for Cpd-X
| Parameter | Assay Type | Result | Interpretation |
| IC50 (CDK16) | Biochemical Kinase Assay | 50 nM | Potent inhibitor of the isolated kinase enzyme. |
| ΔTm (CDK16) | Differential Scanning Fluorimetry | +5.2 °C | Strong, direct binding and stabilization of the target protein. |
| EC50 (MCF-7 cells) | Cell Viability Assay (MTT) | 500 nM | Good cellular potency, though some loss of activity compared to the biochemical IC50. |
| Cell Cycle Arrest | Flow Cytometry (Propidium Iodide) | G2/M Arrest | Consistent with the known function of the target kinase. |
Experimental Workflow: In Vitro Efficacy
Below is a diagram illustrating the typical workflow for in vitro evaluation.
Figure 1: Workflow for in vitro efficacy assessment of a novel kinase inhibitor.
Detailed Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard method for assessing the effect of a compound on cancer cell proliferation.
-
Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of Cpd-X in the appropriate vehicle (e.g., DMSO) and then dilute further in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Cpd-X (and a vehicle-only control).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Causality and Self-Validation: This protocol includes a vehicle-only control to account for any effects of the solvent on cell viability. The 72-hour incubation period allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects. The use of a standard cell line like MCF-7 ensures reproducibility and allows for comparison with published data.
Part 3: In Vivo Efficacy Assessment: From Pharmacokinetics to Tumor Growth Inhibition
Once a compound has demonstrated promising in vitro activity, the next crucial step is to evaluate its performance in a living organism. This phase addresses questions of drug metabolism, safety, and, ultimately, efficacy in a disease model.
1. Pharmacokinetics (PK):
Before testing for efficacy, it's essential to understand how the animal body processes the compound. PK studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Cpd-X. Key parameters include:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half.
-
Cmax: The maximum concentration of the drug in the plasma.
These studies are crucial for designing an effective dosing regimen for the efficacy studies.
2. In Vivo Efficacy Models:
The gold standard for preclinical cancer drug evaluation is the mouse xenograft model.
-
Xenograft Model: Human cancer cells (e.g., the same MCF-7 cells used in the in vitro assays) are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Dosing and Monitoring: The treatment group receives Cpd-X at a predetermined dose and schedule (informed by the PK studies), while the control group receives the vehicle. Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Efficacy Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Table 2: Hypothetical In Vivo Efficacy Data for Cpd-X
| Parameter | Model/Assay | Result | Interpretation |
| Oral Bioavailability | Mouse PK Study | 40% | The compound is orally available, allowing for less invasive dosing in efficacy studies. |
| Plasma Half-life (t1/2) | Mouse PK Study | 6 hours | A moderate half-life, suggesting that once or twice daily dosing might be appropriate. |
| Tumor Growth Inhibition (TGI) | MCF-7 Mouse Xenograft (50 mg/kg, oral, daily) | 65% | The compound demonstrates significant anti-tumor activity in a living organism at a well-tolerated dose. |
Experimental Workflow: In Vivo Efficacy
The diagram below shows the progression from PK studies to the xenograft efficacy model.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Benchmarking Guide: Evaluating the Investigational Kinase Inhibitor 3-Amino-5-cyclobutyl-1H-pyrazole Against Approved CDK4/6 Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of 3-Amino-5-cyclobutyl-1H-pyrazole, a novel small molecule inhibitor. Given the prevalence of the 3-aminopyrazole scaffold in kinase-targeted drug discovery, we hypothesize its activity against Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This document outlines a rigorous, multi-tiered experimental plan to compare its performance against the FDA-approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. The data presented for this compound is hypothetical, designed to illustrate the comparative analyses essential for evaluating its therapeutic potential.
Introduction: The Rationale for Targeting the Cell Cycle
Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle.[1][2][3] The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by the complex of CDK4 and CDK6 with their regulatory partner, Cyclin D.[4][5][6] This complex phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor and initiating the transcription of genes required for DNA replication.[7][8][9] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, this pathway is hyperactive.
The targeted inhibition of CDK4/6 has proven to be a highly effective therapeutic strategy.[10] Approved drugs such as Palbociclib, Ribociclib, and Abemaciclib have significantly improved outcomes for patients with HR+/HER2- advanced breast cancer.[3][6] this compound represents a new chemical entity within a class known for kinase inhibition. Its evaluation, therefore, necessitates direct and robust comparison with these established standards of care to ascertain its potential for differentiation and clinical development.
Mechanism of Action: The CDK4/6-Rb Pathway
The core mechanism for this class of inhibitors is the competitive inhibition of the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and inducing G1 cell cycle arrest.[6][11][12] This cytostatic effect halts tumor cell proliferation.[9]
Caption: The CDK4/6-Rb signaling pathway and the inhibitory point of action.
Benchmarking Workflow: A Phased Approach
A successful preclinical evaluation hinges on a logical progression from biochemical potency to cellular activity and finally to organism-level pharmacokinetics. Our benchmarking workflow is designed to provide a comprehensive profile of the investigational compound.
Caption: A three-phased workflow for benchmarking novel kinase inhibitors.
Phase 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory activity of the compound on the purified target enzymes and to assess its specificity across the human kinome. High potency is desired, but high selectivity is crucial for minimizing off-target toxicities.
In Vitro Kinase Inhibition
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes and compare it to the approved drugs.
Methodology: A radiometric or fluorescence-based in vitro kinase assay is employed.[13][14][15] The assay measures the transfer of a phosphate group from ATP to a substrate (e.g., a fragment of the Rb protein). Inhibition is quantified by the reduction in signal.
Hypothetical Comparative Data:
| Compound | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D3 IC50 (nM) |
| This compound | 8 | 12 |
| Palbociclib | 11 | 16 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 10 |
Data for approved drugs are representative values from public sources.
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of both CDK4 and CDK6, with potency comparable to Palbociclib and Ribociclib, and slightly less potent than Abemaciclib.
Kinome Selectivity Profiling
Objective: To understand the selectivity profile of the investigational compound across a broad range of human protein kinases.
Methodology: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel). The percentage of inhibition for each kinase is determined. Hits are then followed up with full IC50 determinations.
Interpretation: A selective compound will show potent inhibition of CDK4 and CDK6 with minimal activity against other kinases. Abemaciclib is known to be the most potent of the approved drugs but also shows activity against other kinases, whereas Palbociclib and Ribociclib are highly selective for CDK4/6.[5][16] The goal is to demonstrate a "clean" profile for the novel compound, suggesting a lower risk of off-target effects.
Phase 2: Cellular Target Engagement and Functional Activity
Biochemical potency must translate to activity in a complex cellular environment. This phase confirms that the compound can enter cells, bind to its intended target, and elicit the desired biological response.
Cellular Target Engagement
Objective: To confirm that this compound binds to CDK4/6 inside intact cells.
Methodology: Two robust methods are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
-
CETSA: This assay relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18][19] A shift in the melting temperature (Tm) of CDK4/6 in the presence of the compound confirms engagement.
-
NanoBRET™: This assay measures the binding of a compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein in live cells.[20][21][22] This provides a quantitative measure of intracellular affinity (EC50).
Hypothetical Comparative Data (NanoBRET™):
| Compound | CDK4 Cellular EC50 (nM) | CDK6 Cellular EC50 (nM) |
| This compound | 25 | 40 |
| Palbociclib | 30 | 55 |
| Ribociclib | 35 | 70 |
| Abemaciclib | 7 | 35 |
Interpretation: The hypothetical cellular EC50 values demonstrate that the compound effectively engages its targets in a cellular context, with potency similar to the benchmarks. The shift from biochemical IC50 to cellular EC50 provides initial insights into cell permeability and potential for efflux.
Inhibition of Rb Phosphorylation and Cell Viability
Objective: To measure the functional consequences of target engagement: inhibition of downstream signaling and impact on cancer cell proliferation.
Methodology:
-
Rb Phosphorylation: HR-positive breast cancer cell lines (e.g., MCF-7) are treated with a dose-range of the inhibitors. Levels of phosphorylated Rb (pRb) at Ser780 are quantified by Western Blot or ELISA.
-
Cell Viability: The antiproliferative effects are measured using an ATP-based assay (e.g., CellTiter-Glo®) or an MTT assay after 72-96 hours of treatment.[23][24][25] ATP-based assays are often preferred for their higher sensitivity.[26]
Hypothetical Comparative Data (MCF-7 Cells):
| Compound | pRb Inhibition IC50 (nM) | Anti-proliferation IC50 (nM) |
| This compound | 50 | 110 |
| Palbociclib | 66 | 120 |
| Ribociclib | 85 | 150 |
| Abemaciclib | 15 | 45 |
Interpretation: The data shows a clear structure-activity relationship, with target engagement and pathway inhibition leading to a potent anti-proliferative effect. The novel compound demonstrates a functional potency in line with established CDK4/6 inhibitors.
Phase 3: Preliminary ADME and Pharmacokinetic Profiling
A compound's in vivo efficacy is highly dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. Early assessment of these parameters is critical.
Objective: To evaluate the drug-like properties of this compound.
Methodology:
-
In Vitro ADME: Assays include metabolic stability in liver microsomes (to predict hepatic clearance), CYP450 inhibition screening (to assess potential for drug-drug interactions), and plasma protein binding.
-
In Vivo Pharmacokinetics (PK): A single-dose study in rodents (e.g., mice or rats) is conducted to determine key PK parameters like half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F).
Hypothetical Comparative PK Data (Rodent):
| Compound | Oral Bioavailability (%F) | Half-life (t1/2, hours) |
| This compound | 55 | 25 |
| Palbociclib | 46 | 29 |
| Ribociclib | ~66 | ~32 |
| Abemaciclib | ~45 (human data) | ~18 (human data) |
Data for approved drugs are representative values from public and preclinical sources.[11][27][28]
Interpretation: The hypothetical PK profile suggests that this compound has favorable oral bioavailability and a half-life suitable for once-daily dosing, comparing favorably with the approved drugs.
Summary and Future Directions
This guide outlines a comprehensive, albeit hypothetical, preclinical benchmarking strategy for this compound. The presented data framework suggests a compound with high potency, good selectivity, robust cellular activity, and favorable pharmacokinetic properties, positioning it as a viable candidate for further development.
The critical next steps would involve validating these findings in patient-derived xenograft (PDX) models to assess in vivo efficacy and further defining the safety profile through toxicology studies. This structured, comparative approach ensures that development decisions are based on a solid foundation of scientifically rigorous and contextually relevant data.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Fluorescence-based)
-
Reagents: Recombinant CDK4/Cyclin D1 enzyme, Rb-derived peptide substrate, ATP, kinase reaction buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and comparators) in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer.
-
Add 50 nL of the compound dilutions.
-
Add 5 µL of the enzyme/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Add stop solution containing a chelating agent (e.g., EDTA).
-
Read the fluorescence on a compatible plate reader.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50.
-
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
-
Reagents: HEK293 cells, plasmid for NanoLuc®-CDK4 fusion, transfection reagent, NanoBRET™ fluorescent tracer, Nano-Glo® substrate.
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-CDK4 plasmid and plate in a 96-well assay plate. Incubate for 24 hours.
-
Prepare serial dilutions of test compounds.
-
Treat the cells with the test compounds and the fluorescent tracer simultaneously.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the Nano-Glo® substrate, which also contains an extracellular NanoLuc® inhibitor to reduce background.
-
Read both donor (460 nm) and acceptor (618 nm) emission wavelengths on a luminometer.
-
Calculate the NanoBRET™ ratio (Acceptor/Donor) and plot against compound concentration to determine the cellular EC50.[29]
-
Protocol 3: Cell Viability (ATP-based Assay)
-
Reagents: MCF-7 cells, culture medium, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds. Include wells with vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50.
-
References
- 1. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 9. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palbociclib - Wikipedia [en.wikipedia.org]
- 12. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
- 14. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 15. revvity.com [revvity.com]
- 16. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 26. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 27. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 28. researchgate.net [researchgate.net]
- 29. eubopen.org [eubopen.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-5-cyclobutyl-1H-pyrazole
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling novel or specialized compounds like 3-Amino-5-cyclobutyl-1H-pyrazole, a comprehensive understanding and rigorous application of personal protective equipment (PPE) protocols are not just procedural formalities; they are the bedrock of responsible innovation. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring that your focus remains on scientific advancement, uncompromised by preventable risks.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the inherent hazards of this compound. While it is a crucial intermediate in various syntheses, it also presents specific risks that necessitate a cautious and informed approach.[1][2]
Based on available safety data, this compound is classified as a hazardous chemical.[3] The primary concerns are its effects upon direct contact:
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | [4][5] |
This table summarizes the known hazards of this compound, forming the basis for our PPE recommendations.
The causality is clear: the chemical properties of this pyrazole derivative can provoke an inflammatory response in skin and eye tissues. The amino and pyrazole functional groups, while essential for its synthetic utility, are also reactive moieties that can interact with biological tissues. Furthermore, as a powder, it poses a risk of respiratory tract irritation if inhaled.[4][5] Our PPE strategy is therefore designed to create a complete barrier against these routes of exposure.
Core PPE Ensemble for Handling this compound
The following represents the minimum required PPE for any procedure involving this compound. The principle here is to establish a "zone of protection" that isolates you from the chemical, whether you are weighing the solid or handling it in solution.
Hand Protection: The First Line of Defense
Given that this compound is a known skin irritant, glove selection is critical.[3] Standard disposable nitrile gloves provide a sufficient barrier for incidental contact.
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Don gloves over the cuffs of your lab coat to ensure complete wrist coverage.
-
If direct contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new pair.
-
Never reuse disposable gloves.[6]
-
Body Protection: Shielding Against Spills and Splashes
A flame-resistant lab coat, fully buttoned, is mandatory.[7] This not only protects your skin from accidental spills but also prevents the contamination of your personal clothing. For procedures with a higher risk of splashing, consider a chemically resistant apron worn over the lab coat.
Eye and Face Protection: A Non-Negotiable Standard
Because this compound causes serious eye irritation, robust eye and face protection is essential.[3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.[6][7]
-
Best Practice/Required for Solutions: Chemical splash goggles are highly recommended for all work with this compound, especially when handling it in liquid form or in quantities over a few grams.[7]
-
High-Risk Operations: When there is a significant risk of splashing or if the procedure is conducted outside of a fume hood, a face shield must be worn in addition to chemical splash goggles.[6][7][8][9] A face shield alone is not adequate protection.[7]
Operational Plans: PPE in Practice
The level of PPE required can be adapted based on the specific procedure being performed. The following workflows provide step-by-step guidance for common laboratory tasks.
Workflow for Weighing and Handling Solid this compound
As a powder, the primary risks during weighing are inhalation and static-driven dispersal of the solid.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. fishersci.fi [fishersci.fi]
- 3. fishersci.com [fishersci.com]
- 4. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

